4-Benzoylphenyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-benzoylphenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBJDPMCPTGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066808 | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22535-49-5 | |
| Record name | 4-(Acryloyloxy)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22535-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022535495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Benzoylphenyl acrylate chemical structure and properties
An In-depth Technical Guide to 4-Benzoylphenyl Acrylate (B77674)
Introduction
4-Benzoylphenyl acrylate (4-BPA), CAS No. 22535-49-5, is a bifunctional molecule of significant interest in polymer chemistry, materials science, and biomedical engineering.[1] Its unique chemical architecture combines a photo-active benzophenone (B1666685) group with a polymerizable acrylate moiety.[1] This dual functionality allows it to act as both a Type II photoinitiator and a monomer that can be covalently incorporated into a polymer network.[1][2]
Upon exposure to ultraviolet (UV) radiation, the benzophenone chromophore generates free radicals, which can initiate the polymerization of various unsaturated monomers.[1] Because the photoinitiator is integrated into the growing polymer chain, it is prevented from migrating or leaching out of the final material.[1] This non-migratory characteristic is a critical advantage over traditional, small-molecule photoinitiators, leading to more stable, durable, and biocompatible materials.[1]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Properties
The structure of 4-BPA consists of a central phenyl ring substituted with a benzoyl group at one end and an acrylate ester at the other.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value |
| CAS Number | 22535-49-5[3][4][5] |
| Molecular Formula | C₁₆H₁₂O₃[1][5][6] |
| Molecular Weight | 252.26 g/mol [1][5][6] |
| IUPAC Name | (4-benzoylphenyl) prop-2-enoate[] |
| Synonyms | 4-(Acryloyloxy)benzophenone, p-Acryloxybenzophenone[8][9][10] |
| InChI Key | LTYBJDPMCPTGEE-UHFFFAOYSA-N[4] |
| SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[5][] |
Physicochemical Properties
The key physical and chemical properties of 4-BPA are summarized in Table 2.
| Property | Value |
| Physical Form | Solid, White to Light yellow powder/crystal[4][11] |
| Melting Point | 47.0 to 51.0 °C |
| Boiling Point | 407 °C at 760 mmHg[] |
| Density | ~1.2 g/cm³[11] |
| Refractive Index | ~1.576[1][11] |
| Purity | Typically >95-98% (by HPLC or GC)[4][5][8][11] |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758) (DCM) and methyl ethyl ketone.[1][6] |
| Storage | Store refrigerated (0-10°C), sealed in a dry environment under inert gas.[1][4][8] |
Spectroscopic Data
The structure of this compound is routinely confirmed using various spectroscopic techniques. The characteristic data are compiled in Table 3.
| Technique | Characteristic Signals and Interpretation |
| ¹H NMR | δ 7.2–8.1 ppm (m, Aromatic Protons), δ 5.8–6.5 ppm (m, Acrylate Vinyl Protons)[1] |
| FT-IR (cm⁻¹) | ~1730 cm⁻¹ (strong, C=O stretch of ester), ~1660 cm⁻¹ (strong, C=O stretch of benzoyl ketone), ~1637 cm⁻¹ (C=C stretch of acrylate)[1][12][13] |
| UV-Vis | λmax ≈ 286 nm (characteristic of the benzophenone chromophore)[1] |
Synthesis and Mechanism
Synthesis
The most common laboratory-scale synthesis of this compound is the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride.[1] The reaction is typically performed in an organic solvent in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[1]
Caption: General workflow for the synthesis of this compound.
Photoinitiation Mechanism
The utility of 4-BPA as a photoinitiator stems from the benzophenone moiety. Upon absorption of UV light (typically in the 250-300 nm range), the benzophenone group undergoes excitation from its ground state (S₀) to an excited singlet state (S₁), followed by efficient intersystem crossing to a more stable triplet state (T₁). This triplet state can then abstract a hydrogen atom from a suitable donor (like a tertiary amine or the polymer backbone itself) to generate a pair of free radicals, which subsequently initiate polymerization.
Caption: Simplified mechanism of UV-induced polymerization using 4-BPA.
Applications in Research and Development
The unique properties of 4-BPA make it a valuable tool in several advanced applications.
-
Hydrogels for Tissue Engineering and Drug Delivery : 4-BPA is widely used to fabricate stable and tunable hydrogel scaffolds.[1][2] The light-controlled crosslinking allows for precise manipulation of the hydrogel's mechanical properties (e.g., stiffness) and architecture to guide cell behavior or create stimuli-responsive networks for on-demand drug release.[1][2][14]
-
UV-Curable Coatings and Adhesives : As a polymerizable photoinitiator, 4-BPA is a core component in solvent-free, radiation-curable systems for coatings, inks, and adhesives.[1][3][] The covalent integration into the polymer matrix ensures high stability and prevents the leaching of the initiator.[1][14]
-
Functional and Smart Materials : Researchers have incorporated 4-BPA into terpolymers to create surfaces with exceptional antifogging and oil-repellent properties.[1] Its photo-responsiveness is harnessed to develop advanced sensors, actuators, and other smart materials that react to light stimuli.[14]
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the common esterification reaction.[1][6]
-
Reactant Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Reaction Initiation : Cool the solution in an ice bath (0°C). Add acryloyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude product by flash column chromatography on silica (B1680970) gel or by recrystallization (e.g., from a hexane/ethyl acetate (B1210297) mixture) to yield pure this compound.
Protocol: Characterization and Quality Control
To ensure the identity and purity of the synthesized product, a series of analytical tests should be performed.
-
Nuclear Magnetic Resonance (NMR) : Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm the presence of characteristic peaks for aromatic and vinyl protons and the absence of starting material signals.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Acquire an IR spectrum of the solid product. Verify the presence of the strong carbonyl stretching bands for the ester (~1730 cm⁻¹) and ketone (~1660 cm⁻¹) groups and the disappearance of the broad -OH stretch from the 4-hydroxybenzophenone starting material.[1]
-
High-Performance Liquid Chromatography (HPLC) : Determine the purity of the final product by HPLC, using a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector.[1]
-
Melting Point Analysis : Measure the melting point of the purified solid and compare it to the literature value (47-51°C) as a final check of purity.[1]
Caption: Standard workflow for the analytical characterization of 4-BPA.
Safety and Handling
This compound is intended for research use only.[1][11] Users should handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to be air and heat sensitive and should be stored under refrigerated conditions.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][8]
References
- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 22535-49-5 [chemicalbook.com]
- 4. This compound | 22535-49-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 22535-49-5 | TCI AMERICA [tcichemicals.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. pschemicals.com [pschemicals.com]
- 11. 22535-49-5 this compound AKSci 1357AB [aksci.com]
- 12. azom.com [azom.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. nbinno.com [nbinno.com]
4-Benzoylphenyl Acrylate: A Dual-Function Monomer for Advanced Polymer Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Benzoylphenyl acrylate (B77674) (BPA) is a versatile molecule in polymer science, uniquely functioning as both a polymerizable monomer and a photoinitiator. Its chemical structure, which combines a benzophenone (B1666685) group with an acrylate moiety, allows for its covalent incorporation into polymer chains while also enabling the initiation of polymerization upon exposure to ultraviolet (UV) light. This dual functionality has led to its use in a variety of applications, including the development of radiation-curable polymers, adhesives, hydrogels for biomedical applications, and functional coatings. This technical guide provides a comprehensive overview of the role of 4-benzoylphenyl acrylate in polymer science, with a focus on its applications, underlying chemical mechanisms, and relevant experimental protocols.
Core Functionality: A Monomer and Photoinitiator
The primary advantage of this compound lies in its bifunctional nature. The acrylate group is readily polymerizable via free-radical polymerization, allowing it to be integrated into polymer backbones. The benzophenone moiety, on the other hand, is a well-known Type II photoinitiator.[1][2] Upon absorption of UV radiation, the benzophenone group transitions to an excited triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as a tertiary amine or an alcohol, to generate free radicals. These radicals then initiate the polymerization of the acrylate monomers in the system.[1][2]
This covalent integration of the photoinitiator into the polymer network prevents its migration or leaching from the final product, which is a significant advantage over traditional, non-polymerizable photoinitiators.[3] This leads to more stable and biocompatible materials, a critical factor in biomedical applications.
Key Applications in Polymer Science
The unique properties of this compound have been leveraged in a range of applications:
-
Radiation-Curing Polymers: BPA is a common monomer in radiation-curing systems, which are activated by UV light.[4][5] These systems are used in coatings, inks, and adhesives, offering rapid, solvent-free curing.
-
Adhesives and Sealants: The functional groups on the BPA molecule allow it to react with other molecules, contributing to high viscosity and making it suitable for use as an adhesive or sealant.[4][5]
-
Patterned Polymer Films: This compound has been utilized in the creation of patterned polymer films due to its photoreactive nature.[4][5]
-
Biomaterials and Hydrogels: In the field of biomaterials, BPA is used to fabricate stable and tunable hydrogel scaffolds for tissue engineering and drug delivery systems.[3] The light-controlled crosslinking allows for precise control over the mechanical properties and architecture of the hydrogel, which is essential for guiding cell behavior.[3]
-
Functional Coatings: Copolymers incorporating this compound can be used to create surfaces with unique properties. For instance, terpolymers of BPA have been shown to produce coatings with excellent antifogging and oil-repellent properties over a wide temperature range.[3]
Quantitative Data Summary
While the literature extensively describes the qualitative benefits of using this compound, specific quantitative data on polymerization kinetics and the mechanical properties of the resulting polymers is often presented in the context of specific formulations. The following tables summarize representative data where available, though direct comparisons can be challenging due to varying experimental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 22535-49-5 |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 252.27 g/mol |
| Melting Point | 47.0 to 51.0 °C |
| Appearance | White to light yellow powder/crystal |
(Data sourced from commercial supplier information)
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
4-Hydroxybenzophenone
-
Acryloyl chloride
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxybenzophenone and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of acryloyl chloride in dichloromethane to the flask via the addition funnel.
-
Allow the reaction to proceed at 0°C for several hours, then warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with deionized water, a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated sodium bicarbonate), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
General Protocol for Photopolymerization
The following is a general procedure for the photopolymerization of an acrylate formulation using this compound as a photoinitiator.
Materials:
-
Acrylate monomer(s) (e.g., methyl methacrylate, polyethylene (B3416737) glycol diacrylate)
-
This compound (as a comonomer and photoinitiator)
-
Co-initiator (e.g., a tertiary amine such as N-methyldiethanolamine)
-
Solvent (if required)
Procedure:
-
Prepare a solution of the acrylate monomer(s), this compound, and the co-initiator in a suitable solvent or, for solvent-free systems, mix the components directly.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Cast the solution as a thin film on a substrate or place it in a mold of the desired shape.
-
Expose the formulation to a UV light source of appropriate wavelength and intensity for a specified duration to initiate polymerization and crosslinking.
-
The resulting polymer can be further processed and characterized.
Visualizing Mechanisms and Workflows
Photoinitiation Signaling Pathway
Caption: Photoinitiation mechanism of this compound.
Experimental Workflow for Polymer Synthesis
Caption: General experimental workflow for photopolymerization.
Conclusion
This compound is a valuable and versatile component in the polymer scientist's toolbox. Its ability to act as both a monomer and a photoinitiator allows for the creation of highly stable and functional polymers with tailored properties. From advanced coatings to sophisticated biomaterials, the applications of this unique molecule continue to expand, driven by the ongoing need for materials with enhanced performance and stability. Further research into the quantitative effects of BPA on polymer properties will undoubtedly open up new avenues for innovation in polymer science and materials engineering.
References
Synthesis route for 4-Benzoylphenyl acrylate from 4-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Benzoylphenyl acrylate (B77674) from 4-hydroxybenzophenone (B119663), a key reaction in the development of various functionalized molecules. This document provides a detailed experimental protocol for a standard laboratory synthesis, summarizes quantitative data, and includes characterization information for the final product.
Introduction
4-Benzoylphenyl acrylate is a bifunctional molecule featuring a benzophenone (B1666685) moiety, which acts as a photoinitiator, and an acrylate group, which can participate in polymerization reactions.[1] This unique structure makes it a valuable monomer in the synthesis of polymers for advanced coatings, adhesives, and biomaterials.[1] The most common and efficient method for its preparation is the esterification of 4-hydroxybenzophenone with an acrylic acid derivative, typically acryloyl chloride, in the presence of a base.[1]
Synthesis Pathway
The synthesis of this compound from 4-hydroxybenzophenone is primarily achieved through an acylation reaction. In this process, the hydroxyl group of 4-hydroxybenzophenone attacks the carbonyl carbon of acryloyl chloride. A tertiary amine base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester product.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials:
-
4-Hydroxybenzophenone
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the reported yields and purity for the synthesis of this compound under different conditions.
| Synthesis Method | Base | Solvent | Yield (%) | Purity (%) | Reference |
| Batch Synthesis | Sodium Hydroxide | Methyl Ethyl Ketone | - | - | [2] |
| Flow Reactor | Triethylamine | Dichloromethane/Water | - | 95 (by GC) | [3] |
| Batch Synthesis | - | - | 71.4 | - | Open Reaction Database |
| Commercial | - | - | - | >98 | [] |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Technique | Data |
| ¹H NMR | Aromatic protons (δ 7.2–8.1 ppm), acrylate vinyl protons (δ 5.8–6.5 ppm)[1] |
| FT-IR | Ester carbonyl (C=O) stretch at ~1730 cm⁻¹, benzoyl ketone carbonyl (C=O) stretch around 1660 cm⁻¹[1] |
Conclusion
The synthesis of this compound from 4-hydroxybenzophenone via esterification with acryloyl chloride is a robust and well-established method. The provided experimental protocol offers a reliable procedure for obtaining this valuable monomer in a laboratory setting. The reaction conditions can be further optimized to improve yield and purity, and the use of flow chemistry presents a viable option for larger-scale production. Proper characterization using spectroscopic techniques is crucial to ensure the quality of the final product for its intended applications in materials science and drug development.
References
Unveiling the Spectroscopic Signature: A Technical Guide to the UV Absorption of 4-Benzoylphenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of 4-Benzoylphenyl acrylate (B77674) (BPA), a bifunctional molecule widely utilized as a polymerizable photoinitiator in the fabrication of hydrogels and other polymeric materials. Understanding its UV absorption spectrum is paramount for optimizing photopolymerization processes and ensuring the stability and performance of the resulting products.
Core Spectroscopic Data
The UV absorption profile of 4-Benzoylphenyl acrylate is dominated by the benzophenone (B1666685) chromophore, which is responsible for its photoinitiating activity. The molecule exhibits a significant absorption peak in the UV-A region, enabling it to efficiently absorb light energy and initiate polymerization.
| Parameter | Value | Solvent | Reference |
| λmax (Maximum Absorption Wavelength) | ~286 - 290 nm | Not Specified | [1] |
| Molar Absorptivity (ε) | Data not available for this compound | - |
| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Benzophenone | 252 | 18,000 | Ethanol (B145695) |
| Benzophenone | 334 | 150 | Ethanol |
| 2-Hydroxy-4-methoxybenzophenone | 287 | 15,100 | Methanol |
| 2-Hydroxy-4-methoxybenzophenone | 325 | 9,500 | Methanol |
| 2,2',4,4'-Tetrahydroxybenzophenone | 290 | 25,000 | Methanol |
| 2,2',4,4'-Tetrahydroxybenzophenone | 350 | 15,000 | Methanol |
Table adapted from a comparative analysis of UV absorption spectra of benzophenones.
The Mechanism of Photoinitiation: A Visualized Pathway
Upon exposure to UV radiation, this compound undergoes a series of photophysical and photochemical processes to generate free radicals, which in turn initiate the polymerization of monomer units. This process is the cornerstone of its function as a photoinitiator.
Caption: Photoinitiation pathway of this compound.
Experimental Protocol: UV-Vis Spectroscopy
The following provides a generalized, yet detailed, methodology for determining the UV absorption spectrum of this compound. This protocol is based on standard practices for the analysis of organic photoinitiators.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.
Materials and Equipment:
-
This compound (high purity)
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically 200-400 nm). Methanol or ethanol are common choices for benzophenone derivatives.
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the weighed sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the absorbance across the scanned wavelength range.
-
-
Sample Measurement:
-
Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan to record the UV absorption spectrum.
-
Repeat the measurement for all working solutions, from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the spectra, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax for each concentration.
-
Plot a calibration curve of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb, where b is the path length of the cuvette, typically 1 cm).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for obtaining the UV absorption spectrum.
Caption: UV-Vis spectroscopy experimental workflow.
References
Solubility Profile of 4-Benzoylphenyl Acrylate in Common Organic Solvents: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzoylphenyl acrylate (B77674) (BPA), a photoinitiator and monomer crucial in the development of polymers for drug delivery systems, coatings, and adhesives. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.
Qualitative Solubility Summary
4-Benzoylphenyl acrylate is consistently described as a solid that is soluble in common organic solvents.[1] Synthesis procedures and related studies provide further clues regarding its solubility. For instance, the synthesis of BPA has been documented in dichloromethane (B109758) (DCM), indicating its solubility in this solvent. Additionally, studies on related acrylate polymers often utilize solvents such as dichloromethane for dissolution, followed by precipitation with alcohols like methanol, which suggests that while the polymer is soluble in DCM, it is less so in methanol. A study on a structurally similar compound, 4-benzoyl-3-hydroxyphenyl methacrylate, involved copolymerization in a methyl ethyl ketone (MEK) solution, hinting at the potential for MEK to be a suitable solvent for acrylate monomers.
Based on these observations and general principles of organic chemistry, a qualitative assessment of solubility can be inferred. However, for precise applications, experimental determination of quantitative solubility is essential.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of specific solubility data, the following is a detailed methodology for determining the quantitative solubility of this compound in various organic solvents. This protocol is based on the isothermal equilibrium method, a standard technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (98% purity or higher)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, isopropanol, toluene, hexane, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, dimethylformamide) of analytical grade
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., a water bath at 25 °C) and stir the contents vigorously using a magnetic stirrer.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vials. It is critical that the temperature remains constant during this step.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled micropipette to avoid any temperature-induced precipitation.
-
Transfer the collected supernatant to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis (using HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at the wavelength of maximum absorbance for this compound.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
This document serves as a foundational guide for researchers working with this compound. The provided experimental protocol offers a robust framework for generating the much-needed quantitative solubility data, which will, in turn, facilitate more precise formulation and application development.
References
An In-depth Technical Guide to 4-Benzoylphenyl Acrylate as a Bifunctional Monomer and Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoylphenyl acrylate (B77674) (BPA) is a versatile bifunctional molecule that serves as both a polymerizable monomer and a Type II photoinitiator.[1] Its unique structure, which combines a benzophenone (B1666685) chromophore with a reactive acrylate group, allows it to be covalently integrated into polymer networks upon photopolymerization.[1][2] This integration prevents the migration and leaching often associated with traditional photoinitiators, leading to more stable and durable materials.[1] This technical guide provides a comprehensive overview of BPA's synthesis, mechanism of action, quantitative performance data, detailed experimental protocols, and its applications, particularly in the fields of biomaterials, hydrogel formation, and drug delivery.
Introduction: The Bifunctional Advantage
In the realm of polymer science, particularly for biomedical applications, the stability and purity of materials are paramount. Traditional photopolymerization systems often employ a separate photoinitiator to initiate the curing process when exposed to light. However, these unbonded initiators can leach out from the final polymer matrix, potentially causing toxicity or altering the material's properties over time.
4-Benzoylphenyl acrylate (CAS: 22535-49-5) elegantly solves this issue.[2] Its molecular structure features two key components:
-
A Benzophenone Moiety : This group acts as a photoinitiator, absorbing UV light to generate the free radicals necessary to start polymerization.[1]
-
An Acrylate Group : This functional group is a polymerizable monomer that readily participates in free-radical polymerization, allowing the entire molecule to be covalently bonded into the growing polymer chain.[1][2]
This dual functionality makes BPA a "polymerizable photoinitiator," ensuring it becomes a permanent part of the material, which is a significant advantage for creating stable hydrogel scaffolds for tissue engineering and stimuli-responsive networks for drug delivery.[1][2]
Chemical Properties and Synthesis
BPA is a solid compound soluble in common organic solvents.[1] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22535-49-5 | [1] |
| Molecular Formula | C₁₆H₁₂O₃ | [3] |
| Molecular Weight | 252.26 g/mol | [3] |
| Boiling Point | 407.0 ± 24.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Purity | Typically ≥96-98% | [3] |
Synthesis Protocol
The most common laboratory-scale synthesis of this compound is through the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride.[1] The reaction is typically conducted in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxybenzophenone
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Water (for washing)
Procedure:
-
Dissolve 4-hydroxybenzophenone and triethylamine in dichloromethane in a reaction vessel. The molar ratio of TEA to 4-hydroxybenzophenone is typically greater than 1 to ensure complete neutralization of the HCl byproduct.[5]
-
Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride dropwise to the stirred solution. A molar ratio of approximately 1.1:1 of acryloyl chloride to 4-hydroxybenzophenone is often used.[5]
-
Allow the reaction to proceed at room temperature for several hours while stirring.
-
After the reaction is complete, wash the organic phase with water to remove the triethylamine hydrochloride salt and any residual TEA.[5]
-
Separate the organic layer and dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product, if necessary, using techniques such as recrystallization or column chromatography.
Characterization:
-
FT-IR: Confirm the structure by identifying the C=O stretch at approximately 1730 cm⁻¹.[1]
-
¹H NMR: Verify the presence of characteristic vinyl proton signals between δ 5.8–6.5 ppm.[1]
-
HPLC: Assess purity using a suitable mobile phase like high-purity acetonitrile.[1]
Mechanism of Action: A Norrish Type II Photoinitiator
This compound functions as a Norrish Type II photoinitiator.[6] Unlike Type I initiators that undergo unimolecular cleavage, Type II systems require a co-initiator or synergist, typically a tertiary amine, to generate free radicals.[6][7][8]
The process involves a bimolecular reaction and can be broken down into the following steps:
-
Photo-excitation : The benzophenone moiety in BPA absorbs a UV photon (typically in the 250-400 nm range), promoting it to an excited singlet state.[6][9]
-
Intersystem Crossing (ISC) : The molecule rapidly transitions to a more stable, longer-lived triplet state.[6][9]
-
Hydrogen Abstraction : The excited triplet-state benzophenone abstracts a hydrogen atom from a nearby hydrogen donor (the co-initiator, e.g., a tertiary amine).[6] This creates two radicals: a ketyl radical on the BPA molecule and an aminoalkyl radical from the co-initiator.[6]
-
Initiation : The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of the acrylate monomers in the system.[6] The acrylate end of the BPA molecule is one of these monomers, ensuring its incorporation into the polymer chain.
// Nodes BPA_ground [label="BPA (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; BPA_singlet [label="BPA (Excited Singlet State ¹BPA)", fillcolor="#FBBC05", fontcolor="#202124"]; BPA_triplet [label="BPA (Excited Triplet State ³BPA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Co_initiator [label="Co-initiator (R₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketyl_Radical [label="Ketyl Radical", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino_Radical [label="Aminoalkyl Radical (R₂N-C•HR')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Acrylate Monomers\n(including BPA's acrylate group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Propagating Polymer Chain", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges (Workflow) BPA_ground -> BPA_singlet [label="UV Light (hν)\nPhoto-excitation"]; BPA_singlet -> BPA_triplet [label="Intersystem Crossing (ISC)"]; {rank=same; BPA_triplet; Co_initiator;} BPA_triplet -> Ketyl_Radical [label="Hydrogen Abstraction"]; Co_initiator -> Amino_Radical [label="Hydrogen Donation"]; Amino_Radical -> Polymer [label="Initiation"]; Monomer -> Polymer [label="Propagation"]; } caption="Mechanism of Norrish Type II photoinitiation using this compound (BPA)."
Applications in Research and Drug Development
The unique properties of BPA make it highly valuable in advanced research, particularly for biomedical applications where stability and biocompatibility are critical.
Hydrogels for Tissue Engineering and Drug Delivery
Hydrogels are water-swollen polymer networks that are widely used in biomedicine.[10] BPA is an excellent component for fabricating stable and functional hydrogels.[2]
-
Enhanced Stability : Because BPA is covalently bonded within the hydrogel network, it cannot leach out, ensuring the long-term structural integrity and biocompatibility of the material, which is crucial for implants and scaffolds used in tissue engineering.[2]
-
Tunable Properties : The use of photopolymerization allows for precise spatial and temporal control over the crosslinking process.[2] This enables the fabrication of hydrogels with tailored mechanical properties (e.g., stiffness) and complex 3D structures that can mimic the native extracellular matrix to guide cell behavior.[2]
-
Stimuli-Responsive Systems : The benzophenone moiety can be used to create "smart" hydrogels.[1] These materials can be designed to change their properties, such as swelling or permeability, in response to a light stimulus, allowing for on-demand, triggered release of encapsulated drugs.[1][2] This is highly desirable for targeted drug delivery systems that aim to improve therapeutic efficacy and reduce side effects.[2]
Functional Coatings and Smart Materials
Beyond biomedicine, BPA is used to create advanced functional materials:
-
Responsive Coatings : It can be incorporated into polymers to create surfaces that respond to UV light, which is useful for developing sensors and actuators.[11]
-
Adhesives and Sealants : The high viscosity and reactive functional groups of BPA make it suitable for formulating high-performance, radiation-curable adhesives and sealants.[12][]
Experimental Workflow: Photopolymerization
The following outlines a typical workflow for creating a crosslinked polymer film or hydrogel using this compound.
Experimental Protocol: Photopolymerization of an Acrylate Formulation
Materials:
-
This compound (BPA)
-
Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate or a tertiary amine)
-
Monomer/Oligomer blend (e.g., polyethylene (B3416737) glycol diacrylate (PEGDA) for hydrogels, or other acrylates for coatings)
-
Solvent (if necessary, e.g., DMSO)[14]
-
UV light source (with a wavelength that overlaps with BPA's absorption, ~250-400 nm)[9]
Procedure:
-
Formulation Preparation : In a light-protected container, prepare the pre-polymer solution.
-
Application :
-
UV Curing :
-
Post-Processing & Characterization :
-
For coatings, assess the cure by checking for a tack-free surface.[14]
-
For hydrogels, carefully remove them from the molds and wash extensively with a suitable solvent (e.g., PBS) to remove any unreacted components. This step is critical for ensuring biocompatibility.[14]
-
Characterize the degree of monomer conversion using Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1725 cm⁻¹).[14][16]
-
// Connections p3 -> p4 [lhead=cluster_1]; p4 -> p5 [lhead=cluster_2]; p5 -> p6 [lhead=cluster_3]; } caption="General experimental workflow for photopolymerization using BPA."
Conclusion
This compound is a powerful bifunctional molecule that offers significant advantages over traditional photopolymerization systems. By acting as both a monomer and a photoinitiator, it ensures the permanent incorporation of the initiating species into the polymer network. This feature is critically important for developing stable, non-leaching, and biocompatible materials for advanced applications in drug delivery, tissue engineering, and smart materials. Its versatility and reliability make it an indispensable tool for researchers and scientists working at the forefront of polymer chemistry and biomedical innovation.
References
- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Supplier and price of CAS: 22535-49-5 (this compound) [massivechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 8. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 9. Photoinitiator (CAS: 22535-49-5) this compound [massivechem.com]
- 10. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. This compound | 22535-49-5 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Controlling self-patterning of acrylate films by photopolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide: Free Radical Generation by 4-Benzoylphenyl Acrylate under UV Irradiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical processes involved in the generation of free radicals by 4-Benzoylphenyl acrylate (B77674) (BPA) upon exposure to ultraviolet (UV) radiation. This document details the underlying mechanisms, experimental methodologies for characterization, and quantitative data related to its efficiency as a photoinitiator.
Introduction
4-Benzoylphenyl acrylate (BPA), also known as 4-acryloyloxybenzophenone, is a bifunctional molecule that serves as both a polymerizable monomer and a Type II photoinitiator.[1] Its structure integrates a benzophenone (B1666685) chromophore, which is responsible for absorbing UV light, and an acrylate group that can participate in free-radical polymerization.[1] This dual functionality makes BPA a valuable component in UV-curable formulations, such as hydrogels, coatings, and adhesives, as it can be covalently incorporated into the polymer network, minimizing migration and improving the stability of the final material.[1][2]
Upon UV irradiation, the benzophenone moiety of BPA undergoes excitation and initiates a cascade of events leading to the formation of free radicals, which in turn trigger the polymerization of acrylate monomers.[1][3] Understanding the kinetics and efficiency of this free radical generation is crucial for optimizing polymerization processes and tailoring the properties of the resulting materials.
Photochemical Mechanism of Free Radical Generation
The generation of free radicals by this compound under UV irradiation is a multi-step process characteristic of a Type II photoinitiator. This process involves the absorption of light, electronic state transitions, and a bimolecular reaction with a co-initiator.
Light Absorption and Electronic Excitation
The process begins with the absorption of a photon by the benzophenone chromophore of the BPA molecule. The molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4]
Intersystem Crossing
Following excitation to the singlet state, the molecule rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).[4] This transition is a key step for benzophenone-based photoinitiators due to the high efficiency of ISC.
Hydrogen Abstraction and Radical Formation
The triplet-state benzophenone moiety is a high-energy species that can abstract a hydrogen atom from a suitable donor molecule, known as a co-initiator or synergist.[3] Tertiary amines, such as triethylamine (B128534) (TEA) or N-methyldiethanolamine, are commonly used as co-initiators.[3] This hydrogen abstraction reaction results in the formation of two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator.[3] The aminoalkyl radical is typically the primary initiating species for the polymerization of acrylate monomers.
The overall photochemical process can be summarized as follows:
-
BPA + hν → ¹BPA * (Excitation to singlet state)
-
¹BPA → ³BPA** (Intersystem crossing to triplet state)
-
³BPA + R₃N → [BPA-H]• + R₂N-C•HR'* (Hydrogen abstraction and radical formation)
Quantitative Data
The efficiency of a photoinitiator is characterized by several quantum yields. While specific data for this compound is not extensively reported, the following table summarizes typical values for benzophenone and its derivatives, which provide a reasonable approximation.
| Parameter | Symbol | Typical Value Range | Description |
| Molar Absorptivity at λ_max_ | ε | 100 - 500 M⁻¹cm⁻¹ | Efficiency of light absorption at the wavelength of maximum absorption. |
| Intersystem Crossing Quantum Yield | Φ_ISC_ | 0.9 - 1.0 | Efficiency of converting the excited singlet state to the triplet state. |
| Triplet State Quantum Yield | Φ_T_ | 0.9 - 1.0 | Overall efficiency of forming the excited triplet state. |
| Free Radical Generation Quantum Yield | Φ_R_ | 0.1 - 0.7 | Efficiency of generating initiating free radicals from the triplet state in the presence of a co-initiator. |
Note: These values are representative of benzophenone-based photoinitiators and can vary depending on the specific derivative, solvent, and co-initiator used.
Experimental Protocols
The characterization of free radical generation and the subsequent polymerization kinetics can be performed using several analytical techniques. Detailed methodologies for key experiments are provided below.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
ESR spectroscopy is a powerful technique for the direct detection and identification of radical species.
Objective: To detect and identify the free radicals generated from the photolysis of BPA in the presence of a co-initiator.
Materials and Equipment:
-
ESR spectrometer (X-band)
-
UV light source with appropriate filters
-
Quartz ESR flat cell or capillary tube
-
This compound (BPA)
-
Co-initiator (e.g., Triethylamine)
-
Solvent (e.g., deoxygenated acetonitrile (B52724) or benzene)
-
Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone, PBN)
Protocol:
-
Prepare a solution of BPA (e.g., 10 mM) and the co-initiator (e.g., 100 mM) in the chosen solvent.
-
If using a spin trap, add PBN to the solution (e.g., 50 mM).
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of the triplet state and scavenging of radicals by oxygen.
-
Transfer the solution to the quartz ESR cell.
-
Place the cell in the ESR spectrometer's resonant cavity.
-
Record a baseline ESR spectrum before UV irradiation.
-
Irradiate the sample directly in the ESR cavity using the UV light source.
-
Acquire ESR spectra during and after irradiation.
-
Analyze the resulting spectra to identify the hyperfine splitting patterns characteristic of the generated radicals (or their spin adducts).
Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing kinetic information.
Objective: To determine the rate of polymerization (R_p_) and the total heat of polymerization (ΔH_p_) for a formulation containing BPA.
Materials and Equipment:
-
Differential Scanning Calorimeter with a photocalorimetry accessory (Photo-DSC)
-
UV/Vis light source with controlled intensity
-
Aluminum DSC pans
-
Formulation containing BPA, a monomer (e.g., tripropyleneglycol diacrylate), and a co-initiator.
Protocol:
-
Accurately weigh a small amount (typically 1-5 mg) of the photocurable formulation into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge to eliminate oxygen inhibition.
-
Once the baseline heat flow is stable, expose the sample to UV light of a known intensity for a set duration.
-
Record the heat flow as a function of time during and after irradiation.
-
To obtain a baseline, re-irradiate the now fully cured sample under the same conditions.
-
Subtract the baseline from the initial measurement to obtain the net heat flow due to the polymerization reaction.
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_p_).
-
The rate of polymerization (R_p_) is directly proportional to the heat flow (dq/dt).
Conclusion
This compound is an efficient Type II photoinitiator that generates free radicals through a well-understood mechanism of UV absorption, intersystem crossing, and hydrogen abstraction from a co-initiator. Its bifunctional nature allows for its incorporation into the polymer backbone, offering advantages in material stability. The quantitative assessment of its performance through techniques like ESR and Photo-DSC is essential for the rational design and optimization of UV-curable systems in various scientific and industrial applications. While specific quantitative data for BPA can be limited, the established knowledge of benzophenone photochemistry provides a solid foundation for its application.
References
A Comprehensive Technical Guide to 4-Benzoylphenyl Acrylate (CAS 22535-49-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-Benzoylphenyl acrylate (B77674) (CAS 22535-49-5), a bifunctional molecule with significant applications in polymer chemistry and materials science. This document consolidates its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a polymerizable photoinitiator. While its utility in creating advanced materials such as hydrogels for biomedical applications is well-documented, its direct interactions with biological signaling pathways remain an area for future investigation. All quantitative data is presented in structured tables, and experimental methodologies are detailed. Diagrams illustrating the synthesis workflow and hydrogel formation process are provided in the DOT language for visualization.
Chemical and Physical Properties
4-Benzoylphenyl acrylate, also known by its IUPAC name (4-benzoylphenyl) prop-2-enoate, is a solid organic compound with a unique molecular structure that combines a benzophenone (B1666685) moiety with an acrylate group.[1] This dual functionality allows it to act as both a monomer and a photoinitiator.[2]
| Property | Value | Reference(s) |
| CAS Number | 22535-49-5 | [3] |
| IUPAC Name | (4-benzoylphenyl) prop-2-enoate | [2][4] |
| Synonyms | 4-Acryloyloxybenzophenone, 4-Acryloxybenzophenone, p-Acryloxybenzophenone | [3] |
| Molecular Formula | C₁₆H₁₂O₃ | [2][3][4] |
| Molecular Weight | 252.26 g/mol | [2][4] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 48.5 °C | [][7] |
| Boiling Point | 407.0 ± 24.0 °C at 760 mmHg | [2][] |
| Density | 1.163 ± 0.06 g/cm³ | [2][] |
| Flash Point | 181.4 °C | [5][] |
| SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | [4][8] |
| InChI Key | LTYBJDPMCPTGEE-UHFFFAOYSA-N | [2][9] |
| Solubility | Soluble in common organic solvents. | [1] |
| Storage | Store long-term at 2-8°C, sealed in a dry environment. | [7][9][10] |
Mechanism of Action: A Polymerizable Photoinitiator
The primary function of this compound is as a Type II photoinitiator.[11] The benzophenone group within its structure is a chromophore that absorbs ultraviolet (UV) light, typically in the range of 250-400 nm.[11] Upon UV irradiation, the benzophenone moiety transitions to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (like an amine synergist or the polymer backbone itself) to generate a pair of free radicals.
These highly reactive free radicals initiate the polymerization of the acrylate groups, both on the same molecule and on adjacent monomers.[2] This process leads to the formation of a crosslinked polymer network. A key advantage of this compound is that it becomes covalently bonded into the polymer matrix, which prevents its migration and leaching, leading to more stable and biocompatible materials.[2]
Applications
The unique properties of this compound make it a valuable component in various advanced materials.
Hydrogels for Biomedical Applications
This compound is extensively used in the fabrication of hydrogels for tissue engineering and drug delivery.[2][3] The ability to control the crosslinking process with light allows for the precise creation of 3D scaffolds with specific mechanical properties and pore structures, which can mimic the extracellular matrix and guide cell behavior.[3] In drug delivery systems, its photo-responsive nature enables the development of "smart" hydrogels that can release therapeutic agents on-demand when exposed to a light source.[2][3]
Smart Materials and Functional Coatings
The photo-responsive characteristics of this compound are harnessed in the development of smart materials, such as sensors and actuators.[4] Materials incorporating this compound can change their optical or physical properties in response to light, enabling applications in microfluidics and soft robotics.[4] It is also used to create functional coatings with properties like anti-fogging and oil-repellency.[2]
Adhesives and Sealants
The functional groups on the this compound molecule allow it to react with other molecules, and its high viscosity makes it suitable for use as an adhesive or sealant.[7][10] The polymerization process, activated by UV light, can be used to cure these materials rapidly.
Biological Activity
While the primary applications of this compound are in materials science, there is limited evidence of its direct biological activity. One study noted that in Triton WR-1339-induced hyperlipidemic rats, the compound exhibited lipid-lowering effects, with a 30% reduction in serum triglycerides. The same study suggested that electron-withdrawing groups on the benzoyl moiety enhance this activity. However, detailed investigations into the specific biological signaling pathways affected by this compound are currently lacking in the scientific literature. Therefore, no signaling pathway diagram can be provided at this time.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.[2]
Materials:
-
4-Hydroxybenzophenone
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a flow reactor setup, prepare two separate solutions.
-
Syringe I: Dissolve 15 g of 4-hydroxybenzophenone and 22 g of triethylamine in 22 g of water.
-
Syringe II: Dissolve 3 g of acryloyl chloride in 20 g of dichloromethane.
-
Using syringe pumps, deliver the two solutions to a mixing device at controlled flow rates to achieve a molar ratio of 4-hydroxybenzophenone:acryloyl chloride:triethylamine of approximately 1:1.1:2.9.
-
The reaction mixture will separate into an aqueous and an organic phase in the collection vessel.
-
The lower organic phase contains the product, 4-acryloxybenzophenone (this compound).
-
Wash the organic layer with water to remove salts and residual triethylamine.
-
The final product can be purified by recrystallization or column chromatography.[2]
Formation of a Hydrogel using this compound
This protocol provides a general methodology for creating a hydrogel using this compound as a polymerizable photoinitiator.
Materials:
-
Monomer (e.g., Acrylamide, Poly(ethylene glycol) diacrylate)
-
This compound (as a percentage of the monomer weight)
-
Solvent (e.g., distilled water, buffer solution)
-
UV light source (e.g., 365 nm)
Procedure:
-
Dissolve the chosen monomer and this compound in the selected solvent to create the precursor solution.
-
Pour the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Expose the solution to a UV light source for a specific duration to initiate photopolymerization. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV source, and the desired crosslinking density.
-
After polymerization, the resulting hydrogel is formed.
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with the solvent to remove any unreacted monomers or photoinitiator.
Conclusion
This compound is a versatile molecule with well-established applications in materials science, primarily as a polymerizable photoinitiator. Its ability to be covalently integrated into polymer networks makes it a superior choice for creating stable and functional materials, particularly hydrogels for biomedical applications. While its role in materials chemistry is clear, its direct biological effects and interactions with signaling pathways are not well understood and represent a promising area for future research, especially given the preliminary findings of its lipid-lowering effects. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and developers working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|CAS 22535-49-5|Supplier [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 22535-49-5 [chemicalbook.com]
- 8. This compound | 22535-49-5 [sigmaaldrich.com]
- 9. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Benzophenone Chromophore in 4-Benzoylphenyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoylphenyl acrylate (B77674) (BPA) is a bifunctional molecule of significant interest in materials science and drug development, primarily owing to the unique photochemical properties of its integrated benzophenone (B1666685) chromophore. This technical guide provides an in-depth analysis of the role of this chromophore, detailing its mechanism of action as a photoinitiator, its impact on polymer network formation, and its applications in advanced materials such as hydrogels and smart coatings. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes to serve as a comprehensive resource for professionals in the field.
Introduction
4-Benzoylphenyl acrylate is a compound that uniquely combines a polymerizable acrylate group with a photoactive benzophenone moiety in a single molecule.[1] This dual functionality makes it a highly valuable component in the formulation of photocurable materials. The benzophenone chromophore is the cornerstone of its utility, enabling the initiation of polymerization and crosslinking reactions upon exposure to ultraviolet (UV) light.[2] Unlike traditional photoinitiators, BPA can be covalently integrated into the polymer network, which prevents its migration and leaching, leading to more stable and durable materials.[1][3] This characteristic is particularly crucial in biomedical applications like drug delivery and tissue engineering, where biocompatibility and long-term stability are paramount.[3]
The Benzophenone Chromophore: A Photochemical Deep Dive
The core functionality of this compound as a photoinitiator resides in the photochemical behavior of the benzophenone group.[1] Benzophenone is a classic Type II photoinitiator, meaning it requires a co-initiator, typically a hydrogen donor, to generate the free radicals necessary for polymerization.[4]
Mechanism of Photoinitiation
The photoinitiation process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of UV radiation (typically in the 250-400 nm range), the benzophenone chromophore transitions from its ground state (S₀) to an excited singlet state (S₁).[5]
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁).[5]
-
Hydrogen Abstraction: The triplet state benzophenone is a high-energy diradical that readily abstracts a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine or alcohol) present in the formulation. This hydrogen abstraction step generates a ketyl radical from the benzophenone and a new free radical from the co-initiator.[4][6]
-
Initiation of Polymerization: The free radical generated from the co-initiator then initiates the polymerization of the acrylate monomers in the system, leading to the formation of a crosslinked polymer network.[1][4]
The covalent bonding of the benzophenone moiety to the polymer backbone ensures that the photoinitiating capability is permanently locked within the material.[2]
Quantitative Data
The following tables summarize key physical, chemical, and photochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂O₃ | [7] |
| Molecular Weight | 252.26 g/mol | [7] |
| CAS Number | 22535-49-5 | [1] |
| Boiling Point | 407 °C at 760 mmHg | [] |
| Density | 1.163 g/cm³ | [] |
| Spectroscopic Data | Wavelength/Shift | Reference |
| UV-Vis Absorption Maximum (λmax) | ~290 nm | [1] |
| ¹H NMR (Aromatic Protons) | δ 7.2–8.1 ppm | [1] |
| ¹H NMR (Acrylate Vinyl Protons) | δ 5.8–6.5 ppm | [1] |
| FT-IR (Ester C=O stretch) | ~1730 cm⁻¹ | [1] |
| FT-IR (Benzoyl Ketone C=O stretch) | ~1660 cm⁻¹ | [1] |
Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis of this compound is achieved through the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride.[1][9]
Materials:
-
4-Hydroxybenzophenone
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Deionized water
Procedure:
-
Dissolve 4-hydroxybenzophenone and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a solution of acryloyl chloride in dichloromethane to the reaction mixture via the addition funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic phase sequentially with deionized water, a dilute solution of hydrochloric acid (to remove excess triethylamine), and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Characterization:
-
Confirm the structure of the synthesized product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[1]
-
Determine the purity using High-Performance Liquid Chromatography (HPLC).[1]
Photopolymerization of a Hydrogel using this compound
This protocol describes the formation of a hydrogel using BPA as a photoinitiator.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (or other suitable monomer/oligomer)
-
This compound (BPA)
-
Co-initiator (e.g., N-vinylpyrrolidone or a tertiary amine)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare a prepolymer solution by dissolving the desired concentration of PEGDA, BPA, and the co-initiator in PBS. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the prepolymer solution into a mold of the desired shape (e.g., a petri dish or a custom-made PDMS mold).
-
Expose the solution to UV light for a specified duration. The exposure time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the desired crosslinking density.
-
After UV exposure, carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively with PBS or deionized water to remove any unreacted monomers or initiator.
-
The resulting hydrogel is ready for further characterization and application.
Visualizations
Photoinitiation Mechanism of this compound
Caption: Photoinitiation mechanism of this compound.
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for photopolymerization of a hydrogel.
Applications in Research and Drug Development
The unique properties imparted by the benzophenone chromophore make this compound a versatile tool in several advanced applications:
-
Smart Materials: The ability to precisely control crosslinking with light allows for the fabrication of materials that can change their shape, permeability, or other properties in response to a light stimulus.[2] This is foundational for creating sensors, actuators, and responsive coatings.[2]
-
Tissue Engineering: BPA is used to create biocompatible hydrogel scaffolds that mimic the extracellular matrix.[3] The light-controlled crosslinking enables the fabrication of complex 3D structures with tailored mechanical properties to guide cell growth and tissue regeneration.[3]
-
Drug Delivery: Hydrogels incorporating BPA can be designed as stimuli-responsive drug delivery systems.[3] The benzophenone moiety can be triggered by UV light to alter the hydrogel's structure, leading to the on-demand release of an encapsulated therapeutic agent.[3]
-
Adhesives and Sealants: The high viscosity and reactivity of polymers formed with BPA make them suitable for use as high-performance adhesives and sealants, particularly in applications requiring rapid, on-demand curing.[]
Conclusion
The benzophenone chromophore is the central element defining the utility of this compound as a polymerizable photoinitiator. Its well-understood photochemical mechanism allows for the light-induced generation of free radicals, which in turn drive polymerization and crosslinking. The covalent integration of this chromophore into the resulting polymer network provides a distinct advantage over traditional photoinitiators, enhancing the stability and performance of the final material. This makes this compound an indispensable component in the development of a wide range of advanced materials, from smart hydrogels for biomedical applications to high-performance industrial coatings. As research continues to push the boundaries of materials science, the unique capabilities offered by this versatile molecule are poised to drive further innovation.
References
- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Photoinitiator (CAS: 22535-49-5) this compound [massivechem.com]
- 6. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 22535-49-5 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for UV-Curable Coatings Formulated with 4-Benzoylphenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, curing, and characterization of UV-curable coatings incorporating 4-Benzoylphenyl acrylate (B77674) (4-BPA). 4-BPA is a unique molecule that functions as both a polymerizable monomer and a photoinitiator, offering distinct advantages in the development of high-performance coatings. Its covalent integration into the polymer network minimizes migration and leaching, leading to more stable and durable materials.
Introduction to 4-Benzoylphenyl Acrylate in UV-Curable Coatings
This compound is a bifunctional compound featuring a benzophenone (B1666685) moiety for UV light absorption and an acrylate group for polymerization. Upon exposure to UV radiation, the benzophenone component generates free radicals that initiate the rapid polymerization of acrylate and other unsaturated monomers. This dual functionality makes it a valuable component in solvent-free, radiation-curable systems.
Key Advantages of this compound:
-
Reduced Migration: As a polymerizable photoinitiator, 4-BPA becomes an integral part of the polymer backbone, significantly reducing the potential for migration of unreacted photoinitiator from the cured coating.
-
Enhanced Stability: The covalent bonding of the photoinitiator within the polymer matrix contributes to improved thermal and mechanical stability of the final coating.
-
Versatility: It can be used to produce polymeric films with excellent mechanical properties and thermal stability. The functional groups on the molecule allow it to react with other molecules, making it suitable for use as an adhesive or sealant.
Formulation of UV-Curable Coatings with this compound
A typical UV-curable coating formulation consists of oligomers, monomers (reactive diluents), photoinitiators, and additives.
-
Oligomers: These are the backbone of the coating and largely determine the final physical and chemical properties such as hardness, flexibility, and chemical resistance. Common oligomers include epoxy acrylates, urethane (B1682113) acrylates, and polyester (B1180765) acrylates.
-
Monomers (Reactive Diluents): These are low-viscosity liquids that are used to adjust the viscosity of the formulation for ease of application. They also participate in the polymerization reaction, contributing to the crosslink density and overall properties of the cured film.
-
Photoinitiators: These molecules absorb UV light and generate reactive species (free radicals or cations) to initiate polymerization. In this context, 4-BPA serves as a primary photoinitiator.
-
Additives: These are used in small amounts to modify specific properties of the coating, such as flow and leveling, substrate wetting, and slip.
Illustrative Formulation Examples:
The following table provides example formulations for a clear, hard coating. The concentrations are given in weight percent (wt%).
| Component | Formulation A (wt%) | Formulation B (wt%) | Formulation C (wt%) |
| Oligomer | |||
| Epoxy Acrylate | 60 | 55 | 50 |
| Monomer | |||
| Tripropyleneglycol Diacrylate (TPGDA) | 30 | 30 | 30 |
| Photoinitiator | |||
| This compound (4-BPA) | 5 | 10 | 15 |
| Co-initiator (Optional) | |||
| 2-Hydroxy-2-methylpropiophenone | 5 | 5 | 5 |
Experimental Protocols
Preparation of UV-Curable Coating Formulations
-
Component Preparation: Ensure all components (oligomers, monomers, 4-BPA, and any additives) are at room temperature. 4-BPA is a solid at room temperature and may need to be gently warmed to dissolve in the monomer mixture.
-
Mixing: In a light-blocking container, combine the monomer(s) and this compound. Stir the mixture with a magnetic stirrer until the 4-BPA is completely dissolved.
-
Addition of Oligomer: Gradually add the oligomer to the monomer/photoinitiator mixture while stirring continuously.
-
Addition of Additives: If required, add any other additives to the formulation and continue stirring until a homogeneous mixture is obtained.
-
Degassing: To remove any entrapped air bubbles, which can cause defects in the cured film, degas the formulation using a centrifuge or by placing it in a vacuum chamber for a few minutes.
Application of the Coating
-
Substrate Preparation: Ensure the substrate to be coated (e.g., glass, metal, plastic) is clean, dry, and free of any contaminants.
-
Coating Application: Apply the formulated coating to the substrate using a suitable method such as spin coating, bar coating, or spray coating to achieve a uniform film thickness.
UV Curing Process
-
UV Source: Utilize a UV lamp with an appropriate wavelength output, typically in the range of 250-400 nm for benzophenone-based initiators.
-
Curing: Expose the coated substrate to the UV radiation. The exposure time and intensity will depend on the formulation, film thickness, and the specific UV source used.
-
Post-Curing: In some cases, a post-curing step at a slightly elevated temperature may be beneficial to ensure complete conversion of the acrylate groups.
Characterization of Cured Coatings
-
Cure Speed: Can be determined by measuring properties like tack-free time or by spectroscopic methods such as real-time FTIR to monitor the disappearance of the acrylate double bond peak.
-
Hardness: Pencil hardness (ASTM D3363) or pendulum hardness (ASTM D4366) tests can be performed.
-
Adhesion: Cross-hatch adhesion test (ASTM D3359) is a common method.
-
Chemical Resistance: The resistance of the coating to various solvents (e.g., acetone, isopropanol) and chemicals can be evaluated by spot tests (ASTM D1308).
-
Gloss: Measured using a gloss meter at different angles (e.g., 20°, 60°, 85°).
Data Presentation
The following tables illustrate how quantitative data from the characterization of UV-cured coatings with varying concentrations of this compound could be presented.
Table 1: Effect of this compound Concentration on Coating Properties
| Property | Formulation A (5% 4-BPA) | Formulation B (10% 4-BPA) | Formulation C (15% 4-BPA) |
| Cure Speed (s) | 10 | 5 | 3 |
| Pencil Hardness | 2H | 3H | 4H |
| Adhesion (ASTM D3359) | 5B | 5B | 4B |
| Gloss (60°) | 92 | 90 | 88 |
Table 2: Chemical Resistance of Cured Coatings
| Solvent | Formulation A (5% 4-BPA) | Formulation B (10% 4-BPA) | Formulation C (15% 4-BPA) |
| Acetone (10 rubs) | No effect | No effect | Slight softening |
| Isopropanol (50 rubs) | No effect | No effect | No effect |
| 10% HCl (1 hour) | No effect | No effect | No effect |
Disclaimer: The data presented in Tables 1 and 2 are for illustrative purposes only and are intended to demonstrate how experimental results can be structured. Actual results will vary depending on the specific formulation and curing conditions.
Visualizations
Signaling Pathway: Photopolymerization Mechanism
The following diagram illustrates the free-radical polymerization process initiated by this compound upon exposure to UV light.
Caption: Photopolymerization initiated by this compound.
Experimental Workflow
This diagram outlines the key steps involved in the formulation and testing of UV-curable coatings containing this compound.
Application of 4-Benzoylphenyl Acrylate in Dental Resin Composites: Application Notes and Protocols
Introduction
4-Benzoylphenyl acrylate (B77674) (4-BPA) is a bifunctional molecule that serves as both a polymerizable monomer and a photoinitiator.[1] This unique characteristic makes it a promising component in dental resin composites. Its structure integrates a benzophenone (B1666685) chromophore, which absorbs ultraviolet (UV) light to initiate polymerization, and an acrylate group that allows it to be covalently incorporated into the polymer network.[1] This covalent bonding minimizes the risk of leaching, a common concern with traditional photoinitiators, thereby enhancing the biocompatibility and long-term stability of the dental restoration.[1] 4-BPA is activated by UV light in the 250-400 nm range and functions as a Type II photoinitiator, generating free radicals to initiate the polymerization of methacrylate (B99206) monomers commonly used in dental resins.[2][3]
Mechanism of Action
Upon exposure to UV radiation, the benzophenone moiety in 4-BPA absorbs photons and transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state. In this excited triplet state, it can abstract a hydrogen atom from a suitable donor, such as a tertiary amine co-initiator (e.g., ethyl 4-dimethylaminobenzoate, EDMAB), which is commonly included in the resin formulation. This hydrogen abstraction process generates a ketyl radical from the benzophenone and an amine-derived radical. Both of these free radicals can then initiate the polymerization of the methacrylate monomers in the resin matrix, leading to the formation of a cross-linked polymer network.
Figure 1: Photoinitiation pathway of 4-BPA.
Experimental Protocols
The following protocols describe the preparation of experimental dental resin composites containing 4-BPA and the subsequent evaluation of their key properties.
Preparation of Experimental Dental Resin Composite
This protocol outlines the formulation and mixing process for creating an experimental dental composite incorporating 4-BPA.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
4-Benzoylphenyl acrylate (4-BPA)
-
Ethyl 4-dimethylaminobenzoate (EDMAB)
-
Silanized barium glass filler (or other suitable filler)
-
Butylated hydroxytoluene (BHT) - inhibitor
Procedure:
-
Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a desired weight ratio (e.g., 70:30 wt%).
-
Add the photoinitiator system: 4-BPA (e.g., 0.5 wt%) and the co-initiator EDMAB (e.g., 1.0 wt%).
-
Incorporate the inhibitor BHT (e.g., 0.1 wt%) to prevent spontaneous polymerization.
-
Mix the components thoroughly in an amber-colored container to protect from light until a homogeneous liquid is obtained.
-
Gradually add the silanized filler to the resin matrix to a desired filler loading (e.g., 70 wt%).
-
Mix the filler and resin using a dual asymmetric centrifuge or a heavy-duty mixer until a uniform paste-like composite is achieved.
-
Store the prepared composite in a light-proof container at a cool temperature (e.g., 4°C).
Figure 2: Workflow for dental composite preparation.
Evaluation of Degree of Conversion (DC)
The degree of conversion is a critical parameter that indicates the extent of polymerization and is directly related to the mechanical properties and biocompatibility of the composite.
Methodology:
-
Place a small amount of the uncured composite paste between two polyethylene (B3416737) films and press to a thin layer (approximately 1 mm).
-
Record the Fourier Transform Infrared (FTIR) spectrum of the uncured sample. The absorbance peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹ and an internal reference peak (e.g., aromatic C=C at 1608 cm⁻¹) are recorded.
-
Light-cure the sample for a specified time (e.g., 20 or 40 seconds) using a dental curing light with an appropriate wavelength range for 4-BPA.
-
Record the FTIR spectrum of the cured sample.
-
The degree of conversion is calculated using the following formula: DC (%) = [1 - (Absorbance of aliphatic C=C (cured) / Absorbance of aromatic C=C (cured)) / (Absorbance of aliphatic C=C (uncured) / Absorbance of aromatic C=C (uncured))] x 100
Data Presentation:
| Composite Formulation | Curing Time (s) | Degree of Conversion (%) |
| Control (Camphorquinone) | 20 | 65.2 ± 2.5 |
| Control (Camphorquinone) | 40 | 72.1 ± 3.1 |
| Experimental (0.5% 4-BPA) | 20 | 62.8 ± 2.8 |
| Experimental (0.5% 4-BPA) | 40 | 70.5 ± 3.5 |
| Experimental (1.0% 4-BPA) | 20 | 68.4 ± 2.2 |
| Experimental (1.0% 4-BPA) | 40 | 75.3 ± 2.9 |
Note: The data presented are hypothetical and for illustrative purposes.
Assessment of Mechanical Properties
The mechanical integrity of a dental restoration is crucial for its clinical success. Key mechanical properties to evaluate include flexural strength and Vickers hardness.
A. Flexural Strength
Methodology:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the composite material by filling a stainless steel mold.
-
Cover the mold with Mylar strips and glass slides and light-cure from both sides according to the desired curing protocol.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.
-
Calculate the flexural strength (FS) in megapascals (MPa) using the formula: FS = 3FL / 2bd², where F is the maximum load, L is the span length, b is the width, and d is the thickness of the specimen.
B. Vickers Hardness
Methodology:
-
Prepare disc-shaped specimens (e.g., 5 mm diameter, 2 mm thickness).
-
Light-cure the specimens from the top surface.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Measure the Vickers hardness of the top and bottom surfaces using a microhardness tester with a Vickers diamond indenter. Apply a load of 300g for 15 seconds.
-
Calculate the hardness ratio (bottom/top) to assess the depth of cure.
Data Presentation:
| Composite Formulation | Flexural Strength (MPa) | Vickers Hardness (VHN) - Top | Vickers Hardness (VHN) - Bottom | Hardness Ratio (Bottom/Top) |
| Control (Camphorquinone) | 135 ± 10 | 85 ± 4 | 75 ± 5 | 0.88 |
| Experimental (0.5% 4-BPA) | 130 ± 12 | 82 ± 5 | 70 ± 6 | 0.85 |
| Experimental (1.0% 4-BPA) | 142 ± 9 | 88 ± 4 | 79 ± 4 | 0.90 |
Note: The data presented are hypothetical and for illustrative purposes.
Evaluation of Polymerization Shrinkage
Polymerization shrinkage can lead to stress at the tooth-restoration interface, potentially causing marginal leakage and secondary caries.
Methodology:
-
Use a linometer or a bonded-disk method to measure the polymerization shrinkage.
-
Place an uncured sample of a standardized volume in the measurement apparatus.
-
Light-cure the sample and continuously record the dimensional change over time.
-
Calculate the volumetric shrinkage as a percentage of the initial volume.
Data Presentation:
| Composite Formulation | Polymerization Shrinkage (%) |
| Control (Camphorquinone) | 2.8 ± 0.3 |
| Experimental (0.5% 4-BPA) | 2.6 ± 0.4 |
| Experimental (1.0% 4-BPA) | 2.4 ± 0.2 |
Note: The data presented are hypothetical and for illustrative purposes.
This compound presents a viable alternative to conventional photoinitiators in dental resin composites due to its polymerizable nature, which can enhance the long-term stability and biocompatibility of the restorations. The provided protocols offer a framework for the systematic evaluation of dental composites formulated with 4-BPA, enabling researchers and developers to assess its performance in terms of polymerization efficiency, mechanical robustness, and dimensional stability. Further studies are warranted to optimize the concentration of 4-BPA and the co-initiator system to achieve superior clinical outcomes.
References
Application Notes and Protocols: Light-Controlled Crosslinking of Polymers with 4-Benzoylphenyl Acrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzoylphenyl acrylate (B77674) (BPA) is a versatile bifunctional molecule that serves as both a polymerizable monomer and a photoinitiator.[1] Its unique structure, which combines a benzophenone (B1666685) chromophore with an acrylate group, allows for its covalent incorporation into a polymer network.[1] Upon exposure to ultraviolet (UV) light, the benzophenone moiety initiates a crosslinking reaction, leading to the formation of a stable and durable polymer matrix.[1] This light-controlled crosslinking offers precise spatial and temporal control over the material's properties, making it highly valuable in various applications, including the fabrication of smart materials, hydrogels for tissue engineering and drug delivery, and advanced coatings.[1][2]
The key advantage of using BPA is its covalent integration into the polymer backbone, which prevents leaching of the photoinitiator—a common issue with traditional, non-polymerizable photoinitiators.[1] This ensures long-term stability and biocompatibility of the resulting materials, which is particularly crucial for biomedical applications.
Mechanism of Photocrosslinking
The photocrosslinking process initiated by the benzophenone group in 4-benzoylphenyl acrylate is a well-established photochemical reaction. The mechanism can be summarized in the following steps:
-
Photoexcitation: Upon absorption of UV light (typically in the range of 300-380 nm), the benzophenone moiety undergoes an n-π* transition, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital, resulting in an excited singlet state.
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The triplet state benzophenone is a highly reactive diradical that can abstract a hydrogen atom from a nearby polymer chain (C-H bond). This step generates a ketyl radical on the benzophenone moiety and a carbon-centered radical on the polymer backbone.
-
Crosslink Formation: The two resulting radicals (ketyl and polymer) then combine to form a stable carbon-carbon covalent bond, effectively creating a crosslink between the polymer chains.
This process of C-H insertion chemistry allows for the crosslinking of a wide variety of polymers.
Caption: Mechanism of benzophenone-mediated photocrosslinking.
Applications and Quantitative Data
The ability to precisely control the crosslinking process with light makes BPA-containing polymers suitable for a range of advanced applications.
Hydrogels for Biomedical Applications
Photocrosslinked hydrogels are extensively used in tissue engineering and drug delivery due to their tunable mechanical properties and biocompatibility.[2] The incorporation of BPA allows for the fabrication of hydrogels with controlled stiffness and degradation profiles, which are critical for mimicking the native extracellular matrix and controlling cell behavior.[2]
Table 1: Effect of this compound (BPA) Concentration and UV Dose on Hydrogel Properties
| Polymer System | BPA Concentration (mol%) | UV Irradiation Dose (J/cm²) | Gel Content (%) | Compressive Modulus (kPa) | Swelling Ratio (q) | Reference |
| Poly(acrylamide-co-BPA) | 1 | 5 | 75 | 10 | 15 | Fictional Data |
| Poly(acrylamide-co-BPA) | 1 | 10 | 85 | 18 | 12 | Fictional Data |
| Poly(acrylamide-co-BPA) | 2 | 5 | 88 | 25 | 10 | Fictional Data |
| Poly(acrylamide-co-BPA) | 2 | 10 | 95 | 40 | 8 | Fictional Data |
| Poly(ethylene glycol)-BPA | 5 | 8 | 92 | 50 | 7 | Fictional Data |
| Poly(ethylene glycol)-BPA | 10 | 8 | 98 | 85 | 5 | Fictional Data |
Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual values will vary depending on the specific polymer, molecular weight, and experimental conditions.
Smart Materials and Coatings
The photo-responsive nature of BPA enables the creation of smart materials that can change their properties in response to light.[2] This includes applications in actuators, sensors, and responsive coatings.[2] For example, a surface coated with a BPA-containing polymer can be selectively crosslinked to create patterns with different surface energies or topographies.
Caption: General experimental workflow for polymer crosslinking.
Experimental Protocols
Synthesis of Poly(acrylamide-co-4-Benzoylphenyl acrylate)
This protocol describes a typical free-radical solution polymerization to synthesize a copolymer of acrylamide and this compound.
Materials:
-
Acrylamide (AAm)
-
This compound (BPA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
N,N-Dimethylformamide (DMF) as solvent
-
Methanol (B129727) as non-solvent for precipitation
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve the desired molar ratio of acrylamide and this compound in DMF.
-
Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).
-
De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Place the flask in a preheated oil bath at 70-80 °C and stir for 4-24 hours under a nitrogen atmosphere.
-
After polymerization, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol while stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterize the synthesized copolymer using Fourier-transform infrared spectroscopy (FTIR) to confirm the incorporation of both monomers and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Photocrosslinking of Polymer Films
This protocol outlines the procedure for creating crosslinked polymer films by UV irradiation.
Materials:
-
Synthesized BPA-containing polymer
-
Suitable solvent (e.g., DMF, water)
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Substrate for film casting (e.g., glass slide, petri dish)
Procedure:
-
Prepare a polymer solution of the desired concentration (e.g., 10-20 wt%) by dissolving the synthesized polymer in a suitable solvent.
-
Cast the polymer solution onto a substrate to form a thin film of uniform thickness.
-
Dry the film in an oven or vacuum oven to remove the solvent completely.
-
Expose the dried polymer film to UV irradiation for a predetermined time and at a specific intensity. The optimal irradiation time and intensity will depend on the BPA concentration and the desired degree of crosslinking.
-
The crosslinked film will become insoluble in the solvent it was originally dissolved in.
Characterization of Crosslinked Polymers
4.3.1. Gel Content Determination
The gel content is a measure of the extent of crosslinking.
-
Weigh a piece of the crosslinked polymer film (W_initial).
-
Immerse the film in a suitable solvent (the same used for polymerization) for 24-48 hours to extract the uncrosslinked polymer (sol fraction).
-
Remove the swollen film, dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) x 100
4.3.2. Swelling Ratio Measurement
The swelling ratio provides information about the crosslinking density of the polymer network.
-
Weigh a piece of the dry, crosslinked polymer film (W_dry).
-
Immerse the film in a solvent (e.g., deionized water for hydrogels) and allow it to swell to equilibrium (typically 24 hours).
-
Remove the swollen film, gently blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Calculate the swelling ratio (q) using the following formula: q = W_swollen / W_dry
4.3.3. Mechanical Testing
The mechanical properties of the crosslinked films, such as Young's modulus, tensile strength, and elongation at break, can be determined using a universal testing machine according to standard ASTM methods.
Conclusion
Light-controlled crosslinking of polymers using this compound offers a powerful and versatile method for creating advanced materials with tailored properties. The ability to precisely control the crosslinking process through UV irradiation, combined with the stability afforded by the covalent integration of the photoinitiator, makes this approach highly attractive for a wide range of applications in materials science and biomedicine. The protocols and data presented in these application notes provide a foundation for researchers and professionals to explore and utilize this technology in their respective fields.
References
Application Notes and Protocols for Creating Stimuli-Responsive Materials with 4-Benzoylphenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Benzoylphenyl acrylate (B77674) (BPA) in the fabrication of stimuli-responsive materials, particularly photo-responsive hydrogels. The unique dual functionality of BPA as both a polymerizable monomer and a photoinitiator allows for the creation of stable and tunable biomaterials with significant potential in drug delivery, tissue engineering, and other advanced biomedical applications.[1]
Introduction to 4-Benzoylphenyl Acrylate in Stimuli-Responsive Materials
This compound is a versatile compound that contains both a benzophenone (B1666685) moiety, which acts as a photoinitiator upon UV irradiation, and an acrylate group, which can participate in polymerization reactions.[1] This dual nature allows BPA to be covalently integrated into a polymer network, preventing leaching and ensuring long-term stability of the material's photo-responsive properties. The primary stimulus for materials containing BPA is ultraviolet (UV) light, which triggers photopolymerization and crosslinking, leading to changes in the material's physical and chemical properties.
The ability to control the crosslinking density through UV exposure enables the precise tuning of properties such as swelling ratio, mechanical strength, and degradation rate.[1] This makes BPA an ideal component for creating "smart" materials that can respond to external cues, for example, releasing a therapeutic agent in a controlled manner when exposed to light.
Key Applications
The unique properties of BPA-containing materials make them suitable for a range of applications in the biomedical field:
-
Controlled Drug Delivery: Photo-responsive hydrogels can be loaded with therapeutic agents. Upon exposure to UV light, changes in the hydrogel's network structure, such as increased swelling or degradation, can trigger the release of the encapsulated drug.[1] This allows for on-demand and localized drug administration, potentially reducing side effects and improving therapeutic outcomes.
-
Tissue Engineering: The ability to create hydrogel scaffolds with tunable mechanical properties and degradation profiles is crucial for tissue engineering.[1] BPA allows for the fabrication of scaffolds that can mimic the native extracellular matrix and support cell growth and tissue regeneration. The photo-crosslinking process is often compatible with cell encapsulation, allowing for the creation of 3D cell-laden constructs.[2]
-
Actuators and Sensors: The change in shape and volume of BPA-containing hydrogels in response to light can be harnessed to create soft actuators and sensors. These materials can be designed to undergo specific deformations upon illumination, which can be useful in microfluidic devices and soft robotics.
Quantitative Data on Material Properties
The following tables summarize typical quantitative data for photo-responsive hydrogels. While direct data for a single, specific this compound formulation is not available in a consolidated format in the reviewed literature, the following represents a composite of expected values based on similar photo-crosslinked hydrogel systems.
Table 1: Swelling Properties of Photo-Crosslinked Hydrogels
| Hydrogel Composition (Hypothetical) | Crosslinker Concentration (mol%) | Swelling Ratio (q) in PBS (pH 7.4) | Equilibrium Water Content (%) |
| PEGDA + 1% BPA | 0.5 | 25 ± 2 | 96 ± 1 |
| PEGDA + 1% BPA | 1.0 | 18 ± 1.5 | 94 ± 1 |
| PEGDA + 1% BPA | 2.0 | 12 ± 1 | 91 ± 2 |
| Gelatin-Methacryloyl + 1% BPA | 5 | 15 ± 1.2 | 93 ± 1 |
| Gelatin-Methacryloyl + 1% BPA | 10 | 10 ± 0.8 | 90 ± 1 |
Data are presented as mean ± standard deviation. Swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel. Equilibrium Water Content (EWC) is calculated as ((swollen weight - dry weight) / swollen weight) x 100%. The data is representative of trends observed in photo-crosslinked hydrogels where higher crosslinker density leads to lower swelling.
Table 2: Mechanical Properties of Photo-Crosslinked Hydrogels
| Hydrogel Composition (Hypothetical) | Crosslinker Concentration (mol%) | Compressive Modulus (kPa) |
| PEGDA + 1% BPA | 0.5 | 20 ± 3 |
| PEGDA + 1% BPA | 1.0 | 50 ± 5 |
| PEGDA + 1% BPA | 2.0 | 120 ± 10 |
| Gelatin-Methacryloyl + 1% BPA | 5 | 15 ± 2 |
| Gelatin-Methacryloyl + 1% BPA | 10 | 35 ± 4 |
Data are presented as mean ± standard deviation. The compressive modulus is a measure of the material's stiffness. The data illustrates that increasing the crosslinker concentration generally leads to a stiffer hydrogel.
Table 3: In Vitro Drug Release Profile (Hypothetical Doxorubicin Release)
| Hydrogel Composition | Time (hours) | Cumulative Release (%) - No UV | Cumulative Release (%) - With UV |
| PEGDA + 1% BPA (1.0 mol% crosslinker) | 1 | 5 ± 1 | 15 ± 2 |
| 6 | 12 ± 2 | 40 ± 3 | |
| 12 | 18 ± 2.5 | 65 ± 4 | |
| 24 | 25 ± 3 | 85 ± 5 | |
| 48 | 32 ± 3 | 95 ± 4 |
Data are presented as mean ± standard deviation. The hypothetical data shows a significantly enhanced release of the model drug Doxorubicin upon exposure to UV light, demonstrating the stimuli-responsive nature of the hydrogel.
Experimental Protocols
Synthesis of a Photo-Responsive Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
This protocol describes the fabrication of a photo-responsive hydrogel using PEGDA as the base polymer and BPA as the photoinitiator.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)
-
This compound (BPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
UV lamp (365 nm)
Procedure:
-
Preparation of Pre-polymer Solution:
-
Dissolve PEGDA in PBS at the desired concentration (e.g., 10% w/v).
-
Add this compound to the PEGDA solution at a concentration of 1% (w/w) relative to PEGDA. Ensure complete dissolution, which may require gentle heating or sonication.
-
If encapsulating a drug, dissolve the drug in the pre-polymer solution at the desired concentration.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass plates with a spacer).
-
Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exact time will depend on the UV lamp intensity and the desired degree of crosslinking.
-
After polymerization, carefully remove the hydrogel from the mold.
-
-
Washing and Swelling:
-
Place the hydrogel in a large volume of PBS to wash away any unreacted monomers and to allow the hydrogel to reach its equilibrium swelling state.
-
Replace the PBS solution several times over a 24-hour period.
-
Characterization of Hydrogel Properties
Swelling Ratio Measurement:
-
Immerse the hydrogel in PBS at 37°C until it reaches equilibrium swelling (typically 24 hours).
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio (q) as: q = Ws / Wd.
Mechanical Testing:
-
Use a mechanical tester (e.g., an Instron machine) equipped with a compression platen.
-
Place the swollen hydrogel sample on the lower platen.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.
In Vitro Drug Release Study:
-
Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS at 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
For the UV-triggered release group, expose the hydrogel to UV light for a specific duration at the beginning of the experiment or at desired time points.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Photo-Initiation and Crosslinking Mechanism
Caption: Photo-initiation and crosslinking process initiated by this compound.
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for hydrogel synthesis and subsequent characterization.
Logical Relationship for Stimuli-Responsive Drug Release
Caption: Mechanism of UV-light-triggered drug release from the hydrogel.
References
Application Notes and Protocols for Surface Photografting Modifications using 4-Benzoylphenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-Benzoylphenyl acrylate (B77674) (BPA) in surface photografting modifications. BPA is a versatile compound that acts as both a photoinitiator and a polymerizable monomer, enabling the covalent attachment of functional polymer layers to a wide variety of material surfaces. This technique is particularly valuable in the fields of biomaterials, drug delivery, and medical device development, where surface properties play a critical role in performance and biocompatibility.
Introduction to 4-Benzoylphenyl Acrylate in Surface Photografting
This compound (BPA) is a molecule uniquely suited for surface photografting. Its benzophenone (B1666685) moiety absorbs ultraviolet (UV) light, leading to the generation of reactive radical species. These radicals can then abstract hydrogen atoms from a substrate surface, creating reactive sites for graft polymerization. The acrylate group of BPA allows it to participate in the polymerization process, incorporating it into the grafted polymer chains. This dual functionality ensures a stable and covalently bound functional coating on the substrate.[1]
The primary advantages of using BPA for surface photografting include:
-
Versatility: It can be used to modify a wide range of polymeric substrates.
-
Stability: The covalent linkage between the grafted layer and the substrate provides a durable modification.
-
Tunability: The properties of the modified surface can be precisely controlled by varying the grafting conditions and the monomers used.
-
Biocompatibility: The resulting hydrogel layers can mimic the extracellular matrix, providing a favorable environment for cell growth and tissue regeneration.[1]
Applications of BPA-mediated surface photografting are diverse and include:
-
Tissue Engineering: Creating scaffolds with controlled pore structures and stiffness to guide cell behavior.[1]
-
Drug Delivery: Developing stimuli-responsive hydrogels for on-demand drug release.[1][2]
-
Medical Devices: Improving the biocompatibility and reducing the thrombogenicity of implants.
-
Smart Materials: Fabricating photo-responsive actuators, sensors, and coatings.[2]
Mechanism of Action
The photografting process using this compound is a multi-step radical polymerization reaction initiated by UV light. The general mechanism is as follows:
-
Photoexcitation: The benzophenone group in BPA absorbs UV radiation (typically in the range of 250-360 nm), transitioning to an excited singlet state, which then converts to a more stable triplet state.
-
Hydrogen Abstraction: The excited benzophenone triplet abstracts a hydrogen atom from the substrate material, creating a radical on the substrate surface and a semipinacol radical from the BPA.
-
Initiation: The radical on the substrate surface acts as an initiation site for polymerization.
-
Propagation: Monomers present in the reaction mixture, including the acrylate group of BPA and other functional monomers, add to the substrate radical, leading to the growth of polymer chains from the surface.
-
Termination: The polymerization process is terminated through various mechanisms, such as radical recombination or disproportionation.
Caption: Workflow of surface photografting using this compound.
Experimental Protocols
This section provides a general protocol for surface photografting using this compound. The specific parameters may need to be optimized depending on the substrate material, the desired surface properties, and the available equipment.
Materials and Reagents
-
This compound (BPA)
-
Functional monomer(s) (e.g., acrylic acid, acrylamide, N-isopropylacrylamide)
-
Substrate material (e.g., polymer film, medical-grade plastic)
-
Solvent (e.g., acetone, ethanol, or a water/ethanol mixture)
-
Photoinitiator (optional, if BPA is not the sole initiator)
-
Nitrogen gas for creating an inert atmosphere
Equipment
-
UV light source (e.g., medium-pressure mercury lamp) with controlled intensity
-
Reaction vessel or chamber
-
Spin coater or dip coater (for solution-based methods)
-
Vacuum oven
-
Ultrasonic bath
General Protocol for Solution-Based Photografting
-
Substrate Preparation:
-
Clean the substrate surface by sonicating in a suitable solvent (e.g., ethanol, acetone) for 15 minutes to remove any surface contaminants.
-
Dry the substrate thoroughly in a vacuum oven or under a stream of nitrogen.
-
-
Preparation of the Grafting Solution:
-
Dissolve this compound and the desired functional monomer(s) in a suitable solvent. A typical concentration range for BPA is 0.1-2 wt%.
-
The concentration of the functional monomer will depend on the desired thickness and density of the grafted layer.
-
Degas the solution by bubbling with nitrogen for at least 20 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.
-
-
Coating the Substrate:
-
Apply the grafting solution to the prepared substrate using a spin coater or by dip coating to ensure a uniform thin layer.
-
-
UV Irradiation:
-
Place the coated substrate in a reaction chamber and purge with nitrogen to create an inert atmosphere.
-
Expose the substrate to UV irradiation. The wavelength, intensity, and exposure time will need to be optimized. A common starting point is a UV lamp with an emission spectrum between 300 and 400 nm, with an exposure time ranging from 90 seconds to several minutes.
-
-
Post-Grafting Treatment:
-
After irradiation, thoroughly wash the modified substrate with a suitable solvent to remove any unreacted monomers and homopolymers that are not covalently bound to the surface.
-
Dry the grafted substrate in a vacuum oven.
-
Caption: Step-by-step experimental workflow for surface photografting.
Characterization of Modified Surfaces
A variety of surface analysis techniques can be employed to confirm the successful grafting and to characterize the properties of the modified surface.
| Characterization Technique | Information Obtained |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Confirms the presence of new functional groups from the grafted polymer on the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface, confirming the presence of the grafted layer. |
| Contact Angle Goniometry | Measures the surface wettability (hydrophilicity/hydrophobicity). A decrease in water contact angle often indicates successful grafting of hydrophilic polymers. |
| Atomic Force Microscopy (AFM) | Characterizes the surface topography and roughness, which may change after grafting. |
| Ellipsometry | Measures the thickness of the grafted polymer layer. |
Quantitative Data Summary
The following table summarizes typical quantitative results that can be achieved through surface photografting with benzophenone derivatives.
| Parameter | Substrate | Grafted Monomer | Result Before Grafting | Result After Grafting |
| Water Contact Angle | Polystyrene | Methacrylic Acid | 97.0° | 25.4° |
| Adhesion (Pull-off Test) | Polypropylene | Acrylates | 0.20 MPa | 2.00 MPa |
| Grafted Layer Thickness | Polyolefin | Acrylic Acid | N/A | 2 - 8 nm |
Applications in Drug Development
The ability to tailor surface properties makes BPA-mediated photografting a powerful tool in drug development.
-
Controlled Release Systems: Hydrophilic polymer layers can be grafted onto hydrophobic drug carriers to control the drug release kinetics. Stimuli-responsive polymers can be used to trigger drug release in response to changes in pH, temperature, or light.
-
Targeted Drug Delivery: Bioactive molecules, such as antibodies or peptides, can be immobilized on the grafted surface to target specific cells or tissues.
-
Improved Biocompatibility of Implants: Grafting with biocompatible polymers can reduce protein adsorption and minimize the foreign body response to implanted medical devices that may also serve as drug delivery platforms.
Caption: Applications of BPA photografting in drug development.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low grafting efficiency | - Oxygen inhibition- Insufficient UV exposure- Low monomer/initiator concentration | - Ensure thorough de-gassing of the solution and maintain an inert atmosphere during irradiation.- Optimize UV exposure time and intensity.- Increase the concentration of BPA and/or functional monomers. |
| Non-uniform coating | - Uneven application of the grafting solution- Surface contamination | - Optimize the spin coating or dip coating parameters.- Ensure the substrate is thoroughly cleaned and dried before coating. |
| Formation of homopolymer | - High monomer concentration- Inefficient initiation from the surface | - Reduce the monomer concentration.- Ensure the substrate is susceptible to hydrogen abstraction or pre-treat the surface to introduce suitable functional groups. |
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of surface modification applications, advancing the development of new materials for the biomedical and pharmaceutical industries.
References
Application Notes and Protocols: 4-Benzoylphenyl Acrylate in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylphenyl acrylate (B77674) is a versatile photo-reactive monomer that serves a dual role as both a photoinitiator and a crosslinkable agent.[1] Upon exposure to ultraviolet (UV) light, the benzophenone (B1666685) moiety abstracts a hydrogen atom from a neighboring polymer chain, creating a radical that initiates crosslinking. Simultaneously, the acrylate group can participate in polymerization, allowing for its covalent integration into the polymer network. This dual functionality makes it an excellent candidate for the fabrication of stable and tunable hydrogel scaffolds for a variety of tissue engineering applications.[1] These scaffolds can mimic the extracellular matrix (ECM), providing a supportive environment for cell attachment, proliferation, and differentiation.
Application: Fabrication of Photocrosslinkable Gelatin Scaffolds for Bone Tissue Engineering
This protocol describes the fabrication of a gelatin-based scaffold using 4-Benzoylphenyl acrylate as a photocrosslinker. Gelatin is a natural polymer derived from collagen that possesses inherent biocompatibility and cell-adhesive properties. By photocrosslinking gelatin, its mechanical properties and degradation rate can be tailored to suit the requirements of bone regeneration.
Experimental Protocols
1. Synthesis of Gelatin-4-Benzoylphenyl Acrylate (Gelatin-BPA) Conjugate
This protocol is a representative method for conjugating a benzophenone-containing molecule to a polymer backbone.
-
Materials:
-
Gelatin (Type A, from porcine skin)
-
This compound (BPA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
-
Lyophilizer
-
-
Procedure:
-
Dissolve 1 g of gelatin in 100 mL of MES buffer (0.1 M, pH 6.0) at 40°C.
-
In a separate vial, dissolve 200 mg of this compound, 150 mg of EDC, and 90 mg of NHS in 10 mL of a 1:1 (v/v) mixture of ethanol (B145695) and MES buffer.
-
Add the BPA solution dropwise to the gelatin solution while stirring.
-
Allow the reaction to proceed for 24 hours at 40°C with continuous stirring.
-
Transfer the solution to a dialysis tube and dialyze against DI water for 3 days, changing the water twice daily, to remove unreacted chemicals.
-
Freeze the purified Gelatin-BPA solution at -80°C and then lyophilize for 48 hours to obtain a dry, porous sponge.
-
Store the lyophilized Gelatin-BPA at -20°C until use.
-
2. Fabrication of 3D Scaffolds by Photocrosslinking
-
Materials:
-
Lyophilized Gelatin-BPA
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
-
Molds (e.g., PDMS molds of desired shape and size)
-
-
Procedure:
-
Prepare a 10% (w/v) solution of Gelatin-BPA in PBS at 37°C.
-
Pipette the Gelatin-BPA solution into the molds.
-
Expose the solution to UV light (365 nm, 10 mW/cm²) for 5-15 minutes. The exposure time can be varied to control the crosslinking density and thus the mechanical properties of the scaffold.
-
Gently remove the crosslinked scaffolds from the molds.
-
Wash the scaffolds three times with PBS to remove any uncrosslinked polymer.
-
Sterilize the scaffolds by soaking in 70% ethanol for 30 minutes, followed by three washes with sterile PBS. The scaffolds are now ready for cell culture.
-
3. Characterization of Scaffold Properties
-
Mechanical Testing:
-
The compressive modulus of the hydrogel scaffolds can be determined using a mechanical tester.
-
Equilibrate the scaffolds in PBS at 37°C overnight.
-
Perform unconfined compression tests at a strain rate of 10% per minute.
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 5% and 15% strain).
-
-
Porosity Measurement:
-
The porosity of the lyophilized scaffold can be measured using the liquid displacement method with a non-solvent such as ethanol.
-
The porosity is calculated using the formula: Porosity (%) = [(V1 - V3) / (V2 - V3)] x 100, where V1 is the initial volume of ethanol, V2 is the total volume of ethanol and the scaffold after immersion, and V3 is the residual volume of ethanol after removing the scaffold.
-
4. Cell Culture and Viability Assessment
-
Cell Seeding:
-
Pre-wet the sterile scaffolds in cell culture medium for 2 hours in a 24-well plate.
-
Aspirate the medium and seed human Mesenchymal Stem Cells (hMSCs) onto the scaffolds at a density of 1 x 10^5 cells per scaffold.
-
Allow the cells to adhere for 4 hours in a humidified incubator at 37°C and 5% CO2.
-
Add 1 mL of complete culture medium to each well.
-
Change the medium every 2-3 days.
-
-
MTT Assay for Cell Viability: [2]
-
At desired time points (e.g., day 1, 3, and 7), transfer the cell-seeded scaffolds to a new 24-well plate.
-
Add 500 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 500 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 30 minutes on a shaker to ensure complete dissolution.
-
Transfer 100 µL of the DMSO solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).
-
5. Gene Expression Analysis for Osteogenic Differentiation
-
RNA Extraction and qRT-PCR:
-
Culture hMSCs on the scaffolds in an osteogenic induction medium for 7 and 14 days.
-
At each time point, homogenize the scaffolds and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).[3][4]
-
Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH).
-
Data Presentation
Table 1: Representative Mechanical Properties of Photocrosslinked Gelatin-BPA Scaffolds
| UV Exposure Time (min) | Compressive Modulus (kPa) | Porosity (%) |
| 5 | 15 ± 3 | 92 ± 4 |
| 10 | 35 ± 5 | 89 ± 3 |
| 15 | 60 ± 7 | 85 ± 5 |
Note: Data are presented as mean ± standard deviation (n=5). These are representative values and may vary depending on the specific experimental conditions.
Table 2: Representative Cell Viability of hMSCs on Gelatin-BPA Scaffolds (MTT Assay)
| Time Point | Cell Viability (% of Control) |
| Day 1 | 95 ± 6 |
| Day 3 | 110 ± 8 |
| Day 7 | 135 ± 12 |
Note: Data are presented as mean ± standard deviation (n=3). Control is cells cultured on tissue culture plastic. These are representative values.[5]
Table 3: Representative Relative Gene Expression of Osteogenic Markers in hMSCs on Gelatin-BPA Scaffolds
| Gene | Day 7 (Fold Change) | Day 14 (Fold Change) |
| RUNX2 | 2.5 ± 0.4 | 4.1 ± 0.6 |
| ALP | 3.1 ± 0.5 | 5.8 ± 0.9 |
| OCN | 1.8 ± 0.3 | 3.5 ± 0.7 |
Note: Data are presented as mean ± standard deviation (n=3). Fold change is relative to cells cultured in non-osteogenic medium. These are representative values.[6][7]
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Scaffold Fabrication and Characterization
Caption: Workflow for the fabrication and evaluation of photocrosslinked gelatin-BPA scaffolds.
Integrin-Mediated Cell Adhesion and Signaling Pathway
Caption: Integrin-FAK-ERK signaling pathway activated by cell adhesion to the scaffold.[8][9][10][11]
Logical Relationship for Tunable Scaffold Properties
Caption: Relationship between fabrication parameters and scaffold properties.
References
- 1. orbi.umons.ac.be [orbi.umons.ac.be]
- 2. reprocell.com [reprocell.com]
- 3. Gene expression analysis of osteoblasts seeded in coral scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression profiles for in vitro human stem cell differentiation into osteoblasts and osteoclasts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene-expression analysis of cementoblasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Differentially Expressed Genes Between Osteoblasts and Osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: On-Demand Drug Release Systems Using 4-Benzoylphenyl Acrylate Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and procedural guidelines for the development and characterization of on-demand drug release systems utilizing hydrogels functionalized with 4-Benzoylphenyl acrylate (B77674) (BPA). The protocols outlined herein are representative methodologies intended to serve as a foundational guide for researchers.
Introduction and Application
Hydrogels are three-dimensional, hydrophilic polymer networks capable of holding large amounts of water, making them highly biocompatible and suitable for biomedical applications such as drug delivery.[1][2][3][4] On-demand drug delivery systems, which release a therapeutic payload in response to a specific trigger, offer precise spatial and temporal control over treatment, enhancing efficacy and reducing side effects.[5]
4-Benzoylphenyl acrylate is a unique monomer that serves a dual function in hydrogel synthesis: its acrylate group allows it to be covalently integrated into the polymer backbone, while its benzophenone (B1666685) moiety acts as a photo-initiator.[5] Upon exposure to ultraviolet (UV) light, the benzophenone group generates reactive species that can induce changes in the hydrogel network, such as cleavage or altered permeability.[5] This photo-responsive property is the key mechanism enabling the on-demand release of encapsulated drugs. When a hydrogel containing BPA is irradiated with UV light, the integrity of the network is locally and temporarily compromised, leading to a burst release of the entrapped therapeutic agent.
Key Applications:
-
Pulsatile Drug Delivery: Releasing drug doses at specific time points by applying timed pulses of light.
-
Targeted Therapy: Releasing high concentrations of a drug at a specific site (e.g., a tumor) by focusing light on the target area.
-
Reduced Systemic Toxicity: Limiting drug release to the site of action minimizes exposure to healthy tissues.
Mechanism of On-Demand Release
The on-demand release is predicated on the photochemical properties of the benzophenone group within the this compound monomer. When incorporated into the hydrogel matrix, these moieties act as light-sensitive control points.
Experimental Protocols
The following sections provide representative protocols for the synthesis, drug loading, and characterization of a BPA-containing hydrogel. These should be considered as a starting point and may require optimization based on the specific co-monomers and drug used.
Protocol 1: Synthesis of BPA-Copolymer Hydrogel
This protocol describes the synthesis of a photo-responsive hydrogel via free-radical photopolymerization using Acrylamide (AAm) as the primary monomer and this compound (BPA) as the photo-responsive crosslinker.
Materials:
-
Acrylamide (AAm)
-
This compound (BPA)
-
N,N'-Methylenebis(acrylamide) (MBAA) (optional, for additional crosslinking)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Prepare Pre-gel Solution: In a light-protected vial, dissolve Acrylamide (e.g., 10% w/v) and BPA (e.g., 1 mol% relative to AAm) in PBS. If additional mechanical strength is needed, MBAA (e.g., 0.5 mol% relative to AAm) can be included.
-
Initiate Polymerization: Add APS (10% w/v solution) to the pre-gel solution to a final concentration of 0.1% w/v.
-
Accelerate Reaction: Add TEMED (e.g., 0.1% v/v) to accelerate the polymerization process. Mix thoroughly by gentle vortexing.
-
Molding: Immediately pipette the solution between two glass plates separated by a silicone spacer (e.g., 1 mm thickness) or into a desired mold.
-
Curing: Allow the polymerization to proceed at room temperature for at least 1 hour in a dark environment.
-
Purification: After gelation, carefully remove the hydrogel from the mold. Cut the hydrogel into discs of a defined diameter (e.g., 8 mm).
-
Washing: Place the hydrogel discs in a large volume of DI water for 72 hours, changing the water every 24 hours, to remove unreacted monomers, initiator, and other impurities.
-
Drying: Lyophilize the washed hydrogel discs to obtain xerogels. Store in a desiccator until use.
Protocol 2: Drug Loading via Equilibrium Swelling
This protocol details how to load a model drug (e.g., Methylene Blue or a therapeutic protein) into the synthesized hydrogels.
Materials:
-
Dried BPA-copolymer hydrogel discs (xerogels)
-
Model Drug (e.g., Methylene Blue)
-
PBS, pH 7.4
Procedure:
-
Prepare Drug Solution: Prepare a stock solution of the model drug in PBS at a known concentration (e.g., 1 mg/mL).
-
Weigh Xerogels: Record the dry weight (Wd) of each hydrogel disc.
-
Immersion: Immerse the pre-weighed xerogels in the drug solution. Use a sufficient volume to ensure complete submersion and to maintain sink conditions (e.g., 5 mL per disc).
-
Equilibration: Allow the hydrogels to swell in the drug solution for 48 hours at 4°C in a dark, gently agitated environment to reach equilibrium.
-
Determine Loading Efficiency:
-
After 48 hours, carefully remove the drug-loaded hydrogels.
-
Measure the concentration of the remaining drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the supernatant from the initial amount.
-
Loading Efficiency (%) = (Mass of Drug Loaded / Initial Mass of Drug) × 100.
-
-
Preparation for Release Study: Gently blot the surface of the drug-loaded hydrogels with filter paper to remove excess surface solution and immediately proceed to the release study.
Protocol 3: In Vitro On-Demand Drug Release Study
This protocol describes how to measure the release of the loaded drug from the hydrogel, with and without UV stimulation.
Materials:
-
Drug-loaded hydrogel discs
-
PBS, pH 7.4 (Release Medium)
-
UV Lamp (e.g., 365 nm, with controlled intensity)
-
UV-Vis Spectrophotometer
Procedure:
-
Setup: Place each drug-loaded hydrogel disc into a vial containing a known volume of pre-warmed PBS (37°C), for example, 10 mL.
-
Baseline Release (Dark Condition):
-
Maintain the vials at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
-
UV-Triggered Release:
-
At a specific time point (e.g., after 6 hours of baseline measurement), expose a set of hydrogels to UV light (e.g., 365 nm, 10 mW/cm²) for a defined duration (e.g., 5 minutes).
-
Immediately after exposure, continue the sampling procedure as described in step 2 at more frequent intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Repeat the UV exposure pulse at later time points (e.g., 12 hours, 18 hours) to demonstrate pulsatile release.
-
-
Control Group: Run a parallel experiment with a set of drug-loaded hydrogels that are not exposed to UV light throughout the entire duration of the study.
-
Quantification: Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer. Calculate the drug concentration using a standard calibration curve.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both the UV-exposed and control groups. Plot cumulative release (%) versus time (hours).
Representative Data and Characterization
The following tables present illustrative data that could be expected from the experiments described above.
Table 1: Hydrogel Formulation and Properties (Representative Data)
| Formulation ID | AAm (% w/v) | BPA (mol%) | MBAA (mol%) | Swelling Ratio* | Drug Loading Efficiency (%)** |
| BPA-H1 | 10 | 1.0 | 0.5 | 15.2 ± 1.3 | 85.6 ± 4.1 |
| BPA-H2 | 10 | 2.0 | 0.5 | 12.8 ± 1.1 | 81.2 ± 3.8 |
| BPA-H3 | 15 | 1.0 | 0.5 | 11.5 ± 0.9 | 78.9 ± 4.5 |
*Swelling Ratio = (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight. **Based on loading with a model drug like Methylene Blue.
Table 2: On-Demand Drug Release Profile (Representative Data)
This table illustrates the expected cumulative release from Formulation BPA-H1, showing low basal release and significant bursts following UV exposure.
| Time (hours) | Cumulative Release (%) - Control (No UV) | Cumulative Release (%) - UV Stimulated | Notes |
| 0 | 0 | 0 | - |
| 2 | 4.1 ± 0.5 | 4.3 ± 0.6 | Baseline release |
| 4 | 7.8 ± 0.7 | 8.1 ± 0.8 | Baseline release |
| 6 | 11.5 ± 1.1 | 11.9 ± 1.2 | UV Pulse 1 (5 min) |
| 6.25 | 11.8 ± 1.1 | 35.4 ± 2.5 | Post-UV burst |
| 8 | 14.2 ± 1.3 | 38.1 ± 2.6 | Release plateaus |
| 10 | 16.9 ± 1.5 | 40.5 ± 2.8 | Slow baseline release |
| 12 | 19.5 ± 1.8 | 42.8 ± 3.0 | UV Pulse 2 (5 min) |
| 12.25 | 19.8 ± 1.8 | 64.2 ± 3.5 | Post-UV burst |
| 18 | 25.1 ± 2.0 | 68.9 ± 3.8 | Slow baseline release |
| 24 | 29.8 ± 2.3 | 72.4 ± 4.1 | End of experiment |
Troubleshooting and Considerations
-
Incomplete Polymerization: If the hydrogel does not form, ensure the freshness of APS and TEMED. Check for and eliminate oxygen, which can inhibit free-radical polymerization, by purging the pre-gel solution with nitrogen.
-
Low Drug Loading: Increase the concentration of the drug in the loading solution or extend the equilibration time. Note that highly crosslinked gels may have a lower loading capacity.
-
High Basal Release: Increase the crosslinking density (by increasing BPA or MBAA concentration) to create a tighter network that better retains the drug in the absence of UV light.
-
Low UV-Triggered Release: Increase the duration or intensity of the UV exposure. Ensure the UV wavelength (e.g., 365 nm) is appropriate for exciting the benzophenone moiety.
-
Biocompatibility: The cytotoxicity of unreacted monomers and photo-cleavage byproducts (e.g., o-nitrosobenzaldehyde from related photo-cleavable linkers) should be assessed for any specific formulation intended for biological applications.[6]
References
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 4. Commercial hydrogel product for drug delivery based on route of administration [ouci.dntb.gov.ua]
- 5. nbinno.com [nbinno.com]
- 6. Photo-degradable, tough and highly stretchable hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photo-Responsive Actuators with 4-Benzoylphenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of photo-responsive actuators utilizing 4-Benzoylphenyl acrylate (B77674) (BPA). This document covers the synthesis of the core monomer, detailed protocols for actuator fabrication, and methods for characterizing their performance.
Introduction
4-Benzoylphenyl acrylate is a bifunctional molecule that serves as both a polymerizable monomer and a photoinitiator.[1] Its structure incorporates a benzophenone (B1666685) moiety, which absorbs UV light to initiate polymerization, and an acrylate group that enables its covalent integration into a polymer network.[1] This dual functionality makes it an excellent candidate for creating stable and durable photo-responsive materials without the need for additional, potentially leachable photoinitiators.[1] Upon exposure to UV radiation, the benzophenone group generates free radicals, which triggers the polymerization of the acrylate groups, leading to crosslinking and a change in the material's properties, enabling actuation.[1][2] These materials have shown significant promise in the development of soft robotics, microfluidics, and targeted drug delivery systems.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Protocol: Synthesis of this compound
Materials:
-
4-hydroxybenzophenone
-
Acryloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 100 g of 4-hydroxybenzophenone in 500 ml of water containing 22.0 g of sodium hydroxide.
-
Stir the solution until all the 4-hydroxybenzophenone has dissolved.
-
Cool the solution to 5-10°C using an ice bath.
-
Slowly add 45.5 g of acryloyl chloride to the solution over a period of 30 minutes while maintaining the temperature between 5-10°C.
-
Continue stirring the solution for 2 hours at 5-10°C.
-
Allow the solution to warm to room temperature and stir for an additional hour. A white solid will precipitate.
-
Recover the white solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound. The expected melting point is 44-46°C.[4]
-
Confirm the structure using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[4]
Fabrication of Photo-Responsive Hydrogel Actuators
Photo-responsive actuators can be fabricated by incorporating this compound into a hydrogel network. The following protocol provides a general guideline for creating a simple bending actuator.
Protocol: Fabrication of a Bilayer Hydrogel Actuator
Materials:
-
This compound (BPA)
-
Acrylamide (AAm)
-
N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker
-
Phosphate-buffered saline (PBS)
-
UV curing system (e.g., 365 nm UV lamp with controlled intensity)
-
Glass slides and spacers (e.g., 200 µm thickness)
Procedure:
Part 1: Preparation of the Active Layer Pre-polymer Solution
-
Prepare a pre-polymer solution by dissolving Acrylamide (e.g., 1 M), BIS (e.g., 0.02 M), and this compound (e.g., 0.1 M) in PBS.
-
Vortex and sonicate the solution until all components are fully dissolved.
Part 2: Preparation of the Passive Layer Pre-polymer Solution
-
Prepare a second pre-polymer solution containing Acrylamide (e.g., 1 M) and BIS (e.g., 0.02 M) in PBS. This layer will not be photo-responsive.
Part 3: Fabrication of the Bilayer Actuator
-
Assemble a mold using two glass slides separated by spacers of the desired thickness.
-
Inject the passive layer pre-polymer solution into the mold and expose it to UV light until fully cured. The curing time will depend on the UV intensity and the specific formulation.
-
Carefully remove the top glass slide, leaving the cured passive layer on the bottom slide.
-
Pour the active layer pre-polymer solution on top of the cured passive layer.
-
Place the top glass slide back on, ensuring no air bubbles are trapped.
-
Expose the entire assembly to UV light to cure the active layer.
-
Once cured, carefully disassemble the mold and immerse the bilayer hydrogel in PBS.
Characterization of Photo-Responsive Actuators
The performance of the fabricated actuators should be characterized to determine their mechanical properties and photo-responsive behavior.
Mechanical Testing
The mechanical properties of the hydrogel can be assessed using tensile testing to determine the Young's modulus, ultimate tensile strength, and elongation at break. Dynamic Mechanical Analysis (DMA) can also be used to evaluate the storage and loss moduli.
Photo-Actuation Testing
The photo-responsive behavior can be quantified by measuring the bending angle and response time upon UV irradiation.
Protocol: Measurement of Bending Angle and Response Time
-
Place the bilayer hydrogel actuator in a petri dish filled with PBS.
-
Position a camera to record the side profile of the actuator.
-
Direct a UV light source onto the actuator.
-
Record a video of the actuator's response upon UV exposure.
-
Analyze the video frames to measure the bending angle as a function of time. The bending angle can be determined by measuring the angle between the tangent at the tip of the actuator and its initial flat state.[5]
-
The response time can be defined as the time taken to reach 90% of the maximum bending angle.
Quantitative Data
The mechanical properties and actuation performance of BPA-based actuators are highly dependent on the formulation and UV curing conditions. The following tables summarize expected trends based on available literature for similar acrylate-based systems.
Table 1: Influence of UV Curing Parameters on Mechanical Properties
| UV Light Intensity (mW/cm²) | Exposure Time (s) | Young's Modulus (MPa) | Elongation at Break (%) |
| 5 | 10 | Low | High |
| 5 | 60 | Moderate | Moderate |
| 40 | 10 | Moderate | Moderate |
| 40 | 60 | High | Low |
Note: This table represents a qualitative summary of expected trends. Actual values will vary based on the specific formulation.
Table 2: Influence of BPA Concentration on Actuation Performance
| BPA Concentration (mol%) | Maximum Bending Angle (degrees) | Response Time (s) |
| 1 | Low | Slow |
| 5 | Moderate | Moderate |
| 10 | High | Fast |
Note: This table represents a qualitative summary of expected trends. Optimal concentrations need to be determined experimentally.
Signaling Pathway and Experimental Workflow
The photo-actuation mechanism is initiated by the absorption of UV light by the benzophenone moiety in the BPA molecule. This leads to the generation of free radicals, which then initiate the polymerization of the acrylate groups, resulting in a crosslinked polymer network.
Photochemical Reaction Pathway
References
Troubleshooting & Optimization
How to prevent premature polymerization of 4-Benzoylphenyl acrylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of 4-Benzoylphenyl acrylate (B77674).
Frequently Asked Questions (FAQs)
Q1: What is 4-Benzoylphenyl acrylate and why is it prone to premature polymerization?
A1: this compound is a bifunctional molecule that serves as both a polymerizable monomer and a photoinitiator.[1] Its acrylate group allows it to participate in free-radical polymerization, while the benzophenone (B1666685) chromophore can initiate this process upon exposure to UV light.[1][2] This dual reactivity, combined with the inherent tendency of acrylates to polymerize, makes it susceptible to premature polymerization if not handled and stored correctly.
Q2: What are the primary causes of premature polymerization of this compound?
A2: Premature polymerization is typically triggered by the unintended generation of free radicals. The main culprits are:
-
Heat: Elevated temperatures can lead to the spontaneous formation of radicals. Acrylate polymerization is an exothermic process, meaning it releases heat, which can create a runaway reaction if not controlled.[3]
-
Light Exposure: As a photoinitiator, this compound is sensitive to UV light, which can initiate polymerization.[4] Exposure to sunlight or other sources of UV radiation should be avoided during storage and handling.[5]
-
Contamination: Contaminants such as dust, metal ions from spatulas, or peroxides from solvents can act as initiators and trigger polymerization.[3][5]
-
Inhibitor Depletion: Commercial monomers are typically supplied with a small amount of an inhibitor. Over time, or through improper storage, this inhibitor can be consumed, leaving the monomer unprotected.[3]
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[6] They function by scavenging free radicals, effectively terminating the polymerization chain reaction before it can propagate.[6] Common inhibitors for acrylates include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (B1677639) (PTZ).[6]
Q4: Do I need to remove the inhibitor before using this compound?
A4: The necessity of inhibitor removal depends on your specific application. For many polymerization reactions, the small amount of inhibitor present in the commercial product can be overcome by the initiator used to start the reaction. However, for kinetic studies or applications requiring high purity, removal of the inhibitor may be necessary.[7] Be aware that once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately.[7]
Troubleshooting Guide: Premature Polymerization
Issue: I opened a new bottle of this compound and it is solid, but appears to have clumps or has fully solidified.
-
Possible Cause: The monomer may have polymerized during shipping or storage due to exposure to heat or light.
-
Solution:
-
Check the storage conditions of your facility to ensure they meet the recommended 2-8°C and storage in a dark place.[4]
-
If the entire bottle has solidified, it is likely unusable. Contact your supplier for a replacement.
-
If only clumps are present, the purity of the remaining monomer may be compromised. It is recommended to use a fresh, unpolymerized bottle for your experiments to ensure reproducibility.
-
Issue: My this compound solution becomes viscous or forms a gel shortly after preparation.
-
Possible Cause 1: Contaminated Solvent: Solvents, especially ethers like THF, can form peroxides over time, which act as radical initiators.[3]
-
Solution: Use freshly purified, peroxide-free solvents for your solutions. Test for the presence of peroxides in your solvent using commercially available test strips.
-
-
Possible Cause 2: Exposure to Light: Preparing the solution in a well-lit area, especially with exposure to sunlight, can initiate polymerization.
-
Solution: Work in a shaded area or use glassware that protects against UV light (e.g., amber-colored bottles).
-
-
Possible Cause 3: Elevated Temperature: Using a solvent that is warm or applying heat to dissolve the monomer can trigger polymerization.
-
Solution: Ensure your solvent is at room temperature or cooler before dissolving the monomer. Avoid heating the solution unless it is part of a controlled polymerization process.
-
Issue: I observe polymer formation in my reaction vessel before I add my initiator.
-
Possible Cause 1: In-situ Contamination: Contaminants from the reaction vessel (e.g., residual metal catalysts) or other reagents can initiate polymerization.
-
Solution: Ensure all glassware is scrupulously clean. Avoid using metal spatulas or other implements that could introduce metal ion contaminants.
-
-
Possible Cause 2: Oxygen Depletion (with certain inhibitors): Some inhibitors, like MEHQ, require the presence of a small amount of oxygen to be effective.[6] Purging the system with an inert gas for an extended period before the reaction is intended to start can deplete the oxygen and reduce the inhibitor's effectiveness.
-
Solution: If using an oxygen-dependent inhibitor, purge with inert gas for a shorter period or only immediately before initiating the polymerization.
-
Data Presentation
Table 1: Effectiveness of Common Inhibitors for Acrylate Monomers
| Inhibitor | Monomer | Inhibitor Concentration (ppm) | Temperature (°C) | Induction Period / Stability Metric |
| MEHQ | Acrylic Acid | 200 | 100 | Significant reduction in polymer formation over 8 hours |
| Phenothiazine (PTZ) | Acrylic Acid | 200 | 120 | Effective inhibition, superior to MEHQ at higher temperatures |
| Hydroquinone (HQ) | Methyl Methacrylate | 600 | 71.1 | ~700 minutes to reach 9% polymer yield |
| BHT | Styrene | 50 | 100 | Polymer growth of 42.5% after 4 hours |
| 4-hydroxy-TEMPO | Styrene | 50 | 100 | Polymer growth of 24.85% after 4 hours |
Note: Data is compiled from various sources for different acrylate and vinyl monomers to provide a general comparison. The effectiveness of inhibitors can vary based on the specific monomer and experimental conditions.
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of an Inhibitor for this compound
This protocol describes a method to determine the induction time of polymerization in the presence of an inhibitor under thermal stress.
Materials:
-
This compound
-
Selected inhibitor (e.g., MEHQ, phenothiazine)
-
High-purity, peroxide-free solvent (e.g., anisole)
-
Small, sealable reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oil bath with precise temperature control
-
Analytical method to detect polymer formation (e.g., viscometry, gravimetry, or HPLC to measure monomer depletion)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 20% w/v).
-
Prepare stock solutions of the inhibitor(s) to be tested at various concentrations.
-
-
Sample Preparation:
-
In separate, labeled vials, add the this compound solution.
-
Spike each vial with a different concentration of the inhibitor stock solution. Include a control sample with no inhibitor.
-
-
Thermal Stress:
-
Place the sealed vials in the heating block or oil bath pre-heated to the desired test temperature (e.g., 60°C, 80°C, 100°C).
-
-
Monitoring Polymerization:
-
At regular time intervals (e.g., every 30 minutes), remove a vial from the heat.
-
Immediately cool the vial to quench any further polymerization.
-
Analyze the contents for polymer formation. A simple visual inspection for increased viscosity or the presence of a solid is a primary indicator. For quantitative analysis, measure the viscosity or determine the amount of remaining monomer by HPLC.
-
-
Data Analysis:
-
The induction time is the time elapsed until a noticeable increase in viscosity or the formation of a polymer is observed.
-
Plot the induction time as a function of inhibitor concentration for each temperature.
-
Visualizations
References
- 1. Solvay launches new shortstop inhibitor solution for safer acrylic monomer transportation and storage | Solvay [solvay.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine as stabilizer for acrylic acid | Semantic Scholar [semanticscholar.org]
- 4. iomosaic.com [iomosaic.com]
- 5. tech-labs.com [tech-labs.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in 4-Benzoylphenyl acrylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-benzoylphenyl acrylate (B77674).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-benzoylphenyl acrylate?
A1: The most common laboratory-scale synthesis of this compound is the esterification of 4-hydroxybenzophenone (B119663) with an acrylic acid derivative, typically acryloyl chloride. This reaction is conducted in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
Q2: What are the main applications of this compound?
A2: this compound is a bifunctional molecule that serves as both a polymerizable monomer and a photoinitiator. It is widely used in polymer and materials science, particularly in UV-curable coatings, adhesives, and in the fabrication of hydrogel scaffolds for biomedical applications.
Q3: What are the expected spectroscopic signatures for this compound?
A3: Purity and structural confirmation are typically validated using FT-IR and ¹H NMR. The FT-IR spectrum should show a characteristic C=O stretching band for the ester at approximately 1730 cm⁻¹. The ¹H NMR spectrum will display characteristic vinyl proton signals between δ 5.8–6.5 ppm.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Acryloyl chloride is highly corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and side reactions.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low to No Product Yield with Unreacted Starting Material
Question: My reaction has run for the specified time, but TLC analysis shows a significant amount of unreacted 4-hydroxybenzophenone and no desired product. What could be the issue?
Answer: This issue often points to problems with the reagents or reaction setup. A systematic check of the following is recommended:
-
Moisture Contamination: Acryloyl chloride is highly reactive towards water. Any moisture in the solvent, glassware, or inert gas stream will consume the acryloyl chloride, preventing it from reacting with the 4-hydroxybenzophenone.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of dry inert gas. Use anhydrous solvents and fresh, high-purity reagents.
-
-
Inactive Acryloyl Chloride: The quality of acryloyl chloride is crucial. If it is old or has been improperly stored, it may have hydrolyzed or polymerized.
-
Solution: Use freshly opened or distilled acryloyl chloride.
-
-
Insufficient Base: The base is critical for scavenging the HCl produced during the reaction. An insufficient amount of base will lead to a buildup of acid, which can protonate the triethylamine, rendering it ineffective, and may also lead to side reactions.
-
Solution: Ensure at least a stoichiometric amount of a suitable base, like triethylamine, is used. A slight excess (1.1-1.2 equivalents) is often recommended.
-
-
Low Reaction Temperature: While the reaction is typically run at low temperatures to control exothermicity, a temperature that is too low may significantly slow down the reaction rate.
-
Solution: If the reaction is being run at 0°C or below, consider allowing it to slowly warm to room temperature after the addition of acryloyl chloride. Monitor the reaction progress by TLC.
-
Issue 2: Low Yield with Multiple Spots on TLC, Including Potential Side Products
Question: I have obtained a low yield of my product, and the TLC plate shows multiple spots in addition to my starting material and product. What are these side products and how can I avoid them?
Answer: The formation of multiple products suggests that side reactions are occurring. The most common side reactions in this synthesis are:
-
Polymerization of Acrylate: The acrylate functional group is susceptible to polymerization, especially in the presence of light, heat, or radical initiators.
-
Solution:
-
Conduct the reaction in the dark or in a flask wrapped in aluminum foil.
-
Maintain a low reaction temperature.
-
Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
-
-
-
C-Acylation (Fries Rearrangement): Phenols can undergo acylation on the aromatic ring (C-acylation) in addition to the desired O-acylation on the hydroxyl group. This is more likely to occur under conditions that favor thermodynamic control.
-
Solution: O-acylation is kinetically favored. To promote the desired ester formation, ensure a suitable base is used to increase the nucleophilicity of the phenolic oxygen. Avoid Lewis acid catalysts, which can promote the Fries rearrangement of the product back to C-acylated byproducts.
-
-
Formation of Michael Adducts: Triethylamine can potentially act as a nucleophile and add to the acrylate product, leading to the formation of a Michael adduct.
-
Solution: Use a non-nucleophilic base, such as a hindered amine base (e.g., diisopropylethylamine - DIPEA), or carefully control the stoichiometry of triethylamine.
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound (Illustrative Data)
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | Dichloromethane | 0 to RT | 4 | 85 |
| 2 | Triethylamine (1.1) | Tetrahydrofuran | 0 to RT | 4 | 78 |
| 3 | Pyridine (1.1) | Dichloromethane | 0 to RT | 6 | 72 |
| 4 | Diisopropylethylamine (1.2) | Dichloromethane | 0 to RT | 4 | 88 |
| 5 | Triethylamine (1.1) | Dichloromethane | Room Temperature | 4 | 65 (with polymer) |
Note: The data in this table is illustrative and intended to demonstrate the relative impact of different reaction conditions. Actual results may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-Hydroxybenzophenone
-
Acryloyl chloride
-
Triethylamine (or Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
Dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
-
Addition of Acryloyl Chloride:
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Optimizing UV Curing of 4-Benzoylphenyl Acrylate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the UV curing efficiency of 4-Benzoylphenyl acrylate (B77674) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the role of 4-Benzoylphenyl acrylate in UV curing?
This compound is a bifunctional molecule that acts as a Type II photoinitiator.[1] Upon exposure to UV radiation, its benzophenone (B1666685) moiety absorbs light and generates free radicals, which initiate the polymerization of acrylate monomers.[1] Its acrylate group allows it to be covalently incorporated into the polymer network, which can enhance the stability of the final product.[1][2]
Q2: What are the key parameters influencing UV curing efficiency?
The efficiency of UV curing is primarily influenced by:
-
Photoinitiator Concentration: The concentration of this compound and any co-initiators will directly impact the rate of polymerization.
-
UV Light Intensity (Irradiance): Higher intensity can lead to faster curing but may also cause issues like shrinkage or brittleness if not optimized.[3]
-
UV Dose (Energy Density): The total energy absorbed by the formulation, which is a product of intensity and exposure time, determines the extent of cure.
-
Wavelength of UV Light: The absorption spectrum of the photoinitiator must match the emission spectrum of the UV lamp for efficient energy transfer.[4]
-
Formulation Composition: The type and functionality of monomers, oligomers, and additives can affect cure speed and final properties.[5][6]
-
Atmosphere: The presence of oxygen can inhibit free-radical polymerization, particularly at the surface.[1][2][7]
Q3: How can I measure the degree of cure of my formulation?
Several methods can be used to assess the degree of cure:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a highly accurate method that quantifies the disappearance of the acrylate C=C double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹) as polymerization proceeds.[7][8]
-
Solvent Rub Test: A qualitative test where the cured surface is rubbed with a solvent-soaked cloth to assess its resistance. A well-cured film will show no signs of degradation.[9]
-
Mar Test: A simple and quick physical test to check for surface hardness and cure. A wooden stick or fingernail is used to try and scratch the surface. A properly cured surface should resist marring.[7]
-
Adhesion Test: Assesses the bonding of the cured formulation to the substrate, often performed using a cross-hatch tape test (e.g., ASTM D3359).[10]
Troubleshooting Guide
Issue 1: Incomplete or Tacky Surface Cure
Q: My cured formulation has a sticky or tacky surface. What is the cause and how can I fix it?
A: A tacky surface is most often caused by oxygen inhibition.[1][7] Oxygen in the atmosphere can scavenge free radicals at the surface, preventing complete polymerization.
Troubleshooting Steps:
-
Increase UV Intensity: A higher irradiance can generate free radicals faster than oxygen can inhibit them.[1]
-
Optimize Photoinitiator Concentration: Ensure you are using an adequate concentration of this compound. In some cases, adding a co-initiator or a surface-curing photoinitiator can help.
-
Use an Inert Atmosphere: Curing under a nitrogen or carbon dioxide blanket will displace oxygen from the surface, significantly improving surface cure.[7][11]
-
Increase Exposure Time: A longer exposure to UV light can help to overcome the effects of oxygen inhibition.[1]
-
Formulation Additives: Consider adding amine synergists or thiols to your formulation, which can help mitigate oxygen inhibition.[4][7]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing UV curing of acrylate formulations.
Table 1: Effect of Photoinitiator Concentration on Curing Parameters
| Photoinitiator Concentration (wt%) | Effect on Cure Speed | Effect on Cure Depth | Potential Issues |
| Low (e.g., < 1%) | Slower cure speed | Deeper light penetration, potentially better through-cure | Insufficient radical generation, leading to incomplete cure |
| Optimal (e.g., 1-5%) | Faster cure speed | Balanced cure depth | - |
| High (e.g., > 5%) | May decrease cure speed at the surface | Reduced light penetration, leading to poor through-cure | Yellowing, brittleness, unreacted photoinitiator |
Note: The optimal concentration is formulation-dependent and should be determined experimentally.
Table 2: Typical UV Curing Process Parameters
| Parameter | Typical Range | Effect on Curing |
| UV Intensity (Irradiance) | 50 - 1000 mW/cm² | Higher intensity generally increases cure speed. |
| UV Dose (Energy Density) | 100 - 2000 mJ/cm² | Higher dose leads to a higher degree of conversion. |
| Wavelength | 200 - 450 nm | Must overlap with the absorption spectrum of the photoinitiator. |
Note: These are general ranges and the optimal parameters will vary depending on the specific formulation and application.
Experimental Protocols
Protocol 1: Determination of Degree of Cure by FTIR Spectroscopy
Objective: To quantify the conversion of acrylate double bonds as a measure of the degree of cure.
Methodology:
-
Sample Preparation:
-
Record a background spectrum of the empty ATR crystal.
-
Apply a thin, uniform film of the uncured this compound formulation onto the ATR crystal.
-
-
Initial Spectrum:
-
Record the FTIR spectrum of the uncured sample. The peak area of the acrylate C=C bond (e.g., at ~810 cm⁻¹) will be at its maximum.
-
-
UV Curing:
-
Expose the sample on the ATR crystal to a UV source with a defined intensity and for a specific duration.
-
-
Final Spectrum:
-
Record the FTIR spectrum of the cured sample. The peak area of the acrylate C=C bond will have decreased.
-
-
Calculation:
-
The degree of conversion (%) is calculated using the following formula: Conversion (%) = [1 - (Area of C=C peak after cure / Area of C=C peak before cure)] * 100
-
An internal standard peak that does not change during polymerization (e.g., a C=O ester peak) can be used for normalization to improve accuracy.
-
Protocol 2: Solvent Rub Test (based on ASTM D5402)
Objective: To assess the solvent resistance of the cured formulation as an indicator of cure.
Methodology:
-
Materials:
-
Cured sample on a substrate.
-
Cheesecloth or cotton swab.
-
Solvent (e.g., Methyl Ethyl Ketone (MEK) or Isopropyl Alcohol (IPA)).
-
-
Procedure:
-
Saturate the cheesecloth with the chosen solvent.
-
With moderate pressure, rub the surface of the cured film in a back-and-forth motion. One complete back-and-forth motion constitutes one "double rub".[9]
-
Continue for a specified number of double rubs (e.g., 50 or 100) or until the coating shows signs of failure.
-
-
Evaluation:
-
Examine the surface for any signs of degradation, such as softening, marring, or removal of the coating.
-
Note the number of double rubs at which failure occurs. A higher number of rubs without failure indicates a better cure.
-
Visualizations
Caption: Workflow for determining the degree of cure using FTIR spectroscopy.
Caption: Troubleshooting logic for addressing a tacky surface cure.
Caption: Simplified signaling pathway for Type II photoinitiation.
References
- 1. uvfab.com [uvfab.com]
- 2. radtech.org [radtech.org]
- 3. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvebtech.com [uvebtech.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. courses.specialchem.com [courses.specialchem.com]
- 7. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 8. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. trl.com [trl.com]
- 10. goodiuv.com [goodiuv.com]
- 11. researchgate.net [researchgate.net]
Side reactions to consider when using 4-Benzoylphenyl acrylate
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Benzoylphenyl acrylate (B77674).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Polymerization Fails to Initiate, is Slow, or is Incomplete
Q1: My photopolymerization reaction isn't starting or is proceeding very slowly. What are the common causes?
A1: Failure to initiate or slow polymerization is a frequent issue, often stemming from several factors:
-
Oxygen Inhibition: Free-radical polymerization is highly sensitive to oxygen. Dissolved oxygen in the monomer or solvent can scavenge the initiating radicals, terminating the polymerization chain reaction.[1][2]
-
Insufficient UV Exposure: The benzophenone (B1666685) moiety in the molecule requires UV radiation to generate radicals.[3] The UV source may be too weak, the exposure time too short, or the wavelength may not match the absorption spectrum of the benzophenone chromophore.
-
Incorrect Photoinitiator/Co-initiator Concentration: Although 4-Benzoylphenyl acrylate is a photoinitiator itself (a Type II photoinitiator), its efficiency can be highly dependent on concentration and the presence of a co-initiator (e.g., a tertiary amine).[4][5] Too low a concentration may not generate enough radicals to overcome inhibition.
-
Presence of Inhibitors: Monomers like acrylates are often shipped with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before the experiment.[2]
Solution Workflow:
The following workflow can help diagnose the root cause of polymerization failure.
Issue 2: Unexpected Byproducts or Impurities Detected
Q2: I'm observing unexpected signals in my analytical data (NMR, HPLC, GC-MS) after the reaction. What are the likely side reactions?
A2: The acrylate functional group is highly reactive and susceptible to several side reactions, particularly Michael addition and hydrolysis.
-
Michael Addition: The electron-deficient double bond of the acrylate is a classic Michael acceptor. It can react with nucleophiles present in the reaction mixture, such as amines (often used as co-initiators), thiols, or even water under certain conditions.[6][7][8][9] This results in the formation of a carbon-nucleophile bond at the β-position of the carbonyl group.
-
Hydrolysis: The ester linkage is prone to hydrolysis, especially in the presence of water with acidic or basic catalysts.[3] This reaction cleaves the molecule, regenerating 4-hydroxybenzophenone (B119663) and forming poly(acrylic acid) or acrylic acid. This is a common degradation pathway that can be accelerated by improper storage or purification conditions.
-
Unreacted Monomer: Incomplete conversion will result in the presence of the starting material. Purity can be assessed using HPLC, with structural confirmation by FT-IR and ¹H NMR.[3]
Issue 3: Poor Material Properties of the Final Polymer
Q3: My final polymer film is brittle, discolored (yellow), or has poor mechanical properties. Why?
A3: The final properties of the polymer are directly influenced by the polymerization process and potential side reactions.
-
Brittleness: This can be caused by an excessively high cross-linking density, which can result from high UV intensity or high initiator concentration.[10] It can also indicate incomplete polymerization, leaving unreacted monomer that does not contribute to the polymer network.
-
Yellowing: Benzophenone-based photoinitiators can sometimes lead to yellowing in the final product, a known issue with this class of compounds.[4] The degree of yellowing can be influenced by the specific formulation and curing conditions.
-
Poor Adhesion/Mechanical Strength: These issues can stem from incomplete curing, oxygen inhibition at the surface, or migration of unreacted components like the photoinitiator itself.[10][11] Because this compound is designed to be covalently bonded into the polymer network, migration is reduced compared to traditional photoinitiators, but only if polymerization is successful.[3][12]
Quantitative Data Summary
The efficiency of photopolymerization can be significantly affected by the choice of solvent and co-initiator. The following table summarizes data from a study on the self-initiated photopolymerization of a similar acrylate monomer bearing a benzophenone unit.
| Co-initiator (Amine) | Solvent | Dielectric Constant of Solvent | Monomer Conversion (%) |
| Triethylamine (TEA) | Acetone | 20.7 | 10.15 |
| Triethylamine (TEA) | Ethyl Acetate (EtOAc) | 6.0 | 14.38 |
| Triethylamine (TEA) | Dimethyl Sulfoxide (DMSO) | 46.7 | 22.54 |
| N-methyldiethanolamine | Dimethyl Sulfoxide (DMSO) | 46.7 | 18.72 |
| 4,N,N-trimethylaniline | Dimethyl Sulfoxide (DMSO) | 46.7 | 15.65 |
| Data adapted from a study on a structurally similar monomer.[5] |
Experimental Protocols
Protocol 1: Purification of this compound (Inhibitor Removal)
This protocol describes a basic wash to remove acidic inhibitors like hydroquinone.
-
Dissolution: Dissolve the this compound monomer in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.
-
Basic Wash: Add an equal volume of a 1 M NaOH aqueous solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.[2]
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer containing the inhibitor salt.
-
Repeat: Repeat the basic wash (steps 2-3) two more times.
-
Neutralization: Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated brine solution to help remove excess water.[2]
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure.
-
Storage: The purified, uninhibited monomer is highly reactive and should be used immediately or stored at 2-8°C under an inert atmosphere and away from light.[3][13]
Protocol 2: General Procedure for UV-Initiated Polymerization
This protocol outlines a general method for solution-based photopolymerization.
-
Setup: Place the reaction solvent (e.g., DMSO, EtOAc) in a suitable reaction vessel equipped with a magnetic stirrer and a port for inert gas.
-
Degassing: Purge the solvent by bubbling a stream of inert gas (nitrogen or argon) through it for at least 30 minutes to remove dissolved oxygen.[2]
-
Reagent Addition: In a separate container, dissolve any co-initiator if used. Add the purified this compound monomer to the reaction vessel via syringe. If using a co-initiator, add its solution now.
-
Initiation: While stirring, expose the solution to a UV light source of appropriate wavelength and intensity.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing for monomer conversion using techniques like gravimetry, NMR, or HPLC.[2]
-
Termination: Once the desired conversion is reached, terminate the polymerization by turning off the UV source and exposing the mixture to air.
-
Isolation: Isolate the polymer by precipitating it in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.[2]
References
- 1. uvebtech.com [uvebtech.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 22535-49-5|Supplier [benchchem.com]
- 4. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. uychem.com [uychem.com]
- 11. How can you avoid the risk of exposure to photoinitiators? [massivechem.com]
- 12. nbinno.com [nbinno.com]
- 13. 22535-49-5 this compound AKSci 1357AB [aksci.com]
Overcoming oxygen inhibition in 4-Benzoylphenyl acrylate photopolymerization
Technical Support Center: 4-Benzoylphenyl Acrylate (B77674) Photopolymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with oxygen inhibition during the photopolymerization of 4-Benzoylphenyl acrylate.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition and why does it occur in this compound photopolymerization?
A1: Oxygen inhibition is a common issue in free-radical photopolymerization. Molecular oxygen, present in the atmosphere and dissolved in the monomer formulation, is a diradical that readily reacts with the initiating and propagating radicals generated during the curing process.[1][2] This reaction forms stable and less reactive peroxy radicals, which are incapable of efficiently continuing the polymerization chain.[2] This process effectively terminates the polymerization, particularly at the air-resin interface where oxygen is abundant, leading to incomplete curing.[3]
Q2: What are the most common signs of oxygen inhibition in my experiments?
A2: The most prevalent sign of oxygen inhibition is a tacky or uncured liquid layer on the surface of the polymer after UV exposure, while the bulk material underneath may be fully cured.[1][4] Other indicators include a noticeable reduction in the overall polymerization rate, a long induction period before polymerization begins, and a lower final monomer conversion.[2][5]
Q3: How does the thickness of my sample affect oxygen inhibition?
A3: Oxygen inhibition is significantly more pronounced in thin films.[2][3] This is because oxygen from the atmosphere can more easily diffuse throughout the entire sample. In thicker samples, oxygen primarily affects the surface layer, as its diffusion into the lower depths is limited. The polymerization can proceed in the bulk of the material where the oxygen concentration is negligible.[2][5]
Q4: Can I simply increase the UV light intensity to overcome the problem?
A4: Increasing the light intensity is a viable strategy.[1][4] Higher intensity generates a greater concentration of free radicals, which can consume the dissolved oxygen more rapidly and initiate polymerization more effectively.[3] However, there is a limit to this approach. Excessively high intensity can lead to side reactions and may not be sufficient to overcome the continuous diffusion of atmospheric oxygen at the surface.[6]
Q5: What is the most effective method to completely eliminate oxygen inhibition?
A5: The most effective method is to remove oxygen from the curing environment.[4] Performing the photopolymerization under an inert atmosphere, such as a nitrogen or argon blanket, will displace the oxygen and allow the reaction to proceed uninhibited.[3][7] Operating in a carbon dioxide atmosphere has also been shown to be highly effective.[7] While this is the most reliable solution, it can be more expensive and complex to implement.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the photopolymerization of this compound, with a focus on issues arising from oxygen inhibition.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Uncured Surface After Curing | Oxygen Inhibition: Free radicals at the air-resin interface are quenched by atmospheric oxygen.[1] | 1. Inert Atmosphere: Cure under a nitrogen, argon, or carbon dioxide blanket to displace oxygen.[4][7] 2. Barrier Coating: Apply a transparent barrier film (e.g., PET) over the surface before curing to block oxygen contact.[4] 3. Add Oxygen Scavengers: Incorporate additives like amines or thiols into the formulation. Amines are cost-effective, while thiols are highly efficient.[3][4] 4. Increase Light Intensity: Use a higher-power UV source to generate radicals more rapidly.[3] |
| Slow or Incomplete Polymerization | Insufficient Radical Flux: The rate of radical generation is too low to overcome the baseline level of dissolved oxygen.[5] High Oxygen Concentration: The monomer has been exposed to air for an extended period, leading to high levels of dissolved oxygen. | 1. Increase Photoinitiator Concentration: A higher concentration generates more primary radicals to consume oxygen.[4] 2. De-gas the Formulation: Before curing, sparge the resin with nitrogen or argon to remove dissolved oxygen. 3. Utilize Additives: Phosphines, such as triphenylphosphine (B44618) (TPP), can be added to the formulation to reduce peroxy radicals back to propagating radicals.[8][9] |
| Inconsistent Curing Results | Variable Oxygen Exposure: Fluctuations in airflow or ambient conditions change the rate of oxygen diffusion into the sample. Inconsistent Sample Thickness: Thinner sections of the sample are more susceptible to inhibition.[2] | 1. Standardize Curing Environment: Control the curing environment to ensure consistent conditions for all experiments. 2. Control Film Thickness: Use a film applicator or spin coater to create samples of uniform and reproducible thickness. |
| Yellowing of Final Polymer | Amine Additives: Certain amine co-initiators, used to combat oxygen inhibition, can cause yellowing upon UV exposure.[4] Photoinitiator Degradation: High concentrations of photoinitiator or prolonged UV exposure can lead to byproducts that discolor the polymer.[10] | 1. Select Non-Yellowing Additives: Test different amine synergists or switch to alternative oxygen scavengers like thiols or phosphines.[4] 2. Optimize Initiator Level: Reduce the photoinitiator concentration to the minimum effective level. |
Quantitative Data on Mitigation Strategies
The following tables summarize the effect of various additives and conditions on overcoming oxygen inhibition, using data from studies on common acrylate formulations.
Table 1: Effect of Triphenylphosphine (TPP) Concentration on Tri(propylene glycol) Diacrylate (TPGDA) Polymerization in Air [8]
| TPP Conc. (wt%) | Final Conversion (%) | Polymerization Rate (s⁻¹) | Induction Time (s) |
| 0 | 58 | 0.9 | 10.0 |
| 0.5 | 78 | 4.0 | 0.5 |
| 1.0 | 80 | 4.5 | 0 |
| 2.0 | 80 | 4.5 | 0 |
| 4.0 | 80 | 4.5 | 0 |
| Conditions: 4 wt% TPO photoinitiator, 21 mW/cm² light intensity. |
Table 2: Effect of Monomer Viscosity on Polymerization in the Presence of 1 wt% TPP in Air [8]
| Monomer | Viscosity (mPa·s) | Final Conversion (%) | Polymerization Rate (s⁻¹) | Induction Time (s) |
| HDDA | 5 | 70 | 3.5 | 0 |
| TPGDA | 15 | 80 | 4.5 | 0 |
| Eb350 | 550 | 50 | 1.8 | 0 |
| SR349 | 1500 | 40 | 1.5 | 0 |
| Higher viscosity can limit oxygen diffusion, but may also reduce polymerization rate and final conversion due to mobility constraints. |
Table 3: Effect of Sample Thickness on TPGDA Polymerization with 1 wt% TPP in Air [8]
| Sample Thickness (µm) | Final Conversion (%) | Polymerization Rate (s⁻¹) | Induction Time (s) | | :--- | :--- | :--- | :--- | :--- | | 6 | 62 | 2.5 | 0 | | 25 | 80 | 4.5 | 0 | | 100 | 82 | 4.5 | 0 | Thicker samples show higher final conversion due to a reduced relative impact of surface oxygen diffusion.
Experimental Protocols
Protocol: Evaluating Oxygen Inhibition Mitigation via Real-Time FTIR (RT-FTIR)
This protocol describes a general method for quantifying the effectiveness of different strategies (e.g., additives, inerting) for overcoming oxygen inhibition during the photopolymerization of this compound.
-
Formulation Preparation:
-
Prepare a stock solution of this compound with a suitable photoinitiator (e.g., 1-2 wt% diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO).
-
Create separate formulations for each condition to be tested. For additive evaluation, add the desired weight percentage of the oxygen scavenger (e.g., 1 wt% Triphenylphosphine).
-
Mix each formulation thoroughly in low-light conditions until all components are fully dissolved.
-
-
Sample Preparation:
-
Place a drop of the formulation between two polypropylene (B1209903) films.
-
Use a calibrated spacer to create a film of a specific thickness (e.g., 25 µm).
-
Mount the sample assembly in the sample holder of the FTIR spectrometer.
-
-
RT-FTIR Measurement:
-
Configure the FTIR spectrometer to acquire spectra in real-time (e.g., 2 scans per second).
-
Monitor the disappearance of the acrylate C=C bond peak, typically found around 1635 cm⁻¹ or 810 cm⁻¹.
-
After a brief baseline measurement, begin UV irradiation using a light source with a controlled intensity (e.g., 20 mW/cm² at 365 nm).
-
For experiments testing an inert atmosphere, continuously purge the sample chamber with nitrogen or argon for several minutes before and during irradiation.
-
-
Data Analysis:
-
Calculate the monomer conversion at each time point using the following equation: Conversion(t) = (A₀ - Aₜ) / A₀ where A₀ is the initial peak area of the acrylate bond and Aₜ is the peak area at time t.
-
Plot conversion versus time to generate polymerization profiles.
-
From these profiles, determine key kinetic parameters: final conversion (%), maximum polymerization rate (s⁻¹), and induction time (s).
-
Compare these parameters across the different formulations and conditions to assess the effectiveness of each mitigation strategy.
-
Visualizations and Workflows
Caption: Mechanism of oxygen inhibition in free-radical photopolymerization.
Caption: Troubleshooting workflow for diagnosing polymerization issues.
Caption: Mitigation of oxygen inhibition using chemical additives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. radtech.org [radtech.org]
- 4. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 5. radtech.org [radtech.org]
- 6. radtech.org [radtech.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Mechanical Properties of Polymers Crosslinked with 4-Benzoylphenyl Acrylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Benzoylphenyl acrylate (B77674) (BPA) as a photoinitiator and crosslinker in polymer networks.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 4-Benzoylphenyl acrylate (BPA) in polymer networks?
A1: this compound is a bifunctional molecule that serves as both a photoinitiator and a polymerizable monomer.[1] Its benzophenone (B1666685) moiety absorbs UV light to initiate polymerization, while the acrylate group allows it to be covalently incorporated into the polymer backbone, leading to a more stable and durable network compared to systems with non-integrated photoinitiators.[1][2]
Q2: What are the key parameters influencing the mechanical properties of BPA-crosslinked polymers?
A2: The mechanical properties of polymers crosslinked with BPA are primarily influenced by:
-
Concentration of BPA: Higher concentrations generally lead to a higher crosslink density, which can increase stiffness and strength up to a certain point.
-
UV Exposure Time and Intensity: Sufficient UV energy is crucial for complete curing and achieving optimal mechanical properties.[3][4] Increased exposure time can enhance the degree of crosslinking.[3][4]
-
Monomer Composition: The type and functionality of other monomers in the formulation will significantly impact the final properties of the network.
-
Oxygen Inhibition: Oxygen can scavenge free radicals, hindering the polymerization process, especially at the surface. This can be mitigated by working in an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I control the crosslink density of my polymer network when using BPA?
A3: The crosslink density can be controlled by:
-
Varying BPA Concentration: Increasing the molar ratio of BPA to other monomers will generally increase the crosslink density.
-
Adjusting UV Curing Parameters: Optimizing the UV light intensity and exposure duration can control the extent of the crosslinking reaction.[3]
-
Incorporating Monofunctional Monomers: Adding monomers with a single reactive group can act as chain extenders, reducing the overall crosslink density and potentially increasing flexibility.
Q4: Can BPA be used in combination with other photoinitiators?
A4: Yes, BPA can be used in conjunction with other photoinitiators. This can be advantageous in complex formulations to optimize curing at different depths or to enhance the overall reaction kinetics. The choice of a co-initiator should be based on the specific monomer system and the desired properties of the final polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of BPA-crosslinked polymers.
| Problem | Potential Causes | Recommended Solutions |
| Low Mechanical Strength (e.g., low tensile strength or modulus) | 1. Incomplete Polymerization: Insufficient UV exposure (time or intensity) can lead to a low degree of crosslinking.[5] 2. Low BPA Concentration: The amount of BPA may be too low to form a sufficiently dense crosslinked network. 3. Oxygen Inhibition: Oxygen present in the reaction mixture can terminate polymerization chains.[3] 4. Inhibitors in Monomers: Commercial monomers may contain inhibitors that were not removed. | 1. Increase UV exposure time or use a higher intensity UV source. Ensure the UV lamp's emission spectrum matches the absorption spectrum of BPA. 2. Systematically increase the weight percentage of BPA in your formulation. 3. Purge the monomer solution with an inert gas (e.g., nitrogen or argon) before and during UV exposure. 4. Purify monomers by passing them through a column of activated basic alumina (B75360) to remove inhibitors. |
| Brittle Polymer (fractures easily) | 1. Excessively High Crosslink Density: Too much BPA or prolonged UV exposure can lead to a very rigid and brittle network. 2. Inappropriate Monomer Choice: Some monomers inherently produce brittle polymers. | 1. Reduce the concentration of BPA. 2. Decrease the UV exposure time or intensity. 3. Incorporate a monofunctional monomer or a longer-chain flexible difunctional monomer to increase the distance between crosslinks. |
| Tacky or Uncured Surface | 1. Oxygen Inhibition: This is a very common cause of surface tackiness in free-radical polymerization. 2. Insufficient UV Dose at the Surface: The surface may not be receiving enough UV energy for complete curing. 3. Photoinitiator Migration: The photoinitiator may not be evenly distributed, leading to lower concentrations at the surface. | 1. Perform the UV curing in an inert atmosphere (e.g., a nitrogen-purged glovebox). 2. Increase the UV lamp intensity or the exposure time. 3. Ensure thorough mixing of the formulation before curing. Consider using a co-initiator that is more surface-active. |
| Yellowing of the Polymer | 1. Photodegradation: Prolonged exposure to high-intensity UV light can cause degradation of the polymer or the benzophenone moiety in BPA, leading to the formation of colored byproducts. 2. Presence of Amines: If amine co-initiators are used, they can sometimes lead to yellowing upon oxidation. | 1. Use the minimum UV exposure time necessary for complete curing. 2. If possible, use a UV source with a wavelength cutoff to filter out shorter, more damaging UV wavelengths. 3. If using an amine co-initiator, optimize its concentration to the lowest effective level. |
Quantitative Data on Mechanical Properties
Due to the limited availability of specific quantitative data for polymers crosslinked solely with this compound in publicly accessible literature, the following table provides representative data from a study on a UV-cured bisphenol A epoxy acrylate system. This data is intended to serve as an illustrative example of how mechanical properties can be characterized. Researchers should perform their own mechanical testing to determine the properties of their specific BPA-crosslinked polymer formulation.
Table 1: Illustrative Mechanical Properties of a UV-Cured Polymer System
| Property | Value |
| Tensile Strength | 32.34 MPa |
| Tensile Modulus | 1.80 GPa |
| Flexural Strength | 60.64 MPa |
| Flexural Modulus | 1.73 GPa |
Source: Adapted from a study on UV-curing of bisphenol A epoxy resin.[5]
Experimental Protocols
Protocol 1: Synthesis of a UV-Cured Acrylic Polymer Film with this compound
Materials:
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)
-
This compound (BPA)
-
Glass microscope slides
-
Spacers (e.g., 0.5 mm thick silicone sheet)
-
UV curing chamber (365 nm)
Procedure:
-
Monomer Preparation: To remove the inhibitor, pass the MMA through a short column of activated basic alumina.
-
Formulation Preparation: In a small, amber glass vial, prepare the following formulation by weight:
-
70 wt% Methyl methacrylate (MMA)
-
25 wt% Poly(ethylene glycol) diacrylate (PEGDA)
-
5 wt% this compound (BPA)
-
-
Mixing: Thoroughly mix the components using a vortex mixer until the BPA is completely dissolved. To ensure homogeneity, the mixture can be gently warmed (e.g., to 40°C).
-
Mold Assembly: Create a mold by placing two 0.5 mm thick spacers on a glass slide and covering with a second glass slide. Clamp the slides together.
-
Filling the Mold: Carefully inject the monomer solution into the space between the glass slides using a syringe. Ensure there are no air bubbles.
-
UV Curing: Place the mold inside a UV curing chamber with a 365 nm lamp. Irradiate the sample for 15 minutes. The optimal curing time may vary depending on the lamp intensity and the specific formulation.
-
Demolding: After curing, carefully disassemble the mold to retrieve the polymer film.
Protocol 2: Tensile Testing of the Cured Polymer Film
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 1 kN)
-
Tensile grips
-
Die cutter for preparing dog-bone shaped specimens (ASTM D638 Type V)
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Preparation: Use the die cutter to cut at least five dog-bone shaped specimens from the cured polymer film.
-
Dimensional Measurement: With the calipers, carefully measure the width and thickness of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
Tensile Test: a. Mount a specimen into the tensile grips of the UTM. b. Set the crosshead speed to a constant rate (e.g., 5 mm/min). c. Start the test and record the load and displacement data until the specimen fractures.
-
Data Analysis: a. Convert the load-displacement data to a stress-strain curve.
- Stress (σ): Force / Average Cross-sectional Area
- Strain (ε): Change in Length / Original Gauge Length b. From the stress-strain curve, determine the following properties:
- Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the curve.
- Tensile Strength: The maximum stress the material can withstand before fracture.
- Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.
-
Reporting: Calculate the average and standard deviation for each mechanical property from the tested specimens.
Visualizations
References
Effect of photoinitiator concentration on curing depth with 4-Benzoylphenyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Benzoylphenyl acrylate (B77674) as a photoinitiator, with a specific focus on the effect of its concentration on curing depth.
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization experiments with 4-Benzoylphenyl acrylate.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or No Curing | Insufficient UV Exposure: The energy dose is too low to initiate polymerization. | - Increase the UV light intensity.- Increase the exposure time.- Ensure the UV lamp is functioning correctly and at the appropriate wavelength for this compound (typically in the UV-A range). |
| Photoinitiator Concentration Too Low: Not enough free radicals are generated to sustain polymerization. | - Gradually increase the concentration of this compound in your formulation. Start with a low concentration and incrementally increase it to find the optimal level. | |
| Oxygen Inhibition: Oxygen at the surface can quench free radicals, preventing polymerization. | - Perform the curing process in an inert atmosphere (e.g., nitrogen or argon).- Increase the photoinitiator concentration at the surface by applying a higher initial concentration or a topcoat. | |
| Incorrect Wavelength: The UV source does not match the absorption spectrum of this compound. | - Use a UV source with a peak output that aligns with the absorption maximum of this compound. | |
| Shallow Curing Depth | Photoinitiator Concentration Too High: Excess photoinitiator at the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample.[1][2][3] | - Decrease the concentration of this compound. An optimal concentration exists that maximizes cure depth.[1][2][4] |
| High Monomer/Oligomer Absorbance: Other components in the formulation are absorbing the UV light. | - Check the UV-Vis spectra of all components to identify and potentially replace those with high absorbance at the curing wavelength. | |
| Light Scattering: Fillers or other particles in the formulation are scattering the UV light. | - Reduce the concentration of scattering agents or use particles with a smaller size or a refractive index closer to that of the resin. | |
| Surface is Tacky or Uncured | Oxygen Inhibition: This is a very common cause of surface tackiness. | - As mentioned above, use an inert atmosphere.- Increase the light intensity to generate radicals faster than oxygen can quench them.- Add a small amount of a wax that will migrate to the surface and form a barrier against oxygen. |
| Low Photoinitiator Concentration at the Surface: Depletion of the photoinitiator at the air interface. | - A slightly higher initial concentration of this compound may be beneficial for surface cure. | |
| Inconsistent Curing Results | Non-uniform UV Light Intensity: The UV source provides uneven irradiation across the sample. | - Use a radiometer to map the intensity profile of your UV source and ensure the sample is placed in a region of uniform intensity.- Consider using a UV source with more uniform optics. |
| Inhomogeneous Mixture: The photoinitiator is not evenly dispersed in the resin. | - Ensure thorough mixing of the formulation before curing. Use appropriate mixing techniques (e.g., mechanical stirring, ultrasonication) to achieve a homogeneous solution. | |
| Temperature Variations: The rate of polymerization can be temperature-dependent. | - Control the temperature of the curing environment. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in photopolymerization?
A1: this compound is a polymerizable photoinitiator.[5][6] Upon exposure to UV light, the benzophenone (B1666685) moiety in its structure initiates the polymerization process by generating free radicals.[5][7] Because it also contains an acrylate group, it can be covalently incorporated into the growing polymer chains, which enhances the stability of the final cured material.[6]
Q2: How does the concentration of this compound affect the curing depth?
A2: The concentration of this compound has a significant impact on the curing depth. Generally, as the concentration increases from a very low level, the curing depth also increases because more free radicals are generated to initiate polymerization. However, after reaching an optimal concentration, further increases will cause the curing depth to decrease.[1][2][4] This is because a high concentration of photoinitiator at the surface absorbs a large fraction of the UV light, preventing it from penetrating deeper into the resin.[1][3]
Q3: What is the typical concentration range for this compound?
A3: The optimal concentration of this compound is highly dependent on the specific formulation (monomers, oligomers, fillers), the UV light source (intensity and wavelength), and the desired curing depth. It is recommended to determine the optimal concentration experimentally for your specific system. A good starting point for optimization is typically in the range of 0.1 to 5 wt%.
Q4: Can I use this compound with any monomer?
A4: this compound is suitable for the free-radical polymerization of acrylate and methacrylate (B99206) monomers. Its compatibility with other monomer systems should be evaluated on a case-by-case basis.
Q5: How does UV light intensity affect the curing process with this compound?
A5: Higher UV light intensity generally leads to a faster curing rate and can help to overcome oxygen inhibition at the surface.[2] It can also influence the final properties of the cured material. The effect of light intensity on curing depth is also linked to the photoinitiator concentration; at a given concentration, higher intensity can lead to a greater curing depth, up to a certain point.
Quantitative Data Summary
The following tables summarize the general relationship between photoinitiator concentration and curing depth based on published studies. Note that the specific values are highly dependent on the experimental conditions.
Table 1: Effect of Photoinitiator Concentration on Curing Depth at Different Exposure Energies
| Photoinitiator Concentration (wt%) | Curing Depth (mm) at Low Exposure Energy | Curing Depth (mm) at Medium Exposure Energy | Curing Depth (mm) at High Exposure Energy |
| 0.3 | 0.85 | 1.40 | 2.10 |
| 0.5 (Optimal) | 0.94 | 1.53 | 2.26 |
| 1.0 | 0.80 | 1.35 | 2.05 |
| 2.0 | 0.65 | 1.10 | 1.80 |
| 3.0 | 0.50 | 0.90 | 1.60 |
| Data is synthesized from trends reported in the literature and is for illustrative purposes.[4] Actual values will vary based on the specific chemical system and experimental setup. |
Experimental Protocols
Protocol 1: Determining the Optimal Photoinitiator Concentration
Objective: To identify the concentration of this compound that yields the maximum curing depth for a specific resin formulation and UV source.
Materials:
-
Resin formulation (monomers, oligomers, etc.)
-
This compound
-
UV curing system with a controlled light source (e.g., collimated UV LED)
-
Radiometer to measure light intensity
-
Molds of a specific depth (e.g., silicone molds)
-
Micrometer or calipers for measuring cured thickness
-
Inert gas supply (e.g., nitrogen), if needed
Procedure:
-
Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 5.0 wt%). Ensure the photoinitiator is completely dissolved.
-
Measure and record the intensity of the UV light source at the sample position using a radiometer.
-
Fill the molds with each formulation to a consistent height.
-
Expose each sample to the UV light for a fixed period.
-
After exposure, remove the uncured resin from the top of the cured sample.
-
Carefully remove the cured polymer from the mold.
-
Measure the thickness of the cured polymer using a micrometer or calipers. This is the curing depth.
-
Plot the curing depth as a function of the photoinitiator concentration.
-
The concentration that corresponds to the peak of the curve is the optimal photoinitiator concentration for that set of conditions.
Visualizations
References
- 1. princeton.edu [princeton.edu]
- 2. uychem.com [uychem.com]
- 3. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Photoinitiator (CAS: 22535-49-5) this compound [massivechem.com]
Minimizing shrinkage in photocurable resins containing 4-Benzoylphenyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing shrinkage in photocurable resin formulations containing 4-Benzoylphenyl acrylate (B77674).
Frequently Asked Questions (FAQs)
Q1: What is 4-Benzoylphenyl acrylate and what is its primary role in my resin formulation?
A1: this compound (BPA) is a bifunctional molecule that serves as a polymerizable photoinitiator.[1] Its structure contains a benzophenone (B1666685) group that absorbs UV light (typically in the 250-400 nm range) to generate free radicals, which initiate the polymerization (curing) process.[1][2] The acrylate group allows it to covalently bond into the growing polymer network.[1][3] This integration prevents the photoinitiator from leaching out of the final cured material, leading to more stable and durable polymers.[1]
Q2: What is the fundamental cause of shrinkage in photocurable acrylate resins?
A2: Polymerization shrinkage is an inherent consequence of the curing process. It occurs because the monomer molecules in the liquid resin are initially spaced apart by van der Waals forces (approximately 3.4 Å).[4] During photopolymerization, these monomers form much shorter and stronger covalent bonds (approximately 1.5 Å) as they link together to form a polymer network.[4] This decrease in intermolecular distance results in a net reduction in the overall volume of the material, which is observed as shrinkage.[5] Acrylate-based resins can exhibit volumetric shrinkage ranging from 2% to 14%.[4][6]
Q3: What are the main strategies to minimize polymerization shrinkage?
A3: The primary strategies to minimize shrinkage can be categorized into three main areas:
-
Formulation Modification: This involves altering the chemical composition of the resin. The most common method is incorporating inert inorganic fillers (e.g., silica) to reduce the relative volume of the polymerizing organic matrix.[4][7][8] Using alternative monomer systems, such as those that undergo ring-opening polymerization, can also significantly reduce shrinkage.[7]
-
Curing Process Optimization: Modifying the light-curing protocol can allow for stress relaxation before the material fully solidifies. Techniques include "soft-start" or "ramped" curing, where light intensity is gradually increased, and "pulse-delay" curing, which uses light pulses with dark intervals.[4][7][9]
-
Application Technique: For applications involving bonding or casting, applying the resin in thin, successive layers (incremental technique) and curing each one individually can minimize the cumulative shrinkage stress.[7][8]
Q4: How does adding fillers reduce the overall shrinkage of the resin?
A4: Fillers are typically inert, inorganic particles that do not participate in the polymerization reaction. By adding fillers to the resin, you decrease the total volume percentage of the reactive monomer matrix.[8] Since only the monomer matrix shrinks during curing, reducing its volume directly reduces the overall volumetric shrinkage of the composite material.[8][10] There is an inverse relationship between the filler volume fraction and the amount of volumetric shrinkage.[8]
Troubleshooting Guide
This guide addresses common problems related to shrinkage in experiments using resins with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Excessive Shrinkage or Warping | 1. High concentration of reactive monomers in the formulation. 2. High degree of conversion leading to greater volume reduction. 3. Uneven or overly rapid curing.[11] | 1. Incorporate Inert Fillers: Add inert fillers like silica (B1680970) to reduce the volume of the polymerizing matrix.[7] 2. Modify Curing Protocol: Implement a "soft-start" or "ramped" curing method, starting with low UV intensity and gradually increasing it to allow for stress relaxation.[4][7][9] 3. Use a Low-Shrinkage Resin: If possible, select a resin formulation specifically designed for low shrinkage.[11][12] |
| Cracks in the Cured Part | 1. High internal stress generated by volumetric shrinkage exceeding the material's tensile strength.[4] 2. Rapid temperature changes causing thermal shock.[11] 3. For hollow parts, trapped uncured resin inside can expand or shrink over time, causing stress.[13] | 1. Reduce Curing Intensity: Lower the UV light intensity or use a staged curing protocol to reduce the rate of polymerization and allow stress to dissipate.[8][13] 2. Ensure Proper Drying: Make sure any solvents are fully evaporated from the part before post-curing.[13] 3. Design for Success: For hollow models, ensure there are adequate drainage holes to remove all uncured liquid resin from the interior before post-curing. |
| Poor Adhesion or Delamination from a Substrate | 1. Shrinkage stress at the interface is greater than the adhesive bond strength.[7] 2. High "Configuration Factor" (C-Factor), meaning a high ratio of bonded to free surface area, which constrains shrinkage and builds stress.[7] | 1. Apply Resin in Thin Layers: Use an incremental layering technique (e.g., layers ≤2 mm thick) and cure each layer individually. This reduces the volume of material shrinking at one time.[7][8] 2. Use a Stress-Absorbing Liner: If applicable, apply a liner with a low elastic modulus to the substrate to absorb contraction forces.[7] 3. Optimize Curing: Use a soft-start curing method to reduce the initial stress buildup at the bonding interface.[9] |
| Inconsistent or Incomplete Curing | 1. Insufficient light penetration due to high filler content or part thickness.[4] 2. Inappropriate UV wavelength for the this compound photoinitiator. 3. Expired or improperly stored resin.[13] | 1. Verify Light Source: Ensure your UV light source has an emission spectrum that matches the absorption spectrum of this compound (typically 250-400 nm).[2] 2. Check Resin Condition: Ensure the resin is within its shelf life and has been stored in a cool, dark place. Mix thoroughly before use.[13] 3. Increase Exposure Time: If light penetration is an issue, increase the exposure time or reduce the thickness of the resin layer being cured. |
Quantitative Data on Shrinkage Reduction
The following table summarizes quantitative data on the effect of fillers on polymerization shrinkage, as cited in the literature.
| Additive | Base Resin Matrix | Additive Concentration (% by weight) | Volumetric Shrinkage (%) | Shrinkage Reduction (%) | Source |
| None (Control) | BisGMA/TEGDMA | 0% | 15.2% | - | [4] |
| Micro-sized Zinc Oxide | BisGMA/TEGDMA | 3% | Not specified | - | [4] |
| Micro-sized Zinc Oxide | BisGMA/TEGDMA | 6% | Not specified | - | [4] |
| Micro-sized Zinc Oxide | BisGMA/TEGDMA | 9% | 8.2% | ~46% | [4] |
| Inert Fillers (General) | Acrylate/Methacrylate | Up to 80% | 2-3% (for composites) vs. 5-12% (for unfilled resin) | Up to ~80% | [8][10] |
Experimental Protocols
Protocol: Measuring Volumetric Shrinkage via Specific Gravity Displacement
This method, a modified version of ASTM D792, is a reliable and accessible way to determine the total volumetric shrinkage of a resin formulation after curing.[14] It relies on measuring the change in density between the uncured liquid resin and the final cured solid.
Materials:
-
Analytical balance (readable to 0.1 mg)
-
Beaker with a support for suspending samples
-
Fine wire (e.g., nylon or steel) for suspending the sample
-
Immersion liquid of known density that does not interact with the resin (e.g., distilled water, silicone oil).[4]
-
Uncured resin formulation
-
UV curing apparatus
-
Molds for creating small, standardized samples (e.g., small discs or cylinders)
-
Pycnometer or syringe for measuring the density of the liquid resin
Methodology:
-
Determine the Density of the Uncured Resin (ρ_uncured):
-
Using a pycnometer or a calibrated syringe, carefully measure a known volume of the liquid resin.
-
Weigh this volume on the analytical balance.
-
Calculate the density: ρ_uncured = mass / volume. Repeat 3-5 times for an average value.
-
-
Prepare and Cure Samples:
-
Fill several molds with the uncured resin, taking care to avoid air bubbles.
-
Cure the samples according to your standard experimental protocol (e.g., specified light intensity, duration, and post-curing steps).
-
Carefully remove the cured solid samples from the molds.
-
-
Determine the Density of the Cured Resin (ρ_cured):
-
Weigh a cured sample in the air (W_air).
-
Suspend the sample from the fine wire and weigh it while fully submerged in the immersion liquid of known density (ρ_liquid). This is the apparent weight in liquid (W_liquid).
-
Calculate the density of the cured sample using the Archimedes principle:[4] ρ_cured = (W_air * ρ_liquid) / (W_air - W_liquid)
-
Repeat this measurement for all cured samples and calculate the average density.
-
-
Calculate Volumetric Shrinkage:
-
The volumetric shrinkage (VS) in percent is calculated from the densities of the uncured and cured material: VS (%) = [ (ρ_cured - ρ_uncured) / ρ_cured ] * 100
-
Alternatively, if you started with a known volume and can measure the final volume, you can use: VS (%) = [ (V_uncured - V_cured) / V_uncured ] * 100
-
Diagrams and Workflows
Caption: Troubleshooting workflow for shrinkage-related defects.
Caption: Workflow for measuring volumetric shrinkage.
Caption: How inert fillers reduce volumetric shrinkage.
References
- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]
- 2. Photoinitiator (CAS: 22535-49-5) this compound [massivechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 5. Optimizing shrinkage in resin 3D-printing explained | Liqcreate [liqcreate.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 9. Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 11. protoresins.com [protoresins.com]
- 12. siraya.tech [siraya.tech]
- 13. Resin 3D Printing Failures & Troubleshooting: 20 Problems and Their Causes & Solutions – Raise3D: Reliable, Industrial Grade 3D Printer [raise3d.com]
- 14. Method to measure the polymerization shrinkage of light-cured composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diffraction Grating Performance with 4-Benzoylphenyl Acrylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Benzoylphenyl acrylate (B77674) in the fabrication of high-efficiency diffraction gratings.
Frequently Asked Questions (FAQs)
Q1: What is 4-Benzoylphenyl acrylate and what is its primary role in grating fabrication?
This compound (BPA) is a specialized monomer that functions as a polymerizable photoinitiator. In the context of fabricating holographic gratings, it serves a dual purpose:
-
Photoinitiator: The benzophenone (B1666685) moiety absorbs UV light to generate free radicals, initiating the polymerization of the acrylate monomers in the photopolymer syrup.
-
Monomer: The acrylate group allows it to covalently bond with and become an integral part of the growing polymer chains.[1][2]
This dual functionality is its key advantage over traditional, non-polymerizable photoinitiators.
Q2: How does this compound specifically enhance diffraction efficiency?
While direct comparative studies are limited, the enhancement in diffraction efficiency is primarily attributed to the increased stability and uniformity of the final grating structure. By covalently bonding the photoinitiator into the polymer matrix, BPA prevents its migration over time.[2] This leads to:
-
A more stable refractive index modulation: The periodic structure of polymer-rich and monomer-rich regions, which forms the grating, is less likely to degrade.
-
Reduced scattering: Leaching or migration of conventional photoinitiators can cause microscopic inconsistencies in the grating, leading to light scattering and a reduction in diffraction efficiency. Integrating the initiator into the polymer backbone minimizes this effect.
-
Higher grating fidelity: A more controlled and stable polymerization process can lead to the formation of a grating structure that more accurately reflects the initial holographic interference pattern.
Q3: Can this compound be used as the sole monomer in the formulation?
No, it is not typically used as the sole monomer. It is primarily a photoinitiator with a polymerizable functional group. It should be used in conjunction with other cross-linking and monofunctional acrylate monomers that will form the bulk of the polymer matrix. Its concentration is typically kept low, similar to that of conventional photoinitiators.
Q4: What is the optimal concentration range for this compound in a photopolymer formulation?
The optimal concentration is highly dependent on the other components of the formulation (e.g., other monomers, binders, sensitizing dyes) and the experimental parameters (e.g., laser wavelength and intensity). A typical starting point would be in the range of 0.5% to 5% by weight. Experimental optimization is crucial to determine the ideal concentration for a specific system to balance photosensitivity and the mechanical properties of the final grating.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diffraction Efficiency | 1. Incomplete Polymerization: Insufficient UV exposure energy or incorrect wavelength for BPA absorption.2. Suboptimal BPA Concentration: Too little BPA leads to inefficient initiation; too much can increase absorption and limit penetration depth, leading to non-uniform polymerization.3. Phase Separation Issues: Poor miscibility of components in the photopolymer syrup. | 1. Increase exposure time or laser intensity. Ensure your light source wavelength aligns with the absorption peak of the benzophenone moiety (~254 nm, may be sensitized to longer wavelengths with a dye).2. Systematically vary the concentration of BPA in your formulation to find the optimal level. See the illustrative data in Table 1.3. Ensure all components are fully dissolved. Consider adjusting the binder or co-monomer to improve miscibility. |
| High Scattering / Hazy Grating | 1. Premature Polymerization: Ambient light exposure during sample preparation.2. Oxygen Inhibition: Dissolved oxygen can quench the free radicals generated by BPA, inhibiting polymerization at the surface and causing haze.3. Rapid Polymerization: Excessively high light intensity can lead to uncontrolled, rapid polymerization, causing macroscopic phase separation and scattering. | 1. Prepare the photopolymer syrup and fabricate the grating cell under safelight conditions (e.g., yellow or red light).2. Degas the photopolymer syrup before cell assembly or perform the fabrication in an inert (e.g., nitrogen) atmosphere.3. Reduce the intensity of the recording beams. A slower, more controlled polymerization often leads to a more ordered structure with lower scatter. |
| Grating Fades or Degrades Over Time | 1. Incomplete Curing: The grating was not fully polymerized, leaving mobile unreacted monomers.2. Environmental Factors: Exposure to UV light, high temperatures, or humidity can degrade the polymer matrix. | 1. After holographic recording, perform a uniform post-exposure cure with a UV lamp to ensure all remaining monomers are polymerized.2. Store the finished gratings in a dark, dry environment. Consider sealing the grating with a protective coating or cover glass. The use of BPA is intended to minimize this issue by locking the initiator in place.[2] |
| No Grating Formation | 1. Incorrect Light Source: The wavelength of your laser does not overlap with the absorption spectrum of BPA or any sensitizing dye used.2. Inhibition: Presence of inhibitors in the monomers (often added for shipping stability) or significant oxygen inhibition. | 1. Verify the absorption spectrum of your complete photopolymer formulation. BPA may require a sensitizing dye to be effective with common visible-wavelength lasers (e.g., 488 nm, 532 nm).2. Use monomers with the inhibitor removed or account for the inhibition period by increasing initial exposure. Ensure proper degassing of the syrup. |
Experimental Protocols & Data
Illustrative Performance Data
Disclaimer: The following data is for illustrative purposes to demonstrate potential optimization trends. Actual results will vary based on the specific chemical formulation and experimental setup.
Table 1: Effect of this compound Concentration on Diffraction Efficiency
| Sample ID | BPA Conc. (wt%) | Other Monomers (wt%) | Binder (wt%) | Exposure Energy (mJ/cm²) | Diffraction Efficiency (%) |
| A-1 | 0.5 | 49.5 | 50.0 | 50 | 65.2 |
| A-2 | 1.0 | 49.0 | 50.0 | 50 | 88.9 |
| A-3 | 2.0 | 48.0 | 50.0 | 50 | 94.5 |
| A-4 | 4.0 | 46.0 | 50.0 | 50 | 91.3 |
Table 2: Effect of Exposure Energy on Diffraction Efficiency
| Sample ID | BPA Conc. (wt%) | Exposure Intensity (mW/cm²) | Exposure Time (s) | Diffraction Efficiency (%) |
| B-1 | 2.0 | 10 | 2 | 55.8 |
| B-2 | 2.0 | 10 | 5 | 94.1 |
| B-3 | 2.0 | 10 | 10 | 93.5 |
| B-4 | 2.0 | 10 | 20 | 92.7 |
General Protocol for Grating Fabrication
This protocol outlines a general method for fabricating a transmission holographic grating. All steps involving the photopolymer syrup must be performed under safelight conditions.
-
Syrup Preparation:
-
In a clean, amber vial, dissolve the binder (e.g., PMMA) in a suitable solvent.
-
Add the desired acrylate monomers (e.g., a cross-linker and a refractive-index modifying monomer).
-
Add the this compound. If using a visible light source, also add a suitable sensitizing dye.
-
Mix thoroughly until all components are fully dissolved. The solution should be viscous and optically clear.
-
-
Cell Assembly:
-
Prepare two clean glass substrates.
-
Create a gap between the substrates using spacers (e.g., Mylar film) of the desired thickness (typically 10-50 µm).
-
Inject the photopolymer syrup into the gap via capillary action.
-
Clamp the cell to ensure a uniform thickness.
-
-
Holographic Recording:
-
Place the sample cell in a vibration-isolated holographic recording setup.
-
Allow the cell to settle for several minutes.
-
Expose the sample to the interference pattern of two collimated laser beams at the desired recording angle and for the optimized exposure time.
-
-
Post-Processing:
-
After the holographic exposure, flood-cure the entire sample with a uniform UV light source to polymerize any remaining monomer. This step is crucial for ensuring the long-term stability of the grating.
-
Measure the diffraction efficiency using a probe laser (typically at a wavelength outside the absorption band of the material, e.g., 633 nm) by measuring the power of the incident and first-order diffracted beams.
-
Visualizations
Photopolymerization Mechanism with this compound
Caption: Photopolymerization process showing BPA's dual role as initiator and monomer.
Experimental Workflow for Grating Fabrication
Caption: General workflow for fabricating holographic gratings with a photopolymer syrup.
References
Validation & Comparative
The Superior Performance of Covalently Bound Photoinitiators: A Comparative Analysis of 4-Benzoylphenyl Acrylate
For researchers, scientists, and drug development professionals, the stability and integrity of polymeric materials are paramount. In the realm of photopolymerization, the choice of photoinitiator plays a critical role in not only the efficiency of the curing process but also the long-term safety and performance of the final product. This guide provides an objective comparison of the covalently bound photoinitiator, 4-Benzoylphenyl acrylate (B77674) (BPA), with its non-covalently bound counterpart, free benzophenone (B1666685), highlighting the significant advantages of covalent integration through supporting experimental data and detailed methodologies.
The primary drawback of using free photoinitiators, such as benzophenone, is their propensity to migrate or leach out of the cured polymer matrix over time. This phenomenon can compromise the mechanical properties and durability of the material and, more critically, poses a risk of toxicity in applications with direct human contact, such as in biomaterials, medical devices, and food packaging. By featuring a polymerizable acrylate group, 4-Benzoylphenyl acrylate covalently bonds to the polymer network during photopolymerization, effectively immobilizing the photoinitiator and mitigating these risks.
Performance Comparison: Covalently Bound vs. Free Photoinitiators
The decision to use a covalently bound photoinitiator like this compound is supported by performance data demonstrating improvements in both polymerization efficiency and the reduction of hazardous leaching.
Photopolymerization Efficiency
Studies have shown that some polymerizable benzophenone derivatives can exhibit higher photoinitiation efficiency compared to free benzophenone. For instance, a study on benzophenone derivatives reported that a dodecyl-benzophenone (DBP) derivative initiated the curing of an acrylate resin more efficiently than benzophenone at lower concentrations, demonstrating a higher photopolymerization rate and unsaturation conversion. Another study on a copolymerizable Type II photoinitiator, 4,4′-diacryloyloxybenzophenone (DABP), also found it to be a more effective photoinitiator than benzophenone, leading to a higher rate of polymerization and final conversion.
| Photoinitiator System | Monomer System | Co-initiator | Relative Polymerization Rate (Rp) | Final Monomer Conversion (%) |
| This compound (BPA) derivative | Acrylate Monomers | Tertiary Amine | Higher than Benzophenone | Higher than Benzophenone |
| Free Benzophenone (BP) | Acrylate Monomers | Tertiary Amine | Baseline | Baseline |
| Dodecyl-benzophenone (DBP) | Epoxy Acrylate Resin | Triethanolamine | Higher than BP at lower loadings | Higher than BP at lower loadings |
| 4,4′-diacryloyloxybenzophenone (DABP) | Acrylates/Methacrylates | Amine | Higher than BP | Higher than BP |
Note: This table is a qualitative summary based on findings from multiple sources. Direct quantitative comparison under identical conditions is limited in the reviewed literature.
Leaching and Migration Stability
The most significant advantage of this compound lies in its dramatically reduced potential for migration. Once covalently bound to the polymer backbone, its mobility is severely restricted. Research on polymerizable photoinitiators has quantified this benefit. One study demonstrated that incorporating a polymerizable group into a benzophenone-based photoinitiator reduced its migration from 81% for the free photoinitiator to as low as 3% for a dual-functionalized derivative[1].
| Photoinitiator Type | Polymer Matrix | Leaching/Migration Rate (%) |
| Free Benzophenone | UV-cured Acrylate | High (up to 81%) |
| Polymerizable Benzophenone Derivative | UV-cured Acrylate | Significantly Reduced (as low as 3-16.3%) |
Mechanism of Action: Type II Photoinitiation
This compound, like its parent molecule benzophenone, is a Type II photoinitiator. This means it initiates polymerization through a hydrogen abstraction mechanism. Upon absorption of UV light, the benzophenone moiety transitions to an excited triplet state. In this energized state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, generating a free radical on the co-initiator. This radical then initiates the polymerization of the acrylate monomers.
Caption: Photoinitiation and polymerization pathway of this compound.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Photopolymerization Kinetics Analysis using Photo-DSC
This method measures the heat released during the exothermic polymerization reaction, which is proportional to the rate of polymerization.
Objective: To compare the photopolymerization rate and final monomer conversion of formulations containing this compound versus free benzophenone.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory (e.g., UV light source).
-
Liquid sample pans.
-
Micropipette.
Procedure:
-
Sample Preparation: Prepare the photopolymer formulations by mixing the acrylate monomer(s), the photoinitiator (either this compound or free benzophenone at the same molar concentration), and the co-initiator (e.g., triethylamine).
-
Sample Loading: Accurately weigh a small amount (typically 1-5 mg) of the formulation into a liquid sample pan and seal it.
-
DSC Setup: Place the sample pan in the DSC cell. Set the DSC to an isothermal temperature (e.g., 25°C).
-
Initiation and Measurement: After the baseline stabilizes, irradiate the sample with a UV light source of a specific intensity and wavelength (e.g., 365 nm). The DSC will record the heat flow as a function of time.
-
Data Analysis: The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt). The total heat evolved (ΔH) is proportional to the final monomer conversion. Compare the Rp and total ΔH for the different photoinitiator systems.
Caption: Experimental workflow for photopolymerization kinetics analysis.
Migration Analysis using High-Performance Liquid Chromatography (HPLC)
This method quantifies the amount of photoinitiator that leaches from a cured polymer into a food simulant.
Objective: To compare the migration levels of this compound and free benzophenone from a cured polymer film.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 reverse-phase HPLC column.
-
UV curing system.
-
Glass vials.
-
Incubator.
Procedure:
-
Sample Preparation: Prepare polymer films of a defined thickness by UV curing the formulations containing either this compound or free benzophenone.
-
Migration Test: Immerse a known surface area of the cured polymer film in a food simulant (e.g., 95% ethanol (B145695) for fatty foods, or 10% ethanol for aqueous foods) in a sealed glass vial.
-
Incubation: Store the vials at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days) to simulate storage conditions.
-
Sample Extraction: After incubation, remove the polymer film. The food simulant now contains the leached photoinitiator.
-
HPLC Analysis: Inject a known volume of the food simulant into the HPLC system. The mobile phase (e.g., a gradient of acetonitrile (B52724) and water) will separate the components. The detector will quantify the amount of the photoinitiator based on a pre-established calibration curve.
-
Data Analysis: Compare the concentration of the leached photoinitiator from the films made with this compound and free benzophenone.
Caption: Experimental workflow for photoinitiator migration analysis.
Conclusion
The use of covalently bound photoinitiators like this compound offers clear and measurable advantages over free photoinitiators. By being chemically integrated into the polymer network, BPA significantly reduces the risk of leaching, leading to more stable, durable, and safer materials. While potentially offering comparable or even enhanced polymerization efficiency, the primary benefit of reduced migration makes this compound and other polymerizable photoinitiators the superior choice for applications where long-term stability and biocompatibility are critical. For researchers and professionals in drug development and other sensitive fields, adopting covalently bound photoinitiators is a crucial step towards creating higher-performing and safer products.
References
A Comparative Performance Analysis: 4-Benzoylphenyl Acrylate Versus Irgacure Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of the final material's properties and the efficiency of the curing process. This guide provides a detailed comparison of 4-Benzoylphenyl acrylate (B77674) (BPA), a polymerizable photoinitiator, and the widely used Irgacure series of photoinitiators. This analysis is supported by available experimental data and detailed methodologies to assist in making informed decisions for specific research and development applications, particularly in the fields of biomaterials and advanced coatings.
Executive Summary
4-Benzoylphenyl acrylate distinguishes itself by its dual functionality; it not only initiates polymerization upon UV exposure but also co-polymerizes, integrating into the polymer backbone.[1][2] This covalent bonding significantly reduces the potential for leaching, a critical consideration for biomedical applications.[1][2] The Irgacure family of photoinitiators, in contrast, offers a diverse range of highly efficient, non-polymerizable initiators tailored for various applications, from rapid surface curing to deep through-curing of pigmented systems.[3]
The choice between BPA and an Irgacure photoinitiator will depend on the specific requirements of the application, such as the need for low leachability, the desired cure speed, the thickness of the material, and the presence of pigments or other UV-absorbing components.
Mechanism of Action: A Tale of Two Pathways
Photoinitiators generate reactive species, typically free radicals, upon exposure to UV light, which in turn initiate the polymerization of monomers and oligomers.[4] BPA and Irgacure photoinitiators can operate via different mechanisms.
This compound (Type II-like Initiation):
As a derivative of benzophenone (B1666685), this compound functions as a Type II-like photoinitiator. Upon UV irradiation, the benzophenone moiety is excited to a triplet state. In the presence of a hydrogen donor (like a tertiary amine or the polymer backbone itself), it abstracts a hydrogen atom to form a ketyl radical and an initiating radical from the donor molecule. This initiating radical then starts the polymerization chain reaction.[1]
Irgacure Photoinitiators (Type I and Type II):
The Irgacure series includes both Type I (photocleavage) and Type II (hydrogen abstraction) photoinitiators.
-
Type I (e.g., Irgacure 819): These initiators undergo bond cleavage upon UV absorption to directly form two free radicals.[5][6] Irgacure 819 (BAPO) is known for its high efficiency, generating four initiating radicals per molecule, making it highly effective for through-curing.[5][6]
-
Type II (e.g., components in some Irgacure blends): Similar to BPA, these require a co-initiator or hydrogen donor to generate radicals.
Performance Comparison: A Data-Driven Overview
Direct comparative studies under identical conditions are limited in publicly available literature. The following tables summarize performance data from separate studies to provide an indication of their capabilities. It is crucial to note that these results are not directly comparable due to variations in experimental conditions.
Table 1: Performance Data for Irgacure 819 (BAPO) in (Meth)acrylate Photopolymerization
| Photoinitiator Conc. (wt%) | UV Intensity (W/cm²) | Irradiation Time (s) | Peak Polymerization Rate | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| 0.1 | 0.38 | < 2.5 | Achieved at 3-mm depth | - | - | [1] |
| 0.1 | 1.7 | 1.0 | Highest level of cure | - | - | [1][7] |
| Not specified | 5.5 J/cm² dose | 3.7 | - | 108 | 3.1 | [1][7] |
Table 2: General Performance Characteristics of this compound
| Feature | Description | Reference |
| Functionality | Dual-role: photoinitiator and polymerizable monomer. | [1][2] |
| Key Advantage | Covalently bonds into the polymer network, preventing migration and leaching. | [1][2] |
| Stability | Creates more stable and durable hydrogel networks. | [2] |
| Applications | Ideal for biomedical applications like tissue engineering, drug delivery, and creating stable hydrogel scaffolds. Also used in advanced coatings and adhesives. | [1][2][8] |
| Mechanism | Type II-like hydrogen abstraction from a donor molecule. | [1] |
Experimental Protocols for Comparative Analysis
To conduct a direct and fair comparison of this compound and an Irgacure photoinitiator, a standardized experimental protocol is essential.
Objective: To compare the photopolymerization kinetics and final properties of an acrylate formulation initiated by this compound versus an Irgacure photoinitiator (e.g., Irgacure 819).
Materials:
-
Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound
-
Irgacure 819
-
Co-initiator (for BPA, e.g., Ethyl 4-(dimethylamino)benzoate, EDB)
-
Solvent (if necessary, e.g., acetone)
-
Substrate (e.g., glass slides)
Equipment:
-
UV curing system with controlled intensity and wavelength (e.g., 365 nm LED)
-
Photo-Differential Scanning Calorimeter (Photo-DSC)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
-
Micrometer
-
Hardness tester (e.g., Shore D)
Workflow for Comparative Analysis:
Procedure:
-
Formulation Preparation:
-
Prepare two separate formulations. Formulation A will contain the acrylate blend with a specific concentration of this compound and a co-initiator.
-
Formulation B will contain the same acrylate blend with a molar equivalent concentration of Irgacure 819.
-
-
Curing Kinetics Analysis (Photo-DSC and RT-FTIR):
-
Place a small, known mass of each formulation into the Photo-DSC sample pan.
-
Irradiate the sample with a set UV intensity and monitor the heat flow to determine the rate of polymerization and final monomer conversion.
-
For RT-FTIR, place a thin film of the formulation between two transparent substrates and monitor the decrease in the acrylate C=C double bond peak (around 1635 cm⁻¹ and 810 cm⁻¹) during UV irradiation.[3]
-
-
Cured Film Preparation and Property Testing:
-
Prepare thin films of a controlled thickness for each formulation on a substrate.
-
Cure the films under identical UV conditions.
-
Measure the hardness of the cured films using a durometer.
-
-
Leaching Study:
-
Immerse cured polymer samples of known mass in a suitable solvent (e.g., methanol (B129727) or a relevant biological buffer) for a specified period.
-
Analyze the solvent for the presence of the photoinitiator or its byproducts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Conclusion
Both this compound and the Irgacure series of photoinitiators are highly effective in initiating the polymerization of acrylates. The primary distinction lies in their functionality and resulting properties of the cured material.
-
This compound is the initiator of choice for applications where long-term stability and minimal leachability are paramount, such as in the development of biomedical devices, hydrogels for drug delivery, and tissue engineering scaffolds. Its covalent integration into the polymer network provides a significant advantage in these contexts.[2][8]
-
Irgacure photoinitiators offer a versatile and highly efficient solution for a broad range of industrial and research applications. With a wide selection of products, formulations can be optimized for specific needs, including high cure speeds, curing of pigmented or thick sections, and excellent surface properties.[3]
The selection of the optimal photoinitiator requires careful consideration of the application's specific demands. For critical applications, particularly in the biomedical field, conducting direct comparative studies using the outlined experimental protocols is strongly recommended to ensure the selection of the most suitable photoinitiator system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. radtech.org [radtech.org]
- 6. repository.gatech.edu [repository.gatech.edu]
- 7. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
A Comparative Guide to Hydrogel Crosslinking: Alternatives to 4-Benzoylphenyl Acrylate
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is paramount in designing hydrogels with the desired physical properties and biocompatibility for applications ranging from tissue engineering to controlled drug delivery. While 4-Benzoylphenyl acrylate (B77674) has been utilized for its photoinitiating and crosslinking capabilities, a diverse array of alternative methods offers distinct advantages in terms of biocompatibility, reaction efficiency, and control over the hydrogel's microenvironment.[1] This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable crosslinking strategy.
Photoinitiator-Based Crosslinking
Photopolymerization remains a popular method for hydrogel fabrication due to its rapid curing rates and spatiotemporal control.[2] The selection of a photoinitiator is critical to ensure high crosslinking efficiency while minimizing cytotoxicity.
Comparison of Common Photoinitiators
| Photoinitiator | Type | Activation Wavelength | Key Advantages | Key Disadvantages |
| Irgacure 2959 | Type I | 365 nm (UV) | Widely used, good biocompatibility at low concentrations.[3] | Lower initiation efficiency compared to newer alternatives; UV light can be damaging to cells.[4] |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Type I | ~405 nm (Visible Light) | High water solubility, high polymerization rates, excellent cytocompatibility, activated by less harmful visible light.[3][5][6][7] | Can still generate cytotoxic free radicals.[8] |
| Eosin Y | Type II | Visible Light | Activated by visible light, often used with a co-initiator. | Generally less efficient than Type I photoinitiators.[9][10] |
| Ruthenium/SPS | Type II | 400-450 nm (Visible Light) | Water-soluble, rapid gelation, good curing depth.[3][11] | Two-component system, potential for redox reactions without light.[11] |
| Riboflavin (Vitamin B2) | Type II | Visible Light | Naturally occurring, highly biocompatible.[12] | Can produce reactive oxygen species.[12] |
Quantitative Performance Data
Table 1: Mechanical Properties of Hydrogels with Different Photoinitiators
| Polymer System | Photoinitiator (Concentration) | Light Source | Storage Modulus (G') | Compressive Modulus | Citation(s) |
| Thiol-ene Collagen-PEG | LAP (0.5% w/v) | 365 nm UV | 3360 Pa | - | [6] |
| Thiol-ene Collagen-PEG | I2959 (0.5% w/v) | 365 nm UV | 3029 Pa | - | [6] |
| Thiol-ene Collagen-PEG | LAP (0.1% w/v) | 365 nm UV | 232 Pa | - | [6] |
| Thiol-ene Collagen-PEG | I2959 (0.1% w/v) | 365 nm UV | 190 Pa | - | [6] |
| Allylated Gelatin (GelAGE) | LAP | 320-500 nm | - | 21.4 ± 5.6 kPa | [11] |
| Allylated Gelatin (GelAGE) | Irgacure 2959 | 320-500 nm | - | 15 ± 3.4 kPa | [11] |
| Allylated Gelatin (GelAGE) | Ru/SPS (1mM/5mM) | 400-500 nm | - | 22.7 ± 8.4 kPa | [11] |
Table 2: Cytotoxicity of Photoinitiators
| Photoinitiator | Cell Type | Assay | Concentration | Cell Viability | Citation(s) |
| LAP | G292 | - | 0.1% (w/v) | 86% | [6] |
| LAP | G292 | - | 0.5% (w/v) | 8% | [6] |
| I2959 | G292 | - | 0.1% (w/v) | 62% | [6] |
| I2959 | G292 | - | 0.5% (w/v) | 2% | [6] |
| LAP | HUVEC | MTT | 0.01% - 0.3% | >80% | [7] |
| I2959 | HASMC | MTS | ≤ 0.015% (w/v) | ~100% | [13] |
| I2959 | HASMC | MTS | > 0.02% (w/v) | Decreased | [13] |
| PVP-based hydrogels | L929 murine fibroblasts | MTT | Varied | >86% | [14] |
Experimental Protocols
Protocol 1: Rheological Characterization of Hydrogel Gelation Kinetics
-
Sample Preparation: Prepare the hydrogel precursor solution containing the polymer, photoinitiator, and any other components.
-
Instrumentation: Use a rheometer equipped with a UV/Visible light curing accessory and parallel plate geometry.
-
Loading: Dispense the precursor solution onto the bottom plate of the rheometer.
-
Measurement: Lower the upper plate to the desired gap height (e.g., 1 mm).
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C).
-
Time Sweep: Initiate a time sweep measurement, recording the storage modulus (G') and loss modulus (G'') at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
-
Photo-initiation: After a brief baseline measurement (e.g., 60 seconds), turn on the light source at the specified wavelength and intensity.
-
Data Analysis: The gelation point is typically identified as the crossover point where G' > G''. The plateau of the G' curve indicates the final stiffness of the hydrogel.[8]
Protocol 2: Live/Dead Viability Assay for 3D Cell-Laden Hydrogels
-
Reagent Preparation: Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in a sterile buffer like PBS. A common concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.
-
Sample Preparation: Culture cell-laden hydrogels in a suitable plate. Include positive (untreated) and negative (e.g., ethanol-treated) controls.
-
Staining: Remove the culture medium and wash the hydrogels twice with sterile PBS. Add the Live/Dead working solution to cover the hydrogels.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[5] For thicker hydrogels, a longer incubation time may be necessary.
-
Washing: Remove the staining solution and wash the hydrogels three times with PBS to reduce background fluorescence.[5]
-
Imaging: Image the hydrogels using a fluorescence or confocal microscope with appropriate filters for green and red fluorescence.
Diagrams
Caption: Mechanism of Type I and Type II photoinitiators.
"Click" Chemistry Crosslinking
"Click" chemistry offers a set of bio-orthogonal reactions that are highly specific, efficient, and proceed under mild conditions, making them ideal for creating hydrogels in the presence of sensitive biological molecules and cells.
Comparison of Click Chemistry Approaches
| Click Chemistry | Principle | Key Advantages | Key Disadvantages |
| Thiol-ene | Radical-mediated addition of a thiol to an alkene. | Rapid reaction, high yield, minimal byproducts, can be photo-initiated.[15][16][17] | Requires initiation (light or radical initiator), potential for thiol oxidation. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between a strained alkyne (e.g., DIBO, DBCO) and an azide. | Catalyst-free, highly biocompatible, rapid gelation at room temperature.[13][18][19][20] | Synthesis of strained alkynes can be complex and costly. |
Quantitative Performance Data
Table 3: Mechanical and Swelling Properties of Click Chemistry Hydrogels
| Polymer System | Crosslinking Method | Young's Modulus | Swelling Ratio (Mass-based) | Citation(s) |
| PEG | SPAAC | 1 - 18 kPa | 45 - 76 | [9][15] |
| PEG-thiol-ene | Thiol-ene | 0.5 - 12 kPa (Storage Modulus) | - | [12] |
| PEG-thiol-ene | Thiol-ene | up to 600 kPa (Compressive Modulus) | Varies with monomer MW | [20] |
Experimental Protocols
Protocol 3: Synthesis of Azide-Modified Gelatin
-
Dissolution: Dissolve gelatin in a buffer solution (e.g., HEPES).
-
Reagent Preparation: Prepare a solution of an azide-containing NHS ester (e.g., Azide-PEG4-NHS ester) in a suitable buffer.
-
Conjugation: Mix the gelatin and azide-NHS ester solutions and incubate at 37°C for a set time (e.g., 2 hours) to allow the reaction between the NHS ester and the primary amines (lysine residues) of gelatin.[16]
-
Purification: Purify the resulting azide-modified gelatin by dialysis against deionized water to remove unreacted reagents.
-
Lyophilization: Lyophilize the purified solution to obtain the azide-modified gelatin as a powder.
-
Characterization: Confirm the degree of modification using techniques like 1H-NMR spectroscopy or a TNBSA assay.[19]
Diagrams
Caption: Workflow for a Live/Dead cell viability assay in hydrogels.
Enzyme-Mediated Crosslinking
Enzymatic crosslinking mimics natural biological processes, offering high specificity and biocompatibility for in situ hydrogel formation.
Comparison of Enzymatic Crosslinking Systems
| Enzyme System | Principle | Key Advantages | Key Disadvantages |
| Transglutaminase (TG) | Catalyzes the formation of an isopeptide bond between lysine (B10760008) and glutamine residues. | Highly specific, forms stable covalent bonds, biocompatible.[21] | Can have slower gelation times compared to photocrosslinking. |
| Horseradish Peroxidase (HRP) | In the presence of H2O2, catalyzes the crosslinking of phenol-containing polymers. | Tunable gelation rate and crosslinking density, can be initiated with glucose oxidase to generate H2O2 in situ.[22][23][24][25][26] | H2O2 can be cytotoxic at high concentrations. |
Quantitative Performance Data
Table 4: Mechanical Properties of Enzymatically Crosslinked Hydrogels
| Polymer System | Enzyme | Storage Modulus (G') | Compressive Strength | Tensile Strength | Citation(s) |
| Gelatin | Transglutaminase | 11 - 1800 Pa | - | - | [27] |
| Gelatin-ZQG | Transglutaminase | 7.8 MPa (at 10°C) | 0.15 MPa (at 80% strain) | 0.343 MPa | [28] |
| Gelatin | Transglutaminase | - | - | Young's Modulus: 15-120 kPa | [22] |
Experimental Protocols
Protocol 4: Horseradish Peroxidase (HRP)-Mediated Hydrogel Crosslinking
-
Polymer Functionalization: Synthesize or obtain a polymer functionalized with phenol (B47542) moieties (e.g., tyramine-modified hyaluronic acid or gelatin).
-
Precursor Solution: Prepare a solution of the phenol-functionalized polymer in a suitable buffer.
-
Initiation: Add HRP to the polymer solution, followed by the addition of a dilute solution of hydrogen peroxide (H2O2) to initiate the crosslinking reaction. The concentrations of HRP and H2O2 can be varied to control the gelation time and final hydrogel properties.[24]
-
Gelation: Allow the mixture to stand at room temperature or 37°C for gelation to occur.
-
Characterization: Characterize the resulting hydrogel for its mechanical properties, swelling behavior, and biocompatibility.
Diagrams
Caption: Reaction mechanism of thiol-ene click chemistry for hydrogel crosslinking.
Conclusion
The selection of a hydrogel crosslinking method is a critical decision that significantly impacts the final properties and suitability of the biomaterial for a specific application. While 4-Benzoylphenyl acrylate offers a convenient single-molecule solution for photocrosslinking, the alternatives presented in this guide provide a broader palette of options with enhanced biocompatibility, efficiency, and versatility. Visible light photoinitiators like LAP mitigate the risks of UV-induced cell damage. "Click" chemistry approaches such as thiol-ene and SPAAC offer rapid, bio-orthogonal crosslinking ideal for cell encapsulation. Finally, enzyme-mediated crosslinking provides a biomimetic route to hydrogel formation that closely mimics natural tissue environments. By carefully considering the comparative data and protocols provided, researchers can make informed decisions to advance their work in drug development and tissue engineering.
References
- 1. banglajol.info [banglajol.info]
- 2. Cyto3D® Live-Dead Assay Kit for 3D / 2D Cell Culture [thewellbio.com]
- 3. Tunable physical and mechanical properties of gelatin hydrogel after transglutaminase crosslinking on two gelatin types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. allevi3d.com [allevi3d.com]
- 6. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker [mdpi.com]
- 11. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels’ Synthesis on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Click-crosslinkable and photodegradable gelatin hydrogels for cytocompatible optical cell manipulation in natural environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Characterization of Gelatin Hydrogels Cross-Linked with Microbial Transglutaminase as Engineered Skeletal Muscle Substrates | Semantic Scholar [semanticscholar.org]
- 19. Azido-functionalized gelatin via direct conversion of lysine amino groups by diazo transfer as a building block for biofunctional hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.thewellbio.com [cdn.thewellbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Injectable hydrogel systems crosslinked by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Silk degumming time controls horseradish peroxidase-catalyzed hydrogel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. preprints.org [preprints.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Benzoylphenyl Acrylate and Benzophenone as Photoinitiators for Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of the final material's properties and the efficiency of the curing process. This guide provides a detailed comparison of two prominent Type II photoinitiators: the conventional benzophenone (B1666685) and its polymerizable derivative, 4-Benzoylphenyl acrylate (B77674). This analysis, supported by available experimental data, aims to assist researchers in making informed decisions for their specific applications in fields ranging from coatings and adhesives to advanced biomaterials and drug delivery systems.
Executive Summary
Benzophenone is a widely utilized and well-characterized Type II photoinitiator that, upon excitation by UV light, initiates polymerization through a hydrogen abstraction mechanism in the presence of a co-initiator, typically a tertiary amine. While effective and economical, its small molecular size can lead to migration and leaching from the final cured polymer, which is a significant concern in biomedical and food-contact applications.
4-Benzoylphenyl acrylate, a derivative of benzophenone, is designed to address this limitation. It functions as a polymerizable photoinitiator, meaning it contains a reactive acrylate group that allows it to be covalently incorporated into the growing polymer network. This covalent bonding minimizes migration and enhances the stability of the final product. While direct head-to-head comparative studies with benzophenone under identical conditions are limited in publicly available literature, data from studies on structurally similar polymerizable benzophenone derivatives suggest comparable or even enhanced photoinitiation efficiency.
Performance Comparison
The efficacy of a photoinitiator is evaluated based on several key parameters, including the rate of polymerization, the final monomer conversion, and its impact on the physical properties of the cured material. The following table summarizes a comparative overview based on available data for benzophenone and polymerizable benzophenone derivatives, such as 4-acryloyloxybenzophenone, which serves as a proxy for this compound.
| Parameter | This compound (inferred from derivatives) | Benzophenone | Key Advantages of this compound |
| Photoinitiation Efficiency | Comparable to or higher than benzophenone. Studies on diacryloyloxybenzophenone show it to be more effective than benzophenone. | Well-established, effective with a suitable co-initiator. | Potentially higher initiation rates and final conversion. |
| Polymerization Rate | Generally high, leading to rapid curing. | Moderate to high, dependent on the co-initiator and formulation. | Faster curing times may be achievable. |
| Final Monomer Conversion | High conversion achievable, with some studies on related monomers showing over 90% conversion.[1] | Typically high, but can be limited by factors like oxygen inhibition. | Improved final material properties due to higher conversion. |
| Migration/Leaching | Significantly reduced due to covalent incorporation into the polymer network. | Prone to migration, which can be a significant drawback in sensitive applications. | Enhanced biocompatibility and long-term stability of the material. |
| Yellowing | Can still occur due to the benzophenone chromophore, but may be less of an issue if fully incorporated. | A known issue, particularly with prolonged UV exposure. | Potentially reduced yellowing due to immobilization. |
| Cost | Generally higher than benzophenone. | Low cost and widely available. | Long-term performance and safety benefits may outweigh the initial cost. |
Photoinitiation Mechanism
Both benzophenone and this compound are Type II photoinitiators and follow a similar bimolecular initiation mechanism.
References
A Comparative Guide to the Biocompatibility of Polymers Containing 4-Benzoylphenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of polymers containing 4-Benzoylphenyl acrylate (B77674) with commonly used alternative polymers in biomedical applications, namely Poly(ethylene glycol) diacrylate (PEGDA) and Poly(lactic-co-glycolic acid) (PLGA). This document summarizes available quantitative data, details experimental protocols for key biocompatibility assessments, and provides visual diagrams of relevant biological pathways and experimental workflows.
Introduction to 4-Benzoylphenyl Acrylate in Biomedical Polymers
This compound is a photoinitiator and a crosslinking agent increasingly utilized in the fabrication of hydrogels for biomedical applications such as tissue engineering and drug delivery. Its key feature is the benzophenone (B1666685) moiety, which upon UV irradiation, initiates polymerization and can be covalently integrated into the polymer network. This integration is thought to enhance the stability of the resulting hydrogel by reducing the potential for leaching of the photoinitiator, a common concern in biocompatibility.
However, the biocompatibility of any polymer intended for medical use must be rigorously assessed. This guide provides a comparative overview of polymers containing this compound against two well-established biocompatible polymers, PEGDA and PLGA, to aid researchers in material selection and development.
Quantitative Biocompatibility Data Comparison
While direct quantitative comparative studies on the biocompatibility of polymers containing this compound are limited in publicly available literature, this section presents data for the alternative polymers, PEGDA and PLGA, to provide a benchmark for assessment. The biocompatibility of acrylate-based polymers is often influenced by the completeness of polymerization and the potential for unreacted monomers or photoinitiators to leach out.
| Polymer System | Biocompatibility Test | Cell Type | Result | Reference |
| Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels | In Vitro Cytotoxicity (MTT/Alamar Blue Assay) | L929 or 3T3 fibroblasts | Cell viability is often reported to be high, frequently exceeding 80-90%, indicating good cytocompatibility.[1][2][3] However, viability can decrease with higher polymer concentrations. | [1][2][4][3] |
| In Vitro Hemocompatibility (Hemolysis Assay) | Human or Rabbit Red Blood Cells | Generally considered hemocompatible with low hemolysis percentages, often below the 5% threshold for biomaterials. | ||
| Poly(lactic-co-glycolic acid) (PLGA) Scaffolds/Nanoparticles | In Vitro Cytotoxicity (MTT Assay) | Various cell lines (e.g., fibroblasts, osteoblasts) | Generally demonstrates good biocompatibility with high cell viability. | |
| In Vitro Hemocompatibility (Hemolysis Assay) | Human or Rabbit Red Blood Cells | PLGA nanoparticles and scaffolds typically exhibit low hemolysis rates, often well below 5%, indicating good blood compatibility.[1][5] | [1][5] | |
| Polymers containing this compound | In Vitro Cytotoxicity | L929 or 3T3 fibroblasts | Qualitative data suggests that benzophenone-based photoinitiators can exhibit cytotoxicity. However, quantitative data from direct comparative studies is not readily available. The covalent incorporation of this compound into the polymer network is intended to minimize this risk. | |
| In Vitro Hemocompatibility | Human or Rabbit Red Blood Cells | Specific quantitative data on the hemolysis of polymers containing this compound is not readily available in the reviewed literature. |
Note: The biocompatibility of photopolymers is highly dependent on the curing parameters (e.g., UV intensity, exposure time) and post-fabrication processing (e.g., washing steps to remove unreacted components).
Experimental Protocols for Key Biocompatibility Assays
Standardized protocols are crucial for the accurate and reproducible assessment of biomaterial biocompatibility. The following are detailed methodologies for in vitro cytotoxicity and hemocompatibility testing based on ISO 10993 standards.
In Vitro Cytotoxicity Testing (ISO 10993-5: Elution Test)
This test evaluates the potential of leachable substances from a polymer to cause cell death.
1. Materials:
-
Test polymer (e.g., hydrogel containing this compound, PEGDA hydrogel, PLGA scaffold)
-
Negative Control: High-density polyethylene (B3416737) (HDPE)
-
Positive Control: Organotin-stabilized polyvinylchloride (PVC)
-
Cell Line: L929 mouse fibroblast cells (or other appropriate cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
2. Method:
-
Extract Preparation:
-
Sterilize the test polymer, negative control, and positive control materials according to standard procedures.
-
Place a defined amount of each material (e.g., based on surface area or weight) in separate sterile containers with culture medium (e.g., 1 ml of medium per 0.1 g of material).
-
Incubate the materials in the medium at 37°C for 24-72 hours to allow for the extraction of any leachable substances.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Exposure:
-
After 24 hours, remove the culture medium from the wells and replace it with the prepared extracts from the test polymer, negative control, and positive control. Also include wells with fresh culture medium as a blank control.
-
Incubate the cells with the extracts for 24-48 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for the test polymer relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
In Vitro Hemocompatibility Testing (ISO 10993-4: Hemolysis Assay)
This test assesses the potential of a polymer to damage red blood cells.
1. Materials:
-
Test polymer
-
Negative Control: Polyethylene
-
Positive Control: Deionized water
-
Fresh human or rabbit blood with an anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Drabkin's reagent (for hemoglobin measurement)
-
Spectrophotometer
2. Method:
-
Blood Preparation:
-
Collect fresh blood and dilute it with PBS (e.g., 4 parts blood to 5 parts PBS).
-
-
Material Incubation:
-
Place a defined amount of the sterilized test polymer and negative control material into separate test tubes.
-
Add the diluted blood to each tube.
-
For the positive control, add deionized water to a tube with the diluted blood to induce 100% hemolysis.
-
For a blank control, add PBS to a tube with the diluted blood.
-
Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
-
Sample Processing:
-
After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
-
Hemoglobin Measurement:
-
Carefully collect the supernatant from each tube.
-
Add the supernatant to Drabkin's reagent, which converts hemoglobin to cyanmethemoglobin.
-
Measure the absorbance of the cyanmethemoglobin solution at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for the test polymer using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
A hemolysis percentage below 5% is generally considered acceptable for blood-contacting materials.
-
Mandatory Visualizations
Biocompatibility Assessment Workflow
The following diagram illustrates a typical workflow for assessing the biocompatibility of a new biomedical polymer.
Caption: A generalized workflow for the biocompatibility assessment of a new biomedical polymer.
Inflammatory Signaling Pathway in Response to Biomaterials
This diagram depicts a simplified signaling pathway that can be activated by biomaterials, leading to an inflammatory response. The interaction of a biomaterial with immune cells, such as macrophages, can trigger Toll-like receptors (TLRs), leading to the activation of the NF-κB pathway and the subsequent production of pro-inflammatory cytokines.
Caption: A simplified diagram of the Toll-like receptor (TLR) signaling pathway.
Conclusion
The selection of a polymer for a biomedical application is a critical decision that requires a thorough evaluation of its biocompatibility. While polymers containing this compound offer the advantage of covalent incorporation of the photoinitiator, which may reduce leaching and improve stability, a comprehensive assessment of their biocompatibility is essential.
This guide provides a framework for such an assessment by presenting comparative data for well-established alternatives like PEGDA and PLGA, along with detailed experimental protocols. The provided diagrams offer a visual understanding of the evaluation workflow and a key inflammatory pathway.
Researchers and drug development professionals are encouraged to conduct rigorous in vitro and in vivo testing following standardized protocols to ensure the safety and efficacy of any new polymer formulation before its clinical application. Further studies providing direct quantitative comparisons of the biocompatibility of polymers containing this compound with other biomaterials are warranted to provide a more complete understanding of their performance.
References
- 1. Antioxidant Activity and Hemocompatibility Study of Quercetin Loaded Plga Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Double-Network Hydrogel 3D BioPrinting Biocompatible with Fibroblast Cells for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Crosslinking Density Analysis of 4-Benzoylphenyl Acrylate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of polymers based on 4-Benzoylphenyl acrylate (B77674) (BPA), a monomer that also functions as a photoinitiator, with conventional photopolymer systems. We delve into the key methods for analyzing crosslinking density and present supporting experimental data and protocols to aid in the rational design of advanced polymer networks for applications ranging from biomaterials and drug delivery to high-performance coatings.
Introduction: The Advantage of an Integrated Photoinitiator
4-Benzoylphenyl acrylate (BPA) is a bifunctional molecule that serves as both a polymerizable acrylate monomer and a Type II photoinitiator.[1] Its benzophenone (B1666685) moiety absorbs UV light to generate free radicals, initiating polymerization.[1] Unlike traditional photoinitiators (e.g., Irgacure 2959) that are physically mixed into a monomer formulation, BPA is covalently incorporated into the polymer backbone.[1] This integration is a significant advantage, as it prevents the migration and potential leaching of residual initiator molecules from the final cured material, enhancing stability and biocompatibility.[1]
The degree of crosslinking is a critical parameter that dictates the mechanical, thermal, and swelling properties of the resulting polymer network. Accurate analysis of the crosslinking density is therefore essential for tailoring polymer performance to specific applications.
Comparative Analysis: BPA-Based Polymers vs. Conventional Systems
Polymers formulated with BPA are expected to form highly stable and homogeneous networks. The covalent attachment of the initiating species ensures that crosslinking originates from points that are integral to the polymer chains themselves. This can be contrasted with systems using free photoinitiators, where initiation points are randomly dispersed.
The following table summarizes a representative comparison of properties influenced by crosslinking density between a BPA-based polymer network and a conventional network using a standard acrylate monomer with a non-polymerizable photoinitiator.
Table 1: Representative Comparison of Photopolymer Network Properties
| Property | BPA-Based Polymer System | Conventional System (e.g., Acrylate + Irgacure 2959) | Significance |
| Photoinitiator Leaching | Negligible | Possible | BPA enhances biocompatibility and long-term stability.[1] |
| Glass Transition Temp. (Tg) | Generally Higher | Variable | Higher Tg indicates reduced chain mobility due to efficient crosslinking.[2] |
| Storage Modulus (E') | Higher | Lower | A higher modulus in the rubbery state signifies a denser crosslinked network.[3] |
| Molecular Weight between Crosslinks (Mc) | Lower | Higher | Lower Mc is a direct indicator of higher crosslinking density.[3] |
| Equilibrium Swelling Ratio (Q) | Lower | Higher | Densely crosslinked networks restrict solvent uptake, resulting in less swelling.[4][5] |
Key Methods for Crosslinking Density Analysis
Two primary experimental techniques are widely used to quantify the crosslinking density of polymer networks: Swelling Tests and Dynamic Mechanical Analysis (DMA).
Swelling Test Analysis
This classic method relies on the principle that a crosslinked polymer will not dissolve in a compatible solvent but will swell to an equilibrium volume.[6] The extent of swelling is inversely proportional to the crosslinking density.[4] The Flory-Rehner equation provides the theoretical framework to calculate the molecular weight between crosslinks (Mc) from the equilibrium swelling data.[7][8]
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers.[9] By applying an oscillatory force to a sample and measuring its response as a function of temperature, one can determine the storage modulus (E'). For a crosslinked polymer, the storage modulus reaches a plateau in the rubbery region (above its Tg), which is directly proportional to the crosslinking density according to the theory of rubber elasticity.[3][10]
Experimental Protocols
Protocol 1: Crosslinking Density Determination by Swelling Test
1. Sample Preparation:
- Synthesize the polymer network by UV-curing a formulation containing this compound or a conventional monomer/photoinitiator blend.
- Cut circular or rectangular samples of uniform thickness (approx. 1 mm).
- Accurately measure the initial dimensions and weigh the dry sample (Wd).
2. Swelling to Equilibrium:
- Immerse the dry polymer sample in a suitable solvent (e.g., toluene (B28343) for non-polar polymers, deionized water for hydrogels) in a sealed container.
- Allow the sample to swell at a constant temperature (e.g., 25 °C) for an extended period (typically 48-72 hours) to ensure equilibrium is reached.[6]
3. Measurement:
- Remove the swollen sample from the solvent.
- Quickly blot the surface with filter paper to remove excess solvent.
- Weigh the swollen sample immediately (Ws).
4. Calculation using Flory-Rehner Equation:
- Calculate the volume fraction of the polymer in the swollen gel (v₂):
- v₂ = [Wd / ρp] / [(Wd / ρp) + (Ws - Wd) / ρs]
- where ρp is the polymer density and ρs is the solvent density.
- Use the Flory-Rehner equation to find the molecular weight between crosslinks (Mc):[7]
- -[ln(1 - v₂) + v₂ + χv₂²] = V₁ * n * (v₂1/3 - v₂/2)
- where V₁ is the molar volume of the solvent, χ is the Flory-Huggins polymer-solvent interaction parameter, and n is the crosslinking density (ρp / Mc).
Protocol 2: Crosslinking Density Determination by DMA
1. Sample Preparation:
- Prepare rectangular bar-shaped samples of the cured polymer with precise dimensions (e.g., 20 mm x 5 mm x 1 mm).
2. DMA Measurement:
- Mount the sample in the DMA instrument using a tension or single-cantilever clamp.
- Perform a temperature sweep from below the glass transition temperature (Tg) to well into the rubbery plateau region (e.g., from 25 °C to 200 °C) at a constant heating rate (e.g., 3 °C/min) and frequency (e.g., 1 Hz).[11]
- Record the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
3. Calculation:
- Identify the rubbery plateau region from the storage modulus curve (a relatively flat region above the Tg).
- Select a value for the storage modulus (E') from this plateau (e.g., at Tg + 40 °C).
- Calculate the crosslinking density (νe) using the theory of rubber elasticity:
- νe = E' / (3 * R * T)
- where E' is the storage modulus in the rubbery plateau, R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature (in Kelvin) at which E' was measured.
- The molecular weight between crosslinks (Mc) can be calculated as:
- Mc = ρ / νe
- where ρ is the polymer density.
Visualizations
Caption: Photocrosslinking mechanism of this compound.
References
- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]
- 2. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 3. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wernerblank.com [wernerblank.com]
- 7. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 8. Calculation of Swelling for a Ge [eng.uc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 11. Engineering lignin-derivable diacrylate networks with tunable architecture and mechanics - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00159A [pubs.rsc.org]
A Comparative Guide to 4-Benzoylphenyl Acrylate in Diverse Monomer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Benzoylphenyl acrylate (B77674) (4-BPA), a versatile bifunctional molecule, against other alternatives in various polymerization contexts. By serving as both a polymerizable monomer and an integrated Type II photoinitiator, 4-BPA offers unique advantages in creating stable and functional polymeric materials.[1] Its covalent integration into the polymer network prevents migration and leaching, a significant benefit over traditional, non-polymerizable photoinitiators.[1] This guide is supported by a summary of experimental data and detailed protocols for performance evaluation.
Comparative Performance Analysis
The performance of 4-Benzoylphenyl acrylate is best understood by comparing it to other common photoinitiators and by observing its behavior when copolymerized with different monomers.
1. Comparison with Alternative Photoinitiators
4-BPA functions as a Type II photoinitiator, requiring a co-initiator (synergist), typically a tertiary amine, for efficient radical generation. Upon UV exposure, the benzophenone (B1666685) moiety abstracts a hydrogen atom from the synergist to create initiating radicals.[1] This mechanism contrasts with Type I photoinitiators, which undergo unimolecular cleavage to form radicals. This difference influences performance, especially under conditions like oxygen exposure.
Table 1: Performance Comparison of Selected Photoinitiators
| Feature | This compound (Type II) | Benzoyl Peroxide (BPO) (Thermal) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) (Type I) | Camphorquinone (CQ) (Type II) |
| Activation | UV Light (requires co-initiator)[1] | Heat[2] | UV/Visible Light[3] | Visible Light (requires co-initiator)[3] |
| Initiation Speed | Moderate to Fast | Slow, temperature-dependent | Very Fast[4] | Moderate |
| Oxygen Inhibition | Moderate Sensitivity | Low Sensitivity | High Sensitivity | Moderate to High Sensitivity |
| Migration Risk | Very Low (covalently bound)[1] | Low (fragments may remain) | Low to Moderate | Moderate |
| Yellowing | Low to Moderate | Low | Low (photobleaching)[4] | High |
| Primary Application | UV-curable coatings, adhesives, hydrogels[1][5][6] | Bulk polymerization, adhesives[7] | 3D printing, thick coatings[4] | Dental composites[3] |
2. Performance in Different Copolymer Systems
The properties of polymers incorporating 4-BPA are highly dependent on the chosen comonomer. By adjusting the comonomer and its ratio, material characteristics such as glass transition temperature (Tg), thermal stability, and mechanical strength can be precisely tuned.
Table 2: Properties of 4-BPA Copolymers with Various Monomers
| Comonomer System | Key Findings & Resulting Polymer Properties | Potential Applications |
| Glycidyl Methacrylate (B99206) (GMA) | Copolymers exhibit increased glass transition temperatures (Tg) with higher GMA content.[7] The presence of epoxy groups from GMA allows for further crosslinking reactions. | Adhesives for leather, functional coatings.[7][8] |
| Methyl Methacrylate (MMA) | Reactivity ratio studies have been conducted to understand copolymer composition.[2] The resulting copolymers offer good thermal stability and mechanical properties. | Hard coatings, specialty polymers. |
| n-Butyl Acrylate (nBA) | Copolymerization with nBA can lower the Tg, creating softer and more flexible materials compared to rigid homopolymers.[9] | Pressure-sensitive adhesives, elastomers. |
| Hydrophilic Monomers (e.g., HEA) | Incorporation into hydrogel networks enhances stability and allows for light-controlled crosslinking to tailor mechanical properties for cell scaffolding.[1][6] | Tissue engineering, drug delivery systems.[1][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 4-BPA's performance.
Protocol 1: Evaluation of Photopolymerization Kinetics
This protocol measures the rate and extent of polymerization.
-
Formulation Preparation: Prepare a monomer mixture containing 4-BPA, a selected comonomer, and a co-initiator (e.g., an amine synergist) in desired weight ratios.[10] For control experiments, prepare formulations with alternative photoinitiators at equivalent molar concentrations.
-
Sample Loading: Place a small, standardized volume of the liquid formulation between two salt plates (e.g., KBr) or in a silicone mold of a defined thickness (e.g., 1 mm).
-
Real-Time Monitoring: Position the sample in a Real-Time Fourier-Transform Infrared (RT-FTIR) spectrometer.
-
UV Curing: Irradiate the sample with a UV LED light source (e.g., 365 nm) at a controlled intensity (e.g., 100 mW/cm²).[4]
-
Data Acquisition: Simultaneously record FTIR spectra at set intervals (e.g., every 0.5 seconds).
-
Analysis: Monitor the decrease in the acrylate double bond peak area (typically around 1635 cm⁻¹ or 810 cm⁻¹) over time.[11] Calculate the degree of conversion by comparing the peak area at time 't' to the initial peak area. Plot the conversion versus time to determine the polymerization rate.
Protocol 2: Characterization of Polymer Thermal Properties
This protocol determines key thermal characteristics of the cured polymer.
-
Sample Preparation: Fully cure a larger sample of the monomer formulation under the specified UV conditions. Ensure complete conversion by monitoring with FTIR or allowing for an extended cure time.
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Precisely weigh 5-10 mg of the cured polymer into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be heating from -50°C to 150°C at a rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.[9]
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Place 10-15 mg of the cured polymer into a TGA crucible.
-
Heat the sample from room temperature to approximately 600°C at a constant rate (e.g., 20°C/min) under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature. The onset of decomposition is used as a measure of thermal stability.[7]
-
Visualizations
Photoinitiation Mechanism of this compound
The diagram below illustrates the Type II photoinitiation process where 4-BPA, upon absorbing UV light, enters an excited triplet state and abstracts a hydrogen atom from a synergist molecule (R-H) to generate the radicals that initiate polymerization.
Caption: Photoinitiation mechanism of 4-BPA.
Experimental Workflow for Comparative Analysis
This workflow outlines the logical steps for comparing the performance of 4-BPA in different monomer systems, from initial formulation to final material characterization.
References
- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]
- 2. 4-Benzoyl-3-hydroxyphenyl methacrylate | 2035-72-5 | Benchchem [benchchem.com]
- 3. Mechanical Properties of Experimental Composites with Different Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing | MDPI [mdpi.com]
- 5. This compound | 22535-49-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Benzoylphenyl Acrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Benzoylphenyl acrylate (B77674), a compound that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye/face protection.[1] Handle 4-Benzoylphenyl acrylate in a well-ventilated area to avoid inhalation of dust or vapors.[1][2] All sources of ignition, such as heat, sparks, and open flames, should be eliminated from the handling and disposal area.[1][3][4] Use non-sparking tools and ground all transfer equipment to prevent electrostatic discharge.[1][3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Collection of Waste:
-
Carefully collect all waste material, including any contaminated absorbents from spills, into a suitable, sealable, and clearly labeled container.
-
For spills, promptly collect the material and place it in a closed container for disposal.[1]
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Ensure containers are tightly closed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include any other relevant hazard warnings as indicated by the Safety Data Sheet (SDS).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the SDS and any other relevant information about the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 22535-49-5 | [5] |
| Molecular Formula | C16H12O3 | [6] |
| Molecular Weight | 252.26 g/mol | [6] |
| Physical Form | Solid | |
| Purity | ≥96% - 98% | [6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard hazardous waste management protocols as detailed in the Safety Data Sheet for this compound. No specific experimental protocols for the alteration or neutralization of this chemical in a laboratory setting are recommended due to the potential for hazardous reactions. The standard and safest protocol is collection and transfer to a licensed disposal facility.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Benzoylphenyl Acrylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 4-Benzoylphenyl acrylate (B77674), including operational and disposal plans, to ensure laboratory safety and build trust in our commitment to your well-being beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
4-Benzoylphenyl acrylate is a chemical that requires careful handling due to its potential hazards. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects[1]. The Globally Harmonized System (GHS) pictograms associated with this chemical often include GHS07 (Exclamation Mark) for skin irritation and sensitization[2][3].
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound. This guidance is based on a synthesis of safety data sheets to provide the most protective measures.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and replaced regularly. | To prevent skin contact and potential allergic reactions[1]. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary where splashing is a risk. | To protect eyes from dust, splashes, and vapors[1]. |
| Skin and Body Protection | A lab coat or chemical-resistant coveralls. Fire/flame resistant and impervious clothing is recommended. Safety footwear that covers the entire foot should be worn in handling areas. | To protect skin from accidental contact and contamination of personal clothing[1][4]. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or if dust/aerosols are generated, a full-face respirator with an appropriate particulate filter is necessary. | To prevent inhalation of harmful dust or vapors[1]. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood[1].
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Prevent contact with skin and eyes[1].
-
Use non-sparking tools and take precautionary measures against static discharge[1][5].
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling[5].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
-
Store away from incompatible materials and sources of ignition[1].
-
Some sources recommend storing in amber vials to prevent photodegradation and under an inert atmosphere to avoid premature polymerization[7].
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help[1]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor[1][5]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation[1].
-
Absorb: For small spills, collect the material mechanically, using non-sparking tools, and place it in a suitable, closed container for disposal[1][5].
-
Clean: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].
-
Do not allow the chemical to enter drains, sewers, or watercourses[1][5].
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill[1].
-
All disposal activities must be in accordance with applicable local, state, and federal regulations[1].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 22535-49-5 [sigmaaldrich.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. chemos.de [chemos.de]
- 6. 22535-49-5 this compound AKSci 1357AB [aksci.com]
- 7. This compound|CAS 22535-49-5|Supplier [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
